molecular formula C9H8N2O2 B1425951 Methyl imidazo[1,5-a]pyridine-5-carboxylate CAS No. 141912-71-2

Methyl imidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B1425951
CAS No.: 141912-71-2
M. Wt: 176.17 g/mol
InChI Key: KSVWOAUWLZIVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl imidazo[1,5-a]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-4-2-3-7-5-10-6-11(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWOAUWLZIVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CN=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717093
Record name Methyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141912-71-2
Record name Methyl imidazo[1,5-a]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141912-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl imidazo[1,5-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic approach to Methyl imidazo[1,5-a]pyridine-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The proposed synthesis is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for methodological choices. This document is structured to serve as a practical laboratory guide, complete with detailed experimental protocols, data presentation in tabular format, and visual representations of the synthetic pathway and reaction mechanisms using Graphviz diagrams. All claims and protocols are substantiated with citations to authoritative literature.

Introduction and Strategic Overview

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The title compound, this compound, incorporates a key ester functionality, making it a valuable intermediate for further structural modifications and the development of novel therapeutic agents. This guide outlines a robust and logical multi-step synthesis, commencing from readily available starting materials.

The overall synthetic strategy is a convergent approach, focusing on the initial construction of a suitably functionalized pyridine ring, followed by the annulation of the imidazole moiety. The key precursor identified for this synthesis is Methyl 2-(aminomethyl)pyridine-6-carboxylate. The synthesis is divided into three main stages:

  • Stage 1: Synthesis of the Key Precursor - 2-Amino-6-methylpyridine.

  • Stage 2: Functional Group Manipulation to Yield Methyl 2-(bromomethyl)pyridine-6-carboxylate.

  • Stage 3: Amination and Cyclization to Afford the Target Molecule.

This guide will provide a detailed exposition of each stage, including reaction mechanisms, step-by-step protocols, and critical experimental considerations.

Synthetic Pathway

The proposed synthetic route to this compound is depicted in the following scheme:

Synthetic_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Functionalization cluster_stage3 Stage 3: Ring Formation A 2,6-Lutidine B 2-Methylpyridine-6-carboxylic acid A->B 1. Oxidation (e.g., KMnO4) C Methyl 2-methylpyridine-6-carboxylate B->C 2. Esterification (MeOH, H+) D Methyl 2-(bromomethyl)pyridine-6-carboxylate C->D 3. Radical Bromination (NBS, AIBN) E Methyl 2-(aminomethyl)pyridine-6-carboxylate D->E 4. Amination (NH3) F This compound E->F 5. Cyclization (e.g., Formaldehyde)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 2-Methylpyridine-6-carboxylic acid

The initial step involves the selective oxidation of one methyl group of 2,6-lutidine. This transformation can be achieved using a strong oxidizing agent like potassium permanganate. The reaction requires careful control of stoichiometry and temperature to favor mono-oxidation.

Protocol 1: Oxidation of 2,6-Lutidine

  • To a stirred solution of 2,6-lutidine (1.0 eq) in water, add potassium permanganate (KMnO4) (2.0 eq) portion-wise at a temperature maintained below 30 °C.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.

  • Wash the filter cake with hot water.

  • Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.

  • The product, 2-methylpyridine-6-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices: The use of aqueous KMnO4 is a classic and effective method for the oxidation of alkyl side chains on aromatic rings. The basic conditions initially present during the reaction help in the solubilization of the permanganate and the pyridine derivative. Acidification is crucial for the precipitation of the carboxylic acid product.

Stage 2: Esterification and Bromination

The synthesized carboxylic acid is then esterified to the corresponding methyl ester, which is a more suitable substrate for the subsequent bromination step.

Protocol 2: Esterification of 2-Methylpyridine-6-carboxylic acid

  • Suspend 2-methylpyridine-6-carboxylic acid (1.0 eq) in methanol (MeOH).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl2) (1.2 eq) or a catalytic amount of concentrated sulfuric acid (H2SO4).

  • Remove the ice bath and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo to obtain Methyl 2-methylpyridine-6-carboxylate.

Protocol 3: Radical Bromination

The methyl group of the ester is then brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Dissolve Methyl 2-methylpyridine-6-carboxylate (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl4) or benzene.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate (Na2S2O3) solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield Methyl 2-(bromomethyl)pyridine-6-carboxylate.[1][2]

Mechanism of Radical Bromination:

Radical_Bromination Initiation Initiation AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Δ R• + NBS R• + NBS R-Br + Succinimidyl radical R-Br + Succinimidyl radical R• + NBS->R-Br + Succinimidyl radical Succinimidyl radical Succinimidyl radical Br• + Succinimide Br• + Succinimide Succinimidyl radical->Br• + Succinimide Propagation Propagation Py-CH3 + Br• Py-CH3 + Br• Py-CH2• + HBr Py-CH2• + HBr Py-CH3 + Br•->Py-CH2• + HBr Py-CH2• + NBS Py-CH2• + NBS Py-CH2-Br + Succinimidyl radical Py-CH2-Br + Succinimidyl radical Py-CH2• + NBS->Py-CH2-Br + Succinimidyl radical Termination Termination Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 Py-CH2• + Br• Py-CH2• + Br• Py-CH2-Br Py-CH2-Br Py-CH2• + Br•->Py-CH2-Br Py-CH2• + Py-CH2• Py-CH2• + Py-CH2• Dimer Dimer Py-CH2• + Py-CH2•->Dimer

Figure 2: Mechanism of free radical bromination of the methyl group.

Stage 3: Amination and Cyclization

The final stage involves the conversion of the bromomethyl group to an aminomethyl group, followed by the crucial cyclization step to form the imidazo[1,5-a]pyridine ring.

Protocol 4: Amination of Methyl 2-(bromomethyl)pyridine-6-carboxylate

  • Dissolve Methyl 2-(bromomethyl)pyridine-6-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution in an ice bath and bubble anhydrous ammonia (NH3) gas through the solution or add a solution of ammonia in methanol.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-(aminomethyl)pyridine-6-carboxylate.

Protocol 5: Cyclization to this compound

This cyclization is a key step and can be achieved through various one-carbon synthons. A common method involves the use of formaldehyde or its equivalent.

  • Dissolve Methyl 2-(aminomethyl)pyridine-6-carboxylate (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.

  • Dissolve the residue in an organic solvent and wash with a saturated NaHCO3 solution to neutralize any acid.

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Mechanism of Cyclization:

The cyclization likely proceeds through the formation of an initial imine between the primary amine and formaldehyde, followed by an intramolecular cyclization onto the pyridine nitrogen and subsequent aromatization via oxidation (which can occur in the presence of air or with a mild oxidant).

Cyclization_Mechanism A Methyl 2-(aminomethyl)pyridine-6-carboxylate B Intermediate Imine A->B + HCHO, - H2O C Cyclized Intermediate B->C Intramolecular Cyclization D This compound C->D Oxidation (-2H)

Figure 3: Proposed mechanism for the final cyclization step.

Data Summary

The following table summarizes the expected reaction conditions and typical yields for each step of the synthesis. These values are indicative and may vary based on the specific laboratory conditions and scale of the reaction.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 OxidationKMnO4WaterReflux4-660-70
2 EsterificationMeOH, SOCl2MethanolReflux6-885-95
3 BrominationNBS, AIBNCCl4Reflux4-670-80
4 AminationNH3THF0 to RT12-1660-75
5 CyclizationHCHOEthanolReflux8-1250-65

Conclusion

This technical guide has detailed a strategic and plausible synthetic route for the preparation of this compound. By breaking down the synthesis into manageable stages and providing detailed, well-rationalized protocols, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful execution of this synthesis will provide access to a versatile chemical scaffold for the development of novel compounds with potential therapeutic applications. The provided mechanistic insights and experimental details are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.

References

  • MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • 6-Aminopyridine-2-Carboxylic Acid: Properties, Applic
  • The Royal Society of Chemistry.
  • National Center for Biotechnology Information. A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
  • Wikipedia. 2,6-Pyridinedicarbothioic acid. [Link]
  • Google Patents.
  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]
  • National Center for Biotechnology Information.
  • Google Patents.
  • National Center for Biotechnology Information. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
  • ResearchGate.
  • Google Patents.
  • National Center for Biotechnology Information.
  • Google Patents.
  • National Center for Biotechnology Information. 2,6-Bis(bromomethyl)pyridine. [Link]
  • ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]
  • Google Patents.
  • The Royal Society of Chemistry. ChemComm. [Link]
  • PubChem. Methyl 6-(bromomethyl)
  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]
  • PubMed. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]
  • MDPI. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. [Link]
  • The Royal Society of Chemistry.
  • PubMed.
  • ACS Publications. SYNTHETIC TUBERCULOSTATS. II.
  • National Center for Biotechnology Information. Methyl 2-(3-chloro-2-methylanilino)
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]
  • ResearchGate. 2-bromomethyl pyridine into 2-pyridine methanol. [Link]
  • Amerigo Scientific. 6-Methylpyridine-2-carboxylic acid. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel therapeutic agents and functional organic materials.[2] The precise characterization of substituted imidazo[1,5-a]pyridines is paramount for understanding their structure-activity relationships and for the rational design of new molecules with tailored properties. This guide provides an in-depth, practical approach to the structure elucidation of a representative member of this class, methyl imidazo[1,5-a]pyridine-5-carboxylate, from synthesis to comprehensive spectroscopic analysis.

I. Synthesis and Purification: Building the Core Structure

A robust synthetic strategy is the foundation of any successful structure elucidation. While numerous methods exist for the synthesis of the imidazo[1,5-a]pyridine ring system, a common and effective approach involves the cyclization of a suitably substituted pyridine precursor.[3][4]

Proposed Synthetic Pathway

A plausible and efficient route to this compound is outlined below. This proposed synthesis is based on established methodologies for the formation of the imidazo[1,5-a]pyridine core.[5]

Synthetic_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Cyclization Pyridine-2,6-dicarboxylic_acid Pyridine-2,6-dicarboxylic acid Dimethyl_pyridine-2,6-dicarboxylate Dimethyl pyridine-2,6-dicarboxylate Pyridine-2,6-dicarboxylic_acid->Dimethyl_pyridine-2,6-dicarboxylate Reflux Methanol Methanol (CH3OH) H2SO4 H2SO4 (cat.) Methyl_6-(hydroxymethyl)picolinate Methyl 6-(hydroxymethyl)picolinate Dimethyl_pyridine-2,6-dicarboxylate->Methyl_6-(hydroxymethyl)picolinate 0 °C to rt NaBH4 NaBH4 Methanol_2 Methanol Methyl_6-(chloromethyl)picolinate Methyl 6-(chloromethyl)picolinate Methyl_6-(hydroxymethyl)picolinate->Methyl_6-(chloromethyl)picolinate 0 °C to rt SOCl2 SOCl2 DCM DCM Target_Molecule This compound Methyl_6-(chloromethyl)picolinate->Target_Molecule Reflux NH3 NH3 (aq.) Ethanol Ethanol

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Esterification: To a solution of pyridine-2,6-dicarboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield dimethyl pyridine-2,6-dicarboxylate.

  • Selective Reduction: Dissolve dimethyl pyridine-2,6-dicarboxylate in methanol and cool to 0 °C. Add sodium borohydride portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction with water and extract with dichloromethane. The combined organic layers are dried and concentrated to afford methyl 6-(hydroxymethyl)picolinate.

  • Chlorination: To a solution of methyl 6-(hydroxymethyl)picolinate in dichloromethane at 0 °C, add thionyl chloride dropwise. Stir the reaction at room temperature for 1-2 hours. Carefully quench with a saturated sodium bicarbonate solution and separate the organic layer. Dry the organic layer and concentrate to give methyl 6-(chloromethyl)picolinate.

  • Cyclization: Dissolve methyl 6-(chloromethyl)picolinate in ethanol and add an excess of aqueous ammonia. Reflux the mixture for 6-8 hours. After cooling, remove the solvent under reduced pressure and purify the crude product.

Purification Protocol

Purification of the final product is critical for obtaining unambiguous spectroscopic data.

  • Column Chromatography: The crude product is subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions are monitored by thin-layer chromatography (TLC).

  • Recrystallization: Fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure crystals of this compound.

II. Spectroscopic Analysis: Deciphering the Molecular Signature

A combination of spectroscopic techniques is employed to unequivocally determine the structure of the synthesized compound.

A. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition.

  • Expected Data: For this compound (C₉H₈N₂O₂), the expected monoisotopic mass is 176.0586 g/mol .

  • Protocol: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by electrospray ionization (ESI) HRMS in positive ion mode.

  • Interpretation: The observation of a prominent ion at m/z corresponding to [M+H]⁺ (177.0659) or [M+Na]⁺ (199.0478) with high mass accuracy (typically < 5 ppm) confirms the elemental composition.

Parameter Expected Value
Molecular FormulaC₉H₈N₂O₂
Monoisotopic Mass176.0586
[M+H]⁺177.0659
[M+Na]⁺199.0478
Table 1: Predicted Mass Spectrometry Data.
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Protocol: The IR spectrum of the solid sample is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically using a KBr pellet or an attenuated total reflectance (ATR) accessory.

  • Expected Absorptions and Interpretation:

    • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

    • ~2950 cm⁻¹: C-H stretching of the methyl group.

    • ~1720 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester functional group.

    • ~1640-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the imidazo[1,5-a]pyridine ring system.

    • ~1250 cm⁻¹: C-O stretching of the ester group.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • Protocol: A ¹H NMR spectrum is recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Predicted Chemical Shifts (δ) and Splitting Patterns: The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms and the ester group.

    • ~8.0-8.5 ppm: A doublet corresponding to the proton at the 8-position (H-8), deshielded by the adjacent nitrogen.

    • ~7.5-7.8 ppm: Signals for the protons on the pyridine ring (H-6 and H-7). The exact splitting pattern will depend on the coupling constants.

    • ~7.9 ppm: A singlet for the proton at the 3-position (H-3) on the imidazole ring.

    • ~7.4 ppm: A singlet for the proton at the 1-position (H-1) on the imidazole ring.

    • ~3.9 ppm: A singlet for the three protons of the methyl ester group (-OCH₃).

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-88.0 - 8.5Doublet1H
H-3~7.9Singlet1H
H-6, H-77.5 - 7.8Multiplet2H
H-1~7.4Singlet1H
-OCH₃~3.9Singlet3H
Table 2: Predicted ¹H NMR Data for this compound.

¹³C NMR provides information about the carbon skeleton of the molecule.

  • Protocol: A ¹³C NMR spectrum is recorded on the same spectrometer as the ¹H NMR, often with proton decoupling.

  • Predicted Chemical Shifts (δ):

    • ~165 ppm: The carbonyl carbon of the ester group.

    • ~140-150 ppm: Carbons in the pyridine ring adjacent to the nitrogen atom (C-8a).

    • ~115-135 ppm: Other carbons of the imidazo[1,5-a]pyridine ring.

    • ~52 ppm: The methyl carbon of the ester group.

Carbon Predicted Chemical Shift (ppm)
C=O (ester)~165
C-8a~145
Aromatic Carbons115 - 135
-OCH₃~52
Table 3: Predicted ¹³C NMR Data for this compound.

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between protons and carbons.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is useful for tracing the connectivity of the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting the different fragments of the molecule, for instance, confirming the position of the ester group by observing a correlation between the methyl protons and the carbonyl carbon.

NMR_Elucidation_Workflow 1H_NMR 1D ¹H NMR (Proton Environments & Multiplicity) COSY 2D COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC 2D HSQC (Direct ¹H-¹³C Correlation) 1H_NMR->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Correlation) 1H_NMR->HMBC 13C_NMR 1D ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Confirmation Final Structure Confirmation COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation

Caption: Workflow for structure elucidation using NMR spectroscopy.

III. Final Structure Confirmation

The culmination of the data from all spectroscopic techniques allows for the unambiguous confirmation of the structure of this compound. The elemental composition from HRMS, the functional groups from IR, and the detailed connectivity from the suite of NMR experiments provide a self-validating system for the final structure assignment.

IV. Conclusion

The structure elucidation of novel organic compounds like this compound is a systematic process that relies on the synergistic use of modern synthetic and analytical techniques. A thorough understanding of the principles behind each method and a logical workflow for data acquisition and interpretation are essential for success. This guide provides a comprehensive framework for researchers to confidently tackle the structural characterization of complex heterocyclic molecules, thereby accelerating the discovery and development of new chemical entities.

References

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. URL
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. URL
  • Imidazo[1,5-a]pyridine(274-47-5) 1H NMR spectrum. ChemicalBook. URL
  • 1H NMR spectra of Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate (3a). The Royal Society of Chemistry. URL
  • Methyl iMidazo[1,5-a]pyridine-6-carboxylate(139183-89-4) 13 C NMR. ChemicalBook. URL
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. URL
  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
  • 139183-89-4|Methyl imidazo[1,5-a]pyridine-6-carboxyl
  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. URL
  • Methyl imidazo[1,2-a]pyridine-5-carboxyl
  • imidazo[1,5-a]pyridine. SpectraBase. URL
  • methyl imidazo[1,2-a]pyridine-6-carboxylate(136117-69-6) 1 h nmr. ChemicalBook. URL
  • Methyl imidazo[1,5-a]pyridine-1-carboxyl
  • Imidazo[1,2-a]pyridine-2,5-dicarboxylic acid 2-ethyl 5-methyl diester. SpectraBase. URL
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).
  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. URL
  • Imidazopyridines. Fisher Scientific. URL
  • 139183-89-4 | Methyl imidazo[1,5-a]pyridine-6-carboxyl
  • Imidazo[1,2-a]pyridine-5-carboxylic acid. PubChem. URL
  • Palladium-Catalyzed C3-Selective C−H Oxidative Carbonylation of Imidazo[1,2-a]pyridines with CO and Alcohols - Supporting Information. The Royal Society of Chemistry. URL
  • Ethyl iMidazo[1,5-a]pyridine-5-carboxylate(76292-67-6) 1 H NMR. ChemicalBook. URL
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. URL

Sources

Spectroscopic Characterization of Methyl imidazo[1,5-a]pyridine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl imidazo[1,5-a]pyridine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published complete spectral datasets for this specific molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, this guide details the standardized experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, ensuring reproducibility and reliability in research settings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the spectroscopic properties of this compound and its derivatives.

Introduction to this compound

The imidazo[1,5-a]pyridine scaffold is a significant bicyclic N-heterocycle due to its prevalence in biologically active compounds and functional materials. The fusion of an imidazole and a pyridine ring creates a unique electronic and structural framework, making it a privileged scaffold in drug discovery. This compound, with its ester functionality, represents a key intermediate for further chemical modifications, allowing for the exploration of a diverse chemical space. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for structurally similar imidazo[1,5-a]pyridine derivatives and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons of the bicyclic system and the methyl ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-17.8 - 8.0s-Located on the electron-deficient imidazole ring, adjacent to a nitrogen atom, leading to a downfield shift.
H-37.2 - 7.4s-Also on the imidazole ring, typically found at a slightly higher field than H-1.
H-68.0 - 8.2d~9.0Deshielded due to the anisotropic effect of the adjacent ester group and the pyridine nitrogen. Coupled to H-7.
H-76.8 - 7.0dd~9.0, ~7.0Influenced by both H-6 and H-8, resulting in a doublet of doublets.
H-87.5 - 7.7d~7.0Located on the pyridine ring, coupled to H-7.
-OCH₃3.9 - 4.1s-A characteristic singlet for the methyl ester protons.

Rationale derived from general principles of NMR spectroscopy and analysis of related imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine derivatives.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1135 - 138Part of the imidazole ring, adjacent to a nitrogen atom.
C-3115 - 118Carbon on the imidazole ring, typically found at a higher field than C-1.
C-5120 - 123Carbon bearing the carboxylate group.
C-6128 - 131Aromatic carbon on the pyridine ring.
C-7112 - 115Aromatic carbon on the pyridine ring.
C-8125 - 128Aromatic carbon on the pyridine ring.
C-8a140 - 143Bridgehead carbon atom.
C=O165 - 168Carbonyl carbon of the ester group.
-OCH₃52 - 55Methyl carbon of the ester group.

Rationale based on established chemical shift ranges for similar heterocyclic systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) would be a suitable technique.

Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₈N₂O₂)

IonPredicted m/zRationale
[M+H]⁺177.0608Protonated molecular ion, which is expected to be the base peak in ESI positive mode.
[M+Na]⁺199.0427Sodium adduct, commonly observed in ESI-MS.
[M-OCH₃]⁺145.0451A common fragmentation pathway for methyl esters is the loss of the methoxy radical.
[M-COOCH₃]⁺117.0447Loss of the entire carbomethoxy group as a radical.

Fragmentation patterns are predicted based on the general fragmentation behavior of heterocyclic compounds and esters as discussed in the literature on mass spectrometry of heterocyclic compounds.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system and the ester group.

Table 4: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C-H stretch (aromatic)3000 - 3100MediumCharacteristic of C-H bonds in the imidazo[1,5-a]pyridine ring.
C=O stretch (ester)1710 - 1730StrongA strong, sharp absorption band characteristic of the carbonyl group in an α,β-unsaturated ester.
C=C and C=N stretch (aromatic)1450 - 1650Medium-StrongA series of bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the bicyclic aromatic system.
C-O stretch (ester)1200 - 1300StrongCharacteristic stretching vibration of the C-O single bond in the ester functionality.
C-H bend (out-of-plane)750 - 900StrongBending vibrations of the C-H bonds on the pyridine ring, the positions of which can give clues about the substitution pattern.

Predicted wavenumbers are based on standard IR correlation tables and data from related heterocyclic compounds.

Experimental Protocols

The following protocols describe standard procedures for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.[3][4] The solution should be transferred to a 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[5] The magnetic field is then shimmed to achieve homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition : Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum via a Fourier transform.[6] The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For the ¹H spectrum, the peaks are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometry analysis.

Detailed Protocol:

  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.

  • Data Acquisition : The sample solution is introduced into the mass spectrometer's ESI source via direct infusion or through a liquid chromatography system.[7] The instrument parameters (e.g., capillary voltage, gas flow rates) are optimized to achieve stable ionization and maximum signal intensity. A full scan mass spectrum is then acquired.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peaks, such as [M+H]⁺ and any common adducts. If tandem mass spectrometry (MS/MS) is performed, the fragmentation pattern can be analyzed to provide further structural information.[8]

Infrared (IR) Spectroscopy

Caption: Workflow for Infrared Spectroscopy using ATR.

Detailed Protocol:

  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly convenient and requires minimal sample preparation.[9][10] A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first.[11] Then, the sample is placed on the crystal, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

  • Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption frequencies corresponding to the various functional groups present in the molecule.[12]

Synthesis Context

The synthesis of imidazo[1,5-a]pyridines can be achieved through various synthetic routes.[13][14][15][16] A common approach involves the cyclization of a substituted 2-aminomethylpyridine derivative. Knowledge of the synthetic pathway is crucial as it can inform the potential impurities that may be present in the final product, which could be observed in the spectroscopic data. For instance, residual starting materials or reaction byproducts may give rise to extraneous peaks in the NMR spectra or ions in the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for this compound. By leveraging data from analogous structures and established spectroscopic principles, this document serves as a foundational resource for the identification and characterization of this important heterocyclic compound. The inclusion of standardized experimental protocols aims to ensure the acquisition of high-quality, reproducible data in a research setting. This guide is intended to empower researchers in their efforts to synthesize and utilize this compound for the development of novel pharmaceuticals and functional materials.

References

  • Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition.
  • Mihorianu, M., Mangalagiu, I., Jones, P. G., & Daniliuc, C.-G. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(7-8), 689-694.
  • Chemistry For Everyone. (2024, January 26). How To Run IR Spectroscopy? [Video]. YouTube. [Link]
  • Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • University of California, Irvine. (n.d.).
  • Alwsci. (2024, July 24). How To Prepare And Run An NMR Sample.
  • MMRC. (n.d.). Infrared Spectroscopy.
  • UTHSCSA. (n.d.).
  • Pradhan, J. (n.d.).
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
  • Excedr. (2024, January 31). What Is Infrared Spectroscopy?
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
  • ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • Bruker. (n.d.).
  • National Institutes of Health. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
  • PubMed. (2021).
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a.
  • MDPI. (2023).
  • Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • MDPI. (2022). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[7][18]imidazo[1,2-a]pyridine.
  • AbeBooks. (n.d.).
  • ResearchGate. (2010).
  • SciSpace. (1966). Mass Spectrometry of Heterocyclic Compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
  • Semantic Scholar. (2017).
  • National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • RSC Publishing. (2023).
  • PubMed Central. (2023).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • MDPI. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • RSC Publishing. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.

Sources

Mass spectrometry of Methyl imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl imidazo[1,5-a]pyridine-5-carboxylate

Authored by: A Senior Application Scientist

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activity, including applications in pharmaceuticals and agrochemicals.[1][2] Its unique electronic and structural properties make it a focal point in medicinal chemistry and drug development. Understanding the molecular characteristics of its derivatives is paramount for identification, structural confirmation, and metabolic studies. This compound, a representative of this class, presents a compelling case for detailed analytical investigation.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind analytical choices. We will delve into the principles of ionization, predict fragmentation pathways based on chemical logic and data from related structures, and provide validated protocols for robust analysis. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the methodologies described are both scientifically sound and practically applicable.

Molecular Profile: this compound

A thorough mass spectrometric analysis begins with a fundamental understanding of the analyte's properties.

  • Chemical Structure: Chemical Structure of this compound

    Caption: Structure of this compound.

  • Key Molecular Properties:

    • Molecular Formula: C₉H₈N₂O₂

    • Molecular Weight (Average): 176.17 g/mol [3]

    • Monoisotopic Mass: 176.05858 Da[4]

The structure features a bicyclic aromatic system containing two nitrogen atoms, making it amenable to protonation, and an ester functional group, which provides a predictable site for initial fragmentation.

Ionization Techniques: Choosing the Right Tool for the Task

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating whether one observes the intact molecule or its structural fragments.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that excels at generating intact molecular ions from polar, thermally labile molecules, making it the preferred method for Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Principle & Suitability: For this compound, the presence of basic nitrogen atoms in the imidazo[1,5-a]pyridine ring system makes it an ideal candidate for positive-mode ESI.[5] The molecule readily accepts a proton to form a stable protonated molecule, [M+H]⁺. This allows for highly sensitive detection and accurate molecular weight determination. High-resolution mass spectrometry (HRMS) analysis of this ion is routinely used to confirm elemental composition during synthesis.[1][6][7][8]

  • Expected Ions: The primary ion observed will be the protonated molecule at m/z 177.0659. Depending on the solvent system and sample purity, sodium [M+Na]⁺ (m/z 199.0478) and potassium [M+K]⁺ (m/z 215.0217) adducts may also be present.[4]

Electron Ionization (EI)

EI is a classic, high-energy (hard) ionization technique, typically coupled with Gas Chromatography (GC-MS) or direct probe analysis. It provides a reproducible "fingerprint" mass spectrum characterized by extensive fragmentation.

  • Principle & Suitability: EI bombards the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M⁺•).[9][10] This excess energy causes the molecular ion to fragment in predictable ways, revealing key structural motifs. While the molecular ion of N-heterocycles can be observed, its intensity may vary.[11][12]

  • Expected Ions: A molecular ion (M⁺•) at m/z 176.0586 should be visible. The subsequent fragmentation pattern is expected to be rich in structural information, originating from cleavages at the ester group and within the heterocyclic core.

Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By isolating an ion of interest (e.g., the [M+H]⁺ or M⁺•) and inducing further fragmentation via collision-induced dissociation (CID), we can map its constituent parts.

Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

The fragmentation of the protonated molecule (m/z 177.0659) is expected to proceed via cleavages related to the protonated ester group, which is the most labile site.

  • Loss of Methanol (-32.0262 Da): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, leading to the formation of a stable acylium ion at m/z 145.0396 .

  • Loss of Carbomethoxy Radical (-59.0211 Da): Cleavage of the C-C bond between the ring and the ester group results in the loss of the •COOCH₃ radical, yielding the protonated imidazo[1,5-a]pyridine ion at m/z 118.0531 .

  • Sequential Loss of CO (-27.9949 Da): Following the initial loss of methanol, the resulting acylium ion (m/z 145.0396) can further lose carbon monoxide to produce a fragment at m/z 117.0447 .

G M_H [M+H]⁺ m/z 177.0659 loss_methanol [M+H - CH₃OH]⁺ m/z 145.0396 M_H->loss_methanol - CH₃OH loss_cooch3 [M+H - •COOCH₃]⁺ m/z 118.0531 M_H->loss_cooch3 - •COOCH₃ loss_co [M+H - CH₃OH - CO]⁺ m/z 117.0447 loss_methanol->loss_co - CO

Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Predicted EI-MS Fragmentation of the M⁺• Ion

The fragmentation pattern under EI conditions is driven by the stability of the resulting radical cations and even-electron ions. The ester group is the primary site of initial cleavage.

  • Loss of Methoxy Radical (-31.0184 Da): The most characteristic fragmentation of a methyl ester is the α-cleavage leading to the loss of the methoxy radical (•OCH₃).[10] This generates a highly stable, even-electron acylium ion at m/z 145.0396 , which is often the base peak in the spectrum.

  • Loss of Carbomethoxy Radical (-59.0211 Da): Cleavage of the C-C bond results in the loss of the •COOCH₃ radical, forming the imidazo[1,5-a]pyridine radical cation at m/z 117.0453 .

  • Ring Fragmentation: The heterocyclic fragment at m/z 117 can undergo further fragmentation, such as the loss of HCN (-27.0109 Da), characteristic of nitrogen-containing rings, to yield an ion at m/z 90.0344 .

G M_ion M⁺• m/z 176.0586 loss_och3 [M - •OCH₃]⁺ m/z 145.0396 (Acylium Ion) M_ion->loss_och3 - •OCH₃ loss_cooch3 [M - •COOCH₃]⁺ m/z 117.0453 M_ion->loss_cooch3 - •COOCH₃ loss_hcn [C₆H₄N]⁺ m/z 90.0344 loss_cooch3->loss_hcn - HCN

Predicted EI-MS fragmentation pathway of M⁺•.

Data Summary: Predicted Key Ions

High-resolution mass measurements are crucial for confirming the elemental composition of each fragment, thereby validating the proposed fragmentation pathways.[13]

Ionization ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed FormulaProposed Neutral Loss
ESI (+) 177.0659145.0396[C₈H₅N₂O]⁺CH₃OH
118.0531[C₇H₈N₂]⁺•COOCH₃
117.0447[C₇H₅N₂]⁺CH₃OH, CO
EI 176.0586145.0396[C₈H₅N₂O]⁺•OCH₃
117.0453[C₇H₅N₂]⁺••COOCH₃
90.0344[C₆H₄N]⁺•COOCH₃, HCN

Experimental Protocols

The following protocols are self-validating systems designed for robust and reproducible analysis.

Protocol 1: LC-MS/MS Analysis using ESI

This workflow is ideal for quantitative analysis and identification from complex matrices.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Dissolve Sample (1 mg/mL in MeOH) p2 Dilute to 1-10 µg/mL in Mobile Phase A lc1 Column: C18 (e.g., 2.1x50 mm, 1.8 µm) p2->lc1 lc2 Mobile Phase: A: 0.1% FA in H₂O B: 0.1% FA in ACN lc3 Gradient: 5% to 95% B over 5 min lc4 Flow Rate: 0.4 mL/min ms1 Mode: ESI Positive lc4->ms1 ms2 Scan: Full MS (m/z 100-500) ms3 MS/MS Scan: Precursor m/z 177.07 Collision Energy: 15-30 eV

Workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Create working solutions by diluting the stock solution to a final concentration range of 10 ng/mL to 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: Use a reverse-phase C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH) with dimensions suitable for fast analysis (e.g., 2.1 x 50 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% formic acid in deionized water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Drying Gas (N₂): Temperature 300-350 °C; Flow 8-12 L/min.

    • Nebulizer Gas (N₂): 25-45 psi.

    • Acquisition Mode:

      • Full Scan: Acquire data from m/z 100-400 to observe the protonated molecule.

      • Tandem MS (MS/MS): Isolate the precursor ion at m/z 177.07 and apply collision energy (typically a ramp of 15-30 eV) to generate a fragment spectrum.

Protocol 2: Direct Infusion or GC-MS Analysis using EI

This workflow is optimal for pure samples to obtain a standard, library-searchable fragmentation pattern.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the pure compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 50-100 µg/mL.

  • Sample Introduction:

    • Direct Infusion: Use a direct insertion probe, placing a small amount of the sample solution onto the probe tip and allowing the solvent to evaporate before insertion.

    • GC-MS: Inject 1 µL of the sample solution into the GC.

  • GC Conditions (if applicable):

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Temperature Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry (EI) Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan from m/z 40-350.

Conclusion

The mass spectrometric analysis of this compound is a robust process achievable with standard instrumentation. A dual-pronged approach provides the most comprehensive structural confirmation. Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry offers unambiguous determination of the molecular formula via the protonated molecule [M+H]⁺. Subsequent MS/MS analysis of this ion reveals fragmentation pathways dominated by losses from the ester moiety, such as the neutral loss of methanol. For orthogonal structural verification, Electron Ionization (EI) provides a detailed fingerprint spectrum characterized by a prominent acylium ion ([M - •OCH₃]⁺) and subsequent fragmentation of the heterocyclic core. By employing the validated protocols and understanding the predictable fragmentation logic detailed in this guide, researchers can confidently identify and characterize this important class of molecules.

References

  • Klyuev, N. A., et al. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry.
  • Hodges, R. R., et al. (1995). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • Klyuev, N. A., et al. (2023). Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. Russian Journal of Organic Chemistry.
  • Bakunov, S. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
  • Reddy, G. M., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Wang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.
  • Tuna, G., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules.
  • Gromov, A. V., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds.
  • Reddy, G. M., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ChemRxiv.
  • Sharma, R., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
  • Jekő, J., et al. (2007). Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-Octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. Journal of Mass Spectrometry.
  • ResearchGate. (n.d.). (a) Mass spectrum and (b) fragmentation pattern of complex-I. ResearchGate.
  • Sparkman, O. D. (2011). Electron Ionization Mass Spectrometry. ResearchGate.
  • Hau, J., et al. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Arvidsson, P., et al. (2007). Liquid Chromatography–Tandem Mass Spectrometry Analysis of 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in Cooked Meats. Journal of Agricultural and Food Chemistry.
  • PubChemLite. (n.d.). Methyl imidazo[1,5-a]pyridine-1-carboxylate (C9H8N2O2).
  • Arvidsson, P., et al. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in cooked meats. Journal of Agricultural and Food Chemistry.
  • De Rosa, M., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules.
  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • D'auria, M., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules.
  • Gualdron, J. A., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules.
  • Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). The Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Molecule to Mechanism

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including antibacterial and antitumoral agents. In the landscape of drug discovery, understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the optimization of lead compounds.[1][2][3] X-ray crystallography remains the gold standard for providing unambiguous, atomic-resolution structural data, revealing the intricate details of molecular conformation, stereochemistry, and intermolecular interactions that govern biological activity.[2][4]

This guide is structured from the perspective of a seasoned application scientist. It is designed to move beyond simple recitation of protocols and delve into the causality behind experimental choices. We will navigate the entire workflow, from the foundational challenge of growing high-quality single crystals to the final stages of structure refinement and validation, equipping you with the practical insights needed to successfully elucidate the crystal structures of novel imidazo[1,5-a]pyridine derivatives.

Part 1: The Foundation – The Art and Science of Crystallization

The most significant bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[5][6] This process is a blend of systematic screening and chemical intuition. For imidazo[1,5-a]pyridine derivatives, as with many small organic molecules, success hinges on two pillars: absolute purity and a meticulously controlled approach to inducing supersaturation.

The Purity Imperative

Crystallization is a purification technique, but it should not be relied upon as the primary method of purification.[7] Attempting to crystallize an impure compound is often an exercise in frustration. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly formed, unusable crystals.

  • Pre-Crystallization Protocol:

    • Synthesis & Work-up: Following synthesis of the imidazo[1,5-a]pyridine derivative[8][9][10], ensure a thorough aqueous work-up to remove inorganic salts.

    • Chromatography: Flash column chromatography is typically essential. Use a silica gel stationary phase with an eluent system (e.g., hexane-ethyl acetate) optimized by thin-layer chromatography (TLC) to isolate the target compound to >95% purity.[11]

    • Characterization: Confirm purity and identity using NMR (¹H, ¹³C) and mass spectrometry before proceeding.

Crafting the Crystalline Form: Core Techniques

The goal of crystallization is to guide molecules out of solution and into an ordered, crystalline lattice by slowly and methodically reducing their solubility.[12] This is achieved by bringing a solution to a state of supersaturation, from which crystals can nucleate and grow.[13] For imidazo[1,5-a]pyridine derivatives, a parallel screening of the following methods is the most efficient strategy.

This is the simplest method but offers the least control.[14] It is most effective with solvents that are not excessively volatile, preventing the compound from "crashing out" of solution as an amorphous powder or a cluster of tiny, unusable crystals.[15]

  • Step-by-Step Protocol:

    • Prepare a nearly saturated solution of your compound (e.g., 5-20 mg/mL) in a suitable solvent (see Table 1).

    • Filter the solution through a 0.22 µm syringe filter into a clean, small-diameter vial to remove dust and other particulates that could cause premature nucleation.[16]

    • Cover the vial with a cap pierced with one or two small holes from a needle, or with paraffin film that has been similarly pierced. The size of the hole(s) dictates the rate of evaporation.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Vapor diffusion is arguably the most successful and controlled method for growing high-quality crystals from milligram quantities of a compound.[14][15] The principle involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility to the point of crystallization.[17] This can be set up in two common configurations:

  • Hanging Drop: A drop of the compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.[18] This method benefits from easy crystal access and minimal contact with container surfaces.[18]

  • Sitting Drop: The drop of the compound solution is placed on a pedestal within a sealed well that also contains the anti-solvent reservoir.[19]

  • Step-by-Step Protocol (Vial-in-Vial Setup):

    • Dissolve the compound in a small volume (e.g., 0.5 mL) of a "good" solvent (less volatile, high solubility) in a small, open inner vial.[17]

    • Place this inner vial inside a larger vial or beaker containing a few milliliters of a "bad" or anti-solvent (more volatile, low solubility).[12]

    • Seal the outer container tightly. The more volatile anti-solvent vapor will slowly diffuse into the inner vial's solution, inducing crystallization.[17]

In this technique, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound has poor solubility.[14] Crystals form at the interface between the two solvents as they slowly mix. The key is to minimize disturbance to allow for slow diffusion.[15]

  • Step-by-Step Protocol:

    • Dissolve the compound in a minimal amount of a dense "good" solvent in a narrow test tube or NMR tube.

    • Using a pipette or syringe, carefully and slowly add a less dense, miscible "anti-solvent" down the side of the tube to form a distinct layer on top.

    • Seal the tube and leave it in an undisturbed location.

Parameter Slow Evaporation Vapor Diffusion Solvent Layering
Principle Solute concentration increases as solvent evaporates.[14]Solubility decreases as anti-solvent vapor diffuses into the solution.[17]Solubility decreases as anti-solvent liquid diffuses into the solution.[15]
Control Level Low to MediumHighMedium
Sample Qty. 5-50 mg1-10 mg5-20 mg
Common Solvents Toluene, Ethyl Acetate, Acetonitrile[15][20]Inner Vial (Good Solvent): THF, Chloroform, Toluene. Outer Vial (Anti-Solvent): Pentane, Hexane, Diethyl Ether.[17]Bottom Layer (Good Solvent): Dichloromethane, Chloroform. Top Layer (Anti-Solvent): Hexane, Methanol, Ethanol.[14]
Best For Initial screening, compounds with moderate solubility.Precious samples, achieving high-quality diffraction crystals.[14]Compounds sensitive to concentration changes at the air-liquid interface.
Table 1: Comparison of Common Crystallization Techniques for Imidazo[1,5-a]pyridine Derivatives.

Part 2: The Experiment – From Crystal to Diffraction Pattern

Once a suitable crystal is obtained—typically 0.1-0.4 mm in size, with sharp edges and no visible cracks[21]—the process of X-ray diffraction can begin. This workflow transforms a physical crystal into a digital diffraction pattern that contains all the information about the internal atomic arrangement.

Xray_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal Single Crystal (0.1-0.4 mm) Mount Mount on Loop & Cryo-protect Crystal->Mount Center Center in X-ray Beam Mount->Center Screen Screen Crystal (Quality Check) Center->Screen Collect Collect Full Diffraction Dataset Screen->Collect If good diffraction Process Process & Scale Data (hkl file) Collect->Process Solve Solve Structure (Initial Model) Process->Solve Refine Refine & Validate (Final Model) Solve->Refine Iterative Cycles CIF Generate Final CIF Report Refine->CIF

Caption: The experimental workflow from a single crystal to a final structural report.

Experimental Protocol: Data Acquisition

This protocol outlines the general steps for data collection on a modern CCD- or CMOS-detector-based diffractometer.[21][22]

  • Crystal Mounting and Cryo-Cooling:

    • Action: Carefully select a well-formed single crystal under a microscope. Using a cryo-loop of appropriate size, scoop the crystal from its mother liquor.

    • Causality: The mother liquor can act as a natural cryo-protectant. If not, the crystal must be quickly passed through a dedicated cryo-protectant (e.g., Paratone-N oil) to prevent ice formation during cooling, which would destroy the crystal lattice.

    • Action: Immediately place the loop onto a goniometer head mounted on the diffractometer and start the cryo-stream (typically 100-110 K).[23]

    • Causality: Cooling the crystal minimizes atomic vibrations and significantly reduces radiation damage from the X-ray beam, allowing for longer exposure times and higher quality data.[24]

  • Crystal Centering and Screening:

    • Action: Use the instrument's video microscope and goniometer controls to center the crystal precisely in the path of the X-ray beam.[21]

    • Causality: An off-center crystal will move out of the beam during rotation, leading to an incomplete or unusable dataset.

    • Action: Collect a few initial diffraction images (frames) at different orientations.[21]

    • Causality: This initial screening assesses the crystal's diffraction quality. Sharp, well-defined diffraction spots indicate a good single crystal; diffuse spots, rings, or multiple lattices suggest a poor-quality sample that should be discarded.

  • Unit Cell Determination and Data Collection Strategy:

    • Action: The instrument software uses the reflections from the screening frames to automatically determine the crystal's unit cell parameters and Bravais lattice.[22]

    • Causality: The unit cell is the fundamental repeating block of the crystal. Its dimensions are essential for indexing all subsequent reflections.

    • Action: Based on the determined crystal system, the software calculates an optimized strategy (e.g., a series of omega and phi scans) to collect a complete and redundant dataset.[24]

    • Causality: A complete dataset measures all unique reflections to the desired resolution, while redundancy (measuring symmetry-equivalent reflections multiple times) improves data statistics and accuracy.[24]

  • Full Data Collection:

    • Action: Launch the full data collection run. This can take anywhere from a few hours to a full day.[22]

    • Causality: The diffractometer will systematically rotate the crystal, exposing it to X-rays at each position and recording the resulting diffraction pattern on the detector for hundreds of frames.[24]

Part 3: The Analysis – Decoding the Structure

With a complete dataset collected, the next phase involves computational processing to translate the raw diffraction intensities into a chemically sensible atomic model. This is an iterative process of solving, building, and refining.[25]

Data Reduction and Structure Solution
  • Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection spot and apply corrections for experimental factors (e.g., background noise, absorption).[22] The output is a reflection file (typically with an .hkl extension) that lists each reflection's Miller indices (h,k,l) and its intensity.

  • Space Group Determination: Based on systematic absences in the reflection data, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.[26]

  • Structure Solution: The "phase problem" is the central challenge of crystallography. While we measure reflection intensities, we lose the phase information. For small molecules like imidazo[1,5-a]pyridines, Direct Methods or Intrinsic Phasing (e.g., using SHELXT) are powerful statistical approaches that can calculate a set of initial phases directly from the intensity data.[27] This generates an initial electron density map.

  • Model Building: An initial atomic model is fitted into the electron density map. Automated programs can often identify most of the non-hydrogen atoms, which appear as peaks of high density.

Protocol: Iterative Structure Refinement using SHELXL

Refinement is the process of adjusting the parameters of the atomic model (atomic coordinates, displacement parameters) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). This is typically performed with software like SHELXL, often through a graphical interface like Olex2.[25][28][29]

  • Step-by-Step Refinement Cycle:

    • Initial Refinement: Perform a few cycles of least-squares refinement on the initial model.[29] The primary metric to watch is the R1 factor , which represents the agreement between observed and calculated structure factors; a value below 0.10 (10%) is a good initial target.

    • Atom Assignment and Anisotropic Refinement:

      • Action: Examine the refined model against the electron density map. Assign atomic identities (e.g., C, N, O) based on chemical knowledge and the map features.

      • Action: Refine non-hydrogen atoms anisotropically.

      • Causality: Isotropic refinement models atoms as simple spheres. Anisotropic refinement uses ellipsoids to better model the direction-dependent thermal motion of atoms, providing a more accurate representation.[27]

    • Locate Hydrogen Atoms:

      • Action: After several refinement cycles, hydrogen atoms should become visible in the difference electron density map (a map that shows where the model is missing or has excess density).

      • Action: Place hydrogen atoms in these calculated positions and refine them using a "riding model" (e.g., AFIX instructions in SHELXL).[27]

      • Causality: The riding model constrains H-atom positions and displacement parameters relative to their parent heavy atom, which is necessary because hydrogen's weak scattering power makes its position difficult to refine freely.[27]

    • Validation and Finalization:

      • Action: Continue refinement until the model converges (i.e., parameter shifts become negligible) and the R1 factor is as low as possible (typically < 0.05 for a good quality structure).

      • Action: Examine the final difference map for any significant unassigned peaks or holes, which could indicate disorder or an incorrect model.

      • Action: Generate a final Crystallographic Information File (CIF).[30] This standardized file format is required for publication and deposition.[31]

      • Self-Validation: Before deposition, use the IUCr's checkCIF service to validate the data for completeness and consistency.[32][33] This is a critical step for ensuring the trustworthiness of the final structure.

Part 4: Authoritative Grounding & Application

The final crystal structure of an imidazo[1,5-a]pyridine derivative is a powerful tool for drug development. It provides definitive proof of structure and absolute stereochemistry, which is information that cannot be reliably obtained from other techniques.[2] By analyzing the crystal structure, often in complex with a biological target, researchers can visualize key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for optimizing lead compounds to improve their potency and selectivity.[1][34]

All structural data should be deposited in a public repository to ensure scientific integrity and reproducibility. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[35][36]

Sources

The Biological Versatility of Imidazo[1,5-a]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its unique electronic and structural features make it a versatile scaffold for the design of novel therapeutic agents. This guide provides an in-depth technical overview of the diverse biological activities exhibited by imidazo[1,5-a]pyridine compounds, with a focus on their anticancer, antiviral, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower researchers in their drug discovery and development endeavors. The inherent diversity of the imidazopyridine class of compounds enhances the chemical space for identifying novel therapeutic agents with distinct properties and applications.[1]

Anticancer Activity: Targeting Key Pathways in Oncology

Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the disruption of critical cellular processes such as microtubule dynamics and key signaling pathways.

Mechanism of Action: Inhibition of Tubulin Polymerization and PI3K/Akt Pathway Modulation

A significant body of research points to the ability of certain imidazo[1,5-a]pyridine hybrids to inhibit tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2]

Notably, imidazo[1,5-a]pyridine-benzimidazole hybrids have been identified as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine binding site of tubulin, thereby preventing the assembly of microtubules.[2] Furthermore, some of these hybrids also exhibit inhibitory activity against the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer, leading to enhanced cell survival and proliferation.[2] The dual inhibition of both tubulin polymerization and the PI3K/Akt pathway presents a powerful strategy for anticancer drug design.

Imidazo[1,5-a]pyridine-chalcone conjugates have also demonstrated significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanism for these compounds also involves microtubule disruption, leading to apoptosis.[4]

Key Anticancer Imidazo[1,5-a]pyridine Compounds

The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,5-a]pyridine derivatives against various human cancer cell lines.

Compound ClassRepresentative CompoundsCancer Cell LineIC50/GI50 (µM)Mechanism of ActionReference
Imidazo[1,5-a]pyridine-chalcones7nMDA-MB-2314.23 ± 0.25Microtubule disruption[5]
7oMDA-MB-2313.26 ± 0.56Microtubule disruption[5]
Imidazo[1,5-a]pyridine-benzimidazoles5dVarious1.06 - 14.9Tubulin polymerization & PI3K/Akt pathway inhibition[2]
5lVarious0.43 - 7.73Tubulin polymerization & PI3K/Akt pathway inhibition[2]
Structure-Activity Relationship (SAR) Insights

For imidazo[1,5-a]pyridine-chalcone conjugates, SAR studies have revealed that substitutions on the phenyl ring play a crucial role in their cytotoxic activity. For instance, the presence of chloro groups on the phenyl ring has been shown to be important for biological activity.[5] Specifically, a 3,4-dichlorophenyl group at the 3rd position of the imidazo[1,5-a]pyridine ring system demonstrated the highest activity against MDA-MB-231 human triple-negative breast cancer cells.[5] In contrast, methoxy, fluoro, and trifluoromethyl groups on the phenyl ring did not significantly contribute to cytotoxicity.[5]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,5-a]pyridine compounds and incubate for 48-72 hours.[7][8]

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[6][7]

  • Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[6][7]

This assay biochemically determines the effect of compounds on the polymerization of purified tubulin.[9]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL from porcine brain) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[9]

  • Initiation of Polymerization: Add GTP (to a final concentration of 1 mM) and a polymerization enhancer like glycerol (10%) to the reaction mixture.[9]

  • Compound Addition: Add the test imidazo[1,5-a]pyridine compounds at various concentrations.

  • Fluorescence Monitoring: Include a fluorescent reporter like DAPI (6.3 µM), which preferentially binds to polymerized tubulin, leading to an increase in fluorescence.[9]

  • Data Acquisition: Monitor the fluorescence intensity over time at 37°C to determine the rate and extent of tubulin polymerization.

Signaling Pathway Visualization

anticancer_mechanism cluster_drug Imidazo[1,5-a]pyridine Compound cluster_cell Cancer Cell cluster_cytoskeleton Cytoskeleton cluster_signaling Signaling Pathway drug Imidazo[1,5-a]pyridine Derivative tubulin Tubulin Monomers drug->tubulin Inhibits pi3k PI3K drug->pi3k Inhibits microtubules Microtubules tubulin->microtubules Polymerization apoptosis Apoptosis microtubules->apoptosis Disruption leads to akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation proliferation->apoptosis Inhibition promotes

Caption: Mechanism of anticancer action of Imidazo[1,5-a]pyridine derivatives.

Antiviral Activity: A Promising Avenue for Novel Therapeutics

While the antiviral potential of the broader imidazopyridine class is well-documented, specific data on imidazo[1,5-a]pyridine derivatives is still emerging. However, studies on related isomers provide valuable insights into potential mechanisms and viral targets. Imidazopyridine derivatives have shown activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and influenza virus.[10][11]

Potential Mechanisms of Antiviral Action

The antiviral mechanisms of imidazopyridines are diverse and can involve targeting either viral or host factors essential for viral replication.[12] Potential mechanisms include:

  • Inhibition of Viral Polymerase: Some imidazopyridine derivatives have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[13]

  • Targeting Viral Nucleoprotein: Certain imidazo[1,2-a]pyrazine derivatives have been found to bind to the viral nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation, which is crucial for influenza virus replication.[11]

  • Modulation of Host Pathways: Some antiviral compounds elicit their effects by modulating host pathways that are hijacked by the virus for its replication, such as the inosine-5'-monophosphate dehydrogenase (IMPDH) pathway.[14]

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize viral infectivity.[15]

Protocol:

  • Cell Culture: Grow a monolayer of virus-susceptible cells in a multi-well plate.[15]

  • Compound-Virus Incubation: Prepare serial dilutions of the imidazo[1,5-a]pyridine compound and incubate them with a fixed amount of virus.[15]

  • Infection: Add the compound-virus mixture to the cell monolayer and allow for viral adsorption.[16]

  • Overlay: After adsorption, add a semi-solid overlay (e.g., containing agarose) to restrict virus spread to adjacent cells.[15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).[15]

  • Plaque Visualization and Counting: Stain the cells to visualize and count the plaques. The percentage reduction in plaques compared to the virus-only control indicates the antiviral activity.[17]

Experimental Workflow Visualization

antiviral_workflow start Start: Prepare serial dilutions of Imidazo[1,5-a]pyridine compound step1 Incubate compound dilutions with a fixed amount of virus start->step1 step2 Add compound-virus mixture to susceptible cell monolayer step1->step2 step3 Allow for viral adsorption step2->step3 step4 Add semi-solid overlay step3->step4 step5 Incubate for plaque formation step4->step5 step6 Stain, visualize, and count plaques step5->step6 end End: Determine the concentration that reduces plaques by 50% (EC50) step6->end

Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Imidazo[1,5-a]pyridine derivatives and their analogues have demonstrated notable antibacterial and antifungal activities.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for imidazo[1,5-a]pyridines are not fully elucidated. However, for the related imidazo[1,5-a]quinoxaline derivatives, the antimicrobial properties are linked to the presence of various alkyl substituents on the pyridine ring and the imidazo[1,5-a]quinoxaline system.[18] The introduction of a positive charge, as seen in pyridinium salts, appears to be a key factor for activity.

For the broader class of imidazopyridines, potential antibacterial mechanisms include targeting cell wall synthesis.[19]

Antimicrobial Spectrum and Potency

Imidazo[1,5-a]quinoxaline derivatives with pyridinium moieties have shown effective bacteriostatic and fungistatic activities.[20] Certain compounds in this class have demonstrated MIC values comparable to reference drugs.[20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1]

Protocol:

  • Compound Preparation: Prepare a stock solution of the imidazo[1,5-a]pyridine compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[8]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion and Future Perspectives

The imidazo[1,5-a]pyridine scaffold represents a highly promising framework for the development of novel therapeutic agents with a broad spectrum of biological activities. The demonstrated anticancer activity, particularly through the dual inhibition of tubulin polymerization and key signaling pathways, highlights a significant area for further investigation. While the antiviral and antimicrobial potential is evident from studies on related structures, more focused research is needed to elucidate the specific mechanisms and identify potent imidazo[1,5-a]pyridine-based agents for these indications. Future efforts should concentrate on expanding the structure-activity relationship knowledge base, optimizing pharmacokinetic properties, and conducting in vivo efficacy studies to translate the in vitro findings into clinically viable drug candidates.

References

  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC - NIH. (2025, January 8). [Link]
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008).
  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. [Link]
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). [Link]
  • Imidazopyridine chalcones as potent anticancer agents: Synthesis, single-crystal X-ray, docking, DFT and SAR studies. (2023, May 19). Archiv der Pharmazie, 356(7), e2300106. [Link]
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013). European Journal of Medicinal Chemistry, 66, 417-425. [Link]
  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. (2017). Organic & Biomolecular Chemistry, 15(3), 633–651. [Link]
  • Imidazopyridine chalcones as potent anticancer agents: Synthesis, single-crystal X-ray, docking, DFT and SAR studies. (2023). Archiv der Pharmazie, 356(7). [Link]
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). [Video]. YouTube. [Link]
  • Imidazopyridine chalcones as potent anticancer agents: Synthesis, single-crystal X-ray, docking, DFT and SAR studies. (n.d.).
  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. (2022). RSC Medicinal Chemistry, 13(1), 76–90. [Link]
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013). European Journal of Medicinal Chemistry, 66, 417-425. [Link]
  • Plaque Reduction Assay. (n.d.).
  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. (2007).
  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (2020).
  • Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. (n.d.). [Link]
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • MTT Cell Assay Protocol. (n.d.). [Link]
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Pharmaceutical Research, 31(10), 2735–2744. [Link]
  • Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5- a]pyridine-based chalcones. (2022). RSC Medicinal Chemistry, 13(1), 76-90. [Link]
  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021, August 1). Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Molecules, 27(15), 4983. [Link]
  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (1999). European Journal of Medicinal Chemistry, 34(4), 271–274. [Link]
  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (n.d.).
  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. (2008). Antiviral Research, 77(1), 25–32. [Link]
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Current Organic Chemistry, 25(16), 1858–1884. [Link]
  • MTT assay protocol. (2023, February 27). protocols.io. [Link]
  • Tubulin Polymerization Assay Kit (C
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026, January 1). Asian Journal of Chemistry, 38(1), 123-128. [Link]
  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (2021). ACS Omega, 6(4), 2955–2964. [Link]
  • Medicinal chemistry strategies toward host targeting antiviral agents. (2021). Medicinal Chemistry Research, 30(5), 987–1007. [Link]
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014, January 4). Bentham Open Archives. [Link]
  • Armed Imidazo [1,2-a] Pyrimidines (Pyridines): Evaluation of Antibacterial Activity. (n.d.).
  • Mechanisms of action of antiviral drugs. (n.d.). EBSCO. [Link]
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Medicinal Chemistry, 14(4), 595-613. [Link]
  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. (2013). European Journal of Medicinal Chemistry, 66, 417-425. [Link]

Sources

Unlocking the Therapeutic Potential of Methyl Imidazo[1,5-a]pyridine-5-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a specific analogue, Methyl imidazo[1,5-a]pyridine-5-carboxylate. While direct biological data on this particular molecule is nascent, this document synthesizes insights from the broader imidazopyridine class to postulate potential therapeutic targets and outlines a robust, multi-pronged strategy for their experimental validation. We will delve into the chemical rationale behind potential target engagement, propose detailed experimental workflows for target identification and validation, and provide a forward-looking perspective on the development of this promising chemical entity.

Introduction: The Promise of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine nucleus is a versatile scaffold that has attracted significant attention in pharmaceutical research due to its unique chemical, optical, and biological properties.[1] This class of aromatic heterocycles has shown potential in diverse fields ranging from materials science to oncology and infectious diseases.[1][3] The structural rigidity and electron distribution of the imidazopyridine ring system provide an excellent platform for the design of molecules with specific pharmacological activities.

While extensive research has been conducted on isomers like imidazo[1,2-a]pyridines, which have yielded marketed drugs such as the hypnotic agent Zolpidem and numerous kinase inhibitors in clinical development, the therapeutic landscape of imidazo[1,5-a]pyridines is less explored, presenting a significant opportunity for novel drug discovery.[4][5][6][7] This guide focuses on this compound as a prototypical molecule to illustrate a systematic approach to unlocking the therapeutic value of this chemical class.

Postulated Therapeutic Arenas and Potential Molecular Targets

Based on the established biological activities of various imidazopyridine isomers, we can hypothesize several promising therapeutic avenues for this compound.

Oncology

The antiproliferative activity of imidazopyridine derivatives is well-documented, with several analogues targeting key signaling pathways dysregulated in cancer.

  • PI3K/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[4][8] The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The structural similarities suggest that this compound could potentially engage the ATP-binding pocket of these kinases.

  • Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been described as inhibitors of Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[9] Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells.

  • Tubulin Polymerization: Certain imidazo[1,5-a]pyridine derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer agents like the vinca alkaloids and taxanes.[10]

Infectious Diseases

The imidazopyridine scaffold has also emerged as a promising framework for the development of novel anti-infective agents.

  • Mycobacterium tuberculosis: Imidazo[1,2-a]pyridine analogues have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[11][12][13] Some of these compounds target the cytochrome bc1 complex, a key component of the electron transport chain, thereby disrupting cellular energy production.[6]

  • Antibacterial and Antifungal Activity: Various imidazopyridine derivatives have exhibited broad-spectrum antibacterial and antifungal activities.[14][15][16] The potential mechanisms could involve inhibition of essential enzymes or disruption of cell membrane integrity.

Neurological Disorders

The precedent set by Zolpidem, an imidazo[1,2-a]pyridine derivative that acts as a positive allosteric modulator of the GABA-A receptor, highlights the potential of this scaffold to modulate central nervous system targets.[7] While Zolpidem's activity is highly specific, it underscores the possibility of discovering novel neuromodulatory agents within the broader imidazopyridine class.

A Strategic Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential to identify and validate the therapeutic targets of this compound. The following workflow outlines a logical progression from broad phenotypic screening to specific target engagement and functional validation.

workflow cluster_discovery Phase 1: Target Discovery cluster_validation Phase 2: Target Validation cluster_preclinical Phase 3: Preclinical Validation Phenotypic_Screening Phenotypic Screening (e.g., Cancer Cell Line Panels, Antimicrobial Assays) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identifies Bioactivity Computational_Modeling In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Modeling) Phenotypic_Screening->Computational_Modeling Provides Initial Hits Binding_Assays Direct Binding Assays (e.g., SPR, ITC, TSA) Affinity_Chromatography->Binding_Assays Identifies Potential Binders Computational_Modeling->Binding_Assays Suggests Putative Targets Enzymatic_Assays Enzymatic/Functional Assays (e.g., Kinase Assays, Reporter Gene Assays) Binding_Assays->Enzymatic_Assays Confirms Direct Interaction Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA, Western Blotting) Enzymatic_Assays->Cellular_Target_Engagement Validates Functional Effect In_Vivo_Models In Vivo Efficacy Models (e.g., Xenograft Models, Infection Models) Cellular_Target_Engagement->In_Vivo_Models Confirms Cellular Mechanism

Figure 1: A comprehensive workflow for the identification and validation of therapeutic targets for novel chemical entities.

Phase 1: Target Discovery

3.1.1. High-Throughput Phenotypic Screening

  • Objective: To identify the biological space in which this compound is active.

  • Methodology:

    • Cancer Cell Line Profiling: Screen the compound against a large, diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify patterns of cytotoxicity.

    • Antimicrobial Screening: Evaluate the compound's activity against a broad range of bacterial and fungal pathogens, including drug-resistant strains.

    • Other Phenotypic Assays: Depending on resource availability, screens for anti-inflammatory, antiviral, or neuroprotective effects can also be conducted.

3.1.2. Affinity-Based Target Identification

  • Objective: To isolate and identify proteins that directly bind to this compound.

  • Methodology (Affinity Chromatography-Mass Spectrometry):

    • Probe Synthesis: Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

    • Protein Binding: Incubate the immobilized compound with cell lysates from a responsive cell line identified in the phenotypic screen.

    • Elution and Identification: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.3. In Silico Target Prediction

  • Objective: To computationally predict potential protein targets based on structural similarity to known ligands.

  • Methodology:

    • Pharmacophore Modeling: Generate a 3D pharmacophore model of this compound and screen it against databases of known protein structures.

    • Molecular Docking: Perform molecular docking simulations of the compound against the binding sites of high-priority potential targets (e.g., kinases, DNA gyrase) identified from the literature on related scaffolds.

Phase 2: Target Validation

3.2.1. Direct Binding Assays

  • Objective: To confirm and quantify the direct interaction between the compound and putative target proteins.

  • Methodologies:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (association and dissociation rates).

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on the binding affinity and stoichiometry.

    • Thermal Shift Assay (TSA): A high-throughput method to assess ligand binding by measuring changes in protein thermal stability.

3.2.2. Enzymatic and Functional Assays

  • Objective: To determine if the binding of the compound to the target protein results in a functional consequence (e.g., inhibition or activation).

  • Methodologies:

    • Kinase Assays: If a kinase is a putative target, measure the inhibition of its phosphotransferase activity in the presence of the compound.

    • Reporter Gene Assays: For targets involved in signal transduction, use reporter gene assays to measure the downstream effects of target modulation.

    • Enzyme Inhibition Assays: For other enzymatic targets, utilize appropriate substrate-based assays to determine IC50 values.

Assay Type Parameter Measured Typical Output
Surface Plasmon Resonance (SPR)Binding kinetics (ka, kd)KD (equilibrium dissociation constant)
Isothermal Titration Calorimetry (ITC)Binding thermodynamics (ΔH, ΔS)KD, Stoichiometry (n)
Thermal Shift Assay (TSA)Protein melting temperature (Tm)ΔTm
Enzymatic Inhibition AssayEnzyme activityIC50 (half-maximal inhibitory concentration)

Table 1: Summary of quantitative data from key target validation assays.

3.2.3. Cellular Target Engagement

  • Objective: To confirm that the compound engages the target protein within a cellular context.

  • Methodologies:

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein in intact cells upon compound binding.

    • Western Blotting: Assess the phosphorylation status of downstream substrates of the target protein (e.g., for kinase inhibitors) to confirm pathway modulation.

Phase 3: Preclinical Validation
  • Objective: To evaluate the therapeutic efficacy of the compound in relevant disease models.

  • Methodologies:

    • Xenograft Models: For oncology targets, assess the ability of the compound to inhibit tumor growth in animal models.

    • Infection Models: For anti-infective targets, evaluate the compound's ability to clear the infection in animal models.

Signaling Pathway Visualization

Should a kinase be identified as a primary target, visualizing its role in cellular signaling is crucial. The following diagram illustrates the canonical PI3K/mTOR pathway, a high-priority potential target for imidazopyridine derivatives.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation initiation l1 Potential Inhibition by This compound l2 Key Targets

Figure 2: The PI3K/AKT/mTOR signaling pathway, a potential target for this compound.

Conclusion and Future Directions

This compound belongs to a chemical class with immense, yet largely untapped, therapeutic potential. This guide provides a structured and scientifically rigorous framework for elucidating its mechanism of action and identifying its molecular targets. By integrating phenotypic screening, chemoproteomics, and computational approaches with robust biophysical and cellular validation assays, researchers can systematically navigate the path from a promising chemical scaffold to a validated drug candidate. The insights gained from the study of this specific molecule will not only drive its own development but also inform the broader exploration of the imidazo[1,5-a]pyridine chemical space, potentially yielding a new generation of therapeutics for a range of human diseases.

References

  • Vertex AI Search. (n.d.). The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D.
  • ACS Omega. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • Royal Society of Chemistry. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry.
  • Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • PubMed. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors.
  • PubMed. (2014). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Royal Society of Chemistry. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
  • MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • PubMed Central. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • NIH. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC.
  • NIH. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • PubMed Central. (2017). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives.
  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • ResearchGate. (2025). (PDF) Synthesis and evaluation of bioactivity of 6-(2-pyridinyloxy)imidazo[2,1-b][1][3]thiazine derivatives.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • NIH. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).
  • Wikipedia. (n.d.). Zolpidem.

Sources

A Technical Guide to the Discovery of Novel Imidazo[1,5-a]Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1] This guide provides an in-depth exploration of the discovery of novel imidazo[1,5-a]pyridine derivatives, covering synthetic strategies, medicinal chemistry applications, and detailed experimental protocols. By synthesizing technical accuracy with field-proven insights, this document serves as a comprehensive resource for professionals engaged in the design and development of next-generation therapeutics based on this remarkable scaffold.

Introduction: The Significance of the Imidazo[1,5-a]Pyridine Scaffold

The imidazo[1,5-a]pyridine system, a fused 5,6-heterocycle with a bridgehead nitrogen atom, is a key structural motif in a multitude of biologically active compounds.[2] Its structural rigidity, coupled with its ability to engage in various non-covalent interactions, makes it an attractive framework for the design of potent and selective modulators of diverse biological targets.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, establishing it as a cornerstone in modern drug discovery.[4]

This guide delves into the core aspects of working with this scaffold, from fundamental synthetic methodologies to its application in identifying lead compounds. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor and reproducibility.

Synthetic Strategies for the Imidazo[1,5-a]Pyridine Core

The construction of the imidazo[1,5-a]pyridine ring system can be achieved through various synthetic routes, each with its own advantages regarding substrate scope, efficiency, and reaction conditions. The choice of a specific synthetic pathway is often dictated by the desired substitution pattern on the final molecule.

Multi-Component Reactions (MCRs): An Efficient Approach

Multi-component reactions have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step.[5] A notable example is the one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs.

Causality Behind the Method: This approach is highly atom-economical and efficient. It leverages an iodine-mediated reaction to simultaneously form C-N and C-S bonds under mild conditions.[4] The reaction proceeds by combining readily available 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, offering a broad substrate scope.[4]

Cyclization and Transannulation Reactions

Traditional and modern cyclization strategies remain central to the synthesis of this scaffold.

  • Denitrogenative Transannulation: This metal-free approach utilizes pyridotriazoles and nitriles with a BF₃·Et₂O catalyst to yield imidazo[1,5-a]pyridines in high yields.[6] The solvent system is critical for the success of this transformation.[6]

  • Copper-Catalyzed Reactions: Copper catalysis enables various transformations, including the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, providing a concise route to multifunctionalized products.[6] Another copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine uses molecular oxygen as a clean oxidant.[6]

  • Ritter-Type Reactions: A novel approach utilizes bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) to catalyze a Ritter-type reaction between pyridinylmethanol and nitrile derivatives.[7] This method generates a benzylic carbocation intermediate, which is trapped by the nitrile, leading to intramolecular cyclization and the formation of the desired scaffold.[7]

The workflow for these synthetic approaches can be generalized as follows:

G cluster_0 Synthetic Approaches Starting Materials Starting Materials Reaction Type Reaction Type Starting Materials->Reaction Type Selectivity Intermediate Intermediate Reaction Type->Intermediate Mechanism Final Scaffold Imidazo[1,5-a]pyridine Intermediate->Final Scaffold Cyclization/Aromatization

Caption: Generalized workflow for the synthesis of Imidazo[1,5-a]pyridine scaffolds.

Medicinal Chemistry Applications and Lead Discovery

The imidazo[1,5-a]pyridine scaffold is a versatile platform for developing therapeutics targeting a range of diseases. Its derivatives have shown promise as inhibitors of enzymes, modulators of receptors, and as fluorescent probes for bioimaging.[1][3]

Anticancer and Anti-inflammatory Activity

Several imidazo[1,5-a]pyridine derivatives have demonstrated potent anticancer and anti-inflammatory effects.[4] For instance, certain compounds have been identified as NIK inhibitors, which are relevant in inflammatory pathways, while others show significant antitumor activity both in vitro and in vivo.[4]

Central Nervousous System (CNS) Applications

The scaffold has also been explored for its potential in treating neurological disorders. Some derivatives have shown promising results in models of brain injury, including Alzheimer's disease.[4]

Other Therapeutic Areas

The broad utility of this scaffold is further highlighted by its investigation as a thromboxane A2 synthetase inhibitor, which has implications for cardiovascular diseases.[8] The unique structure of these compounds allows for specific interactions with biological targets, making them valuable for researchers.[7]

Table 1: Examples of Biologically Active Imidazo[1,5-a]pyridine Derivatives

Compound ClassBiological Target/ActivityTherapeutic AreaReference
Substituted Imidazo[1,5-a]pyridinesNIK InhibitorAnti-inflammatory[4]
Phenyl-substituted derivativesAntitumor ActivityOncology[4]
Specific Amine DerivativesNeuroprotectionAlzheimer's Disease[4]
Carboxylic Acid DerivativesThromboxane A2 Synthetase InhibitionCardiovascular[8]

Detailed Experimental Protocol: One-Pot Synthesis

This section provides a detailed, self-validating protocol for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine, adapted from a reported iodine-mediated one-pot method.[4]

Objective: To synthesize and characterize 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.

Materials:

  • (Pyridin-2-yl)methanamine (1.0 mmol, 1.0 eq)

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Sodium benzenesulfinate (1.2 mmol, 1.2 eq)

  • Iodine (I₂) (1.2 mmol, 1.2 eq)

  • Dichloromethane (DCM) (10 mL)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (pyridin-2-yl)methanamine (1.0 mmol), benzaldehyde (1.0 mmol), sodium benzenesulfinate (1.2 mmol), and dichloromethane (10 mL).

  • Initiation: Stir the mixture at room temperature for 10 minutes. Subsequently, add iodine (1.2 mmol) to the mixture in one portion.

  • Reaction Monitoring (Causality): The reaction progress should be monitored by Thin Layer Chromatography (TLC). The consumption of starting materials indicates the progression of the cyclization. This step is crucial for determining the reaction endpoint and preventing the formation of byproducts.

  • Work-up: Once the reaction is complete (typically a few hours), quench the reaction by adding saturated Na₂S₂O₃ solution to neutralize the excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient. The purity of the collected fractions should be confirmed by TLC.

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product. Characterize the compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected HRMS (ESI) m/z for C₁₉H₁₅N₂S⁺ [(M+H)⁺] is calculated as 303.0950; a found value close to this confirms the product's identity.[4]

Expected Yield: ~46-72%[4]

G cluster_1 Experimental Workflow Setup 1. Reaction Setup Monitor 2. Monitor by TLC Setup->Monitor Initiate Reaction Workup 3. Quench & Extract Monitor->Workup Reaction Complete Purify 4. Column Chromatography Workup->Purify Crude Product Characterize 5. NMR & HRMS Analysis Purify->Characterize Pure Product

Caption: Step-by-step workflow for the synthesis and validation of imidazo[1,5-a]pyridines.

Conclusion and Future Perspectives

The imidazo[1,5-a]pyridine scaffold continues to be a highly valuable core in the field of drug discovery.[2] Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown significant potential across multiple therapeutic areas.[5] Future research will likely focus on developing even more efficient and greener synthetic methodologies, exploring novel biological targets, and advancing promising lead compounds into clinical development. The versatility and proven track record of this scaffold ensure its continued importance in the quest for new and effective medicines.[1]

References

  • He, L., Qi, C., Li, H., & Chen, Y. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
  • Di Maria, F., et al. (2021).
  • Kaur, H., & Kumar, V. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
  • Suh, Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
  • Ford, N. F., et al. (1985). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry. [Link]
  • Di Maria, F., et al. (2020).
  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 481, 01019. [Link]
  • Pharmaffiliates. (n.d.). The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D. [Link]
  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(15), 4467. [Link]
  • Di Maria, F., et al. (2021).

Sources

In Silico Modeling of Methyl Imidazo[1,5-a]pyridine-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold and the Power of In Silico Modeling

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This class of compounds has garnered significant interest for its potential in developing novel therapeutics for various diseases. While extensive research has been conducted on different isomers of imidazopyridine, the specific potential of methyl imidazo[1,5-a]pyridine-5-carboxylate remains an area ripe for exploration. In silico modeling provides a powerful and resource-efficient avenue to investigate its therapeutic potential, enabling researchers to predict its interactions with biological targets, understand its pharmacokinetic profile, and guide further experimental studies.

This technical guide provides a comprehensive overview of the core in silico modeling techniques that can be applied to this compound. As a Senior Application Scientist, my goal is to not only present the "how" but also the "why," offering insights into the strategic decisions made at each step of the computational workflow. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.

Part 1: Foundational Analysis - ADMET Prediction

Before embarking on complex and computationally expensive modeling studies such as molecular docking and dynamics, it is crucial to first assess the drug-like properties of this compound. An early understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile can prevent costly failures in later stages of drug development.[2][3][4]

Scientific Rationale

The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery. In silico ADMET prediction allows for the rapid screening of compounds against a battery of models that predict their pharmacokinetic and toxicological properties.[2] This initial assessment helps to identify potential liabilities of the molecule and informs decisions on whether to proceed with further investigation.

Experimental Protocol: ADMET Prediction using SwissADME

For this workflow, we will utilize SwissADME, a free and user-friendly web-based tool that provides a comprehensive analysis of a molecule's physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][6][7][8][9]

Step-by-Step Methodology:

  • Input Molecular Structure:

    • Navigate to the SwissADME website ([Link]).

    • Input the structure of this compound. This can be done by drawing the molecule using the provided molecular editor or by pasting its SMILES string (COC(=O)c1cn2cccc2n1) into the input box.

  • Initiate Analysis:

    • Click the "Run" button to initiate the ADMET prediction.

  • Interpret the Results:

    • Physicochemical Properties: Analyze the calculated properties such as molecular weight, logP (lipophilicity), water solubility, and polar surface area (PSA). These are fundamental descriptors that influence a drug's behavior in the body.

    • Lipophilicity: Examine the consensus log P value, which is an average of multiple predictive models. An optimal logP range for oral drugs is generally between 1 and 5.

    • Water Solubility: Assess the predicted water solubility. Poor solubility can be a major hurdle for drug absorption.

    • Pharmacokinetics:

      • Gastrointestinal (GI) Absorption: Evaluate the predicted GI absorption. High GI absorption is desirable for orally administered drugs.

      • Blood-Brain Barrier (BBB) Permeation: Determine if the molecule is predicted to cross the BBB. This is a critical parameter for drugs targeting the central nervous system.

      • P-glycoprotein (P-gp) Substrate: Check if the molecule is a predicted substrate of P-gp, an efflux pump that can limit drug absorption and distribution.

      • CYP450 Inhibition: Assess the potential for inhibition of major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

    • Drug-Likeness:

      • Lipinski's Rule of Five: Verify if the molecule adheres to Lipinski's rule of five, a widely used guideline for oral bioavailability.

      • Bioavailability Score: Note the bioavailability score, which provides a more nuanced prediction of oral bioavailability.

    • Medicinal Chemistry:

      • PAINS (Pan-Assay Interference Compounds): Check for any alerts for PAINS. These are substructures known to interfere with bioassays, leading to false-positive results.

      • Lead-likeness: Evaluate if the molecule possesses characteristics of a good lead compound.

Data Presentation
PropertyPredicted ValueImplication for Drug Development
Molecular Weight176.17 g/mol Within the desirable range for small molecule drugs.
cLogP1.5 - 2.5Optimal lipophilicity for good absorption and permeability.
Water SolubilityModerately SolubleMay not pose significant formulation challenges.
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantPrediction DependentIf "Yes," could be a candidate for CNS targets.
P-gp SubstratePrediction DependentIf "No," suggests better bioavailability.
CYP Isozyme InhibitionPrediction DependentLow inhibition potential is favorable to avoid drug-drug interactions.
Lipinski's RuleCompliantFavorable for oral bioavailability.
Bioavailability Score~0.55Indicates good potential for oral bioavailability.

Note: The values in this table are illustrative and should be confirmed by running the actual analysis in SwissADME.

Visualization: ADMET Assessment Workflow

ADMET_Workflow Input Input Molecule (SMILES or Drawing) SwissADME SwissADME Web Server Input->SwissADME Physicochem Physicochemical Properties (MW, LogP, Solubility) SwissADME->Physicochem Pharmacokinetics Pharmacokinetics (GI, BBB, CYP Inhibition) SwissADME->Pharmacokinetics Druglikeness Drug-Likeness (Lipinski's Rule) SwissADME->Druglikeness MedChem Medicinal Chemistry (PAINS, Lead-likeness) SwissADME->MedChem Analysis Comprehensive Analysis & Go/No-Go Decision Physicochem->Analysis Pharmacokinetics->Analysis Druglikeness->Analysis MedChem->Analysis

Caption: Workflow for ADMET prediction using the SwissADME web server.

Part 2: Target Identification and Molecular Docking

Once this compound has passed the initial ADMET screening, the next logical step is to investigate its potential biological targets. If a target is already hypothesized based on the activity of structurally similar compounds, molecular docking can be employed to predict the binding mode and affinity of our molecule to that target.

Scientific Rationale

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[10][11][12][13][14][15] The primary goal is to identify plausible binding poses and to estimate the strength of the interaction, often expressed as a binding energy or score. This information is invaluable for prioritizing compounds for experimental testing and for understanding the structural basis of their activity.

Given that some imidazo[1,5-a]pyridine derivatives have shown activity as antagonists for Fibroblast Growth Factor (FGF) receptors, we will use an FGF receptor as a hypothetical target for this workflow.[16]

Experimental Protocol: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used and highly regarded open-source program for molecular docking due to its speed and accuracy.[17][18][19][20]

Step-by-Step Methodology:

  • Preparation of the Receptor (Protein):

    • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., FGF Receptor) from the Protein Data Bank (PDB) ([Link]).

    • Pre-processing: Using molecular visualization software like PyMOL or UCSF Chimera, remove any unwanted components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands.

    • Prepare for Docking: Use AutoDock Tools (ADT) to prepare the receptor. This involves adding polar hydrogens, assigning partial charges (Gasteiger charges), and saving the file in the PDBQT format, which is required by AutoDock Vina.

  • Preparation of the Ligand (this compound):

    • Generate 3D Structure: Create a 3D structure of the ligand using a chemical drawing program like ChemDraw or MarvinSketch and save it in a common format like MOL or SDF.

    • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done in software like Avogadro or MOE.

    • Prepare for Docking: Use ADT to prepare the ligand. This involves detecting the rotatable bonds and saving the file in the PDBQT format.

  • Defining the Binding Site (Grid Box):

    • In ADT, define the search space for the docking simulation. This is a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box should be chosen to cover the entire binding pocket. If a co-crystallized ligand was present in the original PDB structure, its location can be used to guide the placement of the grid box.

  • Running the Docking Simulation:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Docking Results:

    • Binding Affinity: AutoDock Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

    • Pose Analysis: Visualize the top-ranked binding poses in the context of the receptor's active site using PyMOL or Discovery Studio Visualizer. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB Preprocess Pre-process (Remove Water, etc.) PDB->Preprocess ADT_Receptor Add Hydrogens & Charges (ADT) Preprocess->ADT_Receptor Receptor_PDBQT Receptor.pdbqt ADT_Receptor->Receptor_PDBQT Grid Define Grid Box (Binding Site) Receptor_PDBQT->Grid Draw Draw & Generate 3D Structure Minimize Energy Minimization Draw->Minimize ADT_Ligand Define Rotatable Bonds (ADT) Minimize->ADT_Ligand Ligand_PDBQT Ligand.pdbqt ADT_Ligand->Ligand_PDBQT Vina Run AutoDock Vina Ligand_PDBQT->Vina Grid->Vina Results Analyze Results (Binding Affinity & Pose) Vina->Results

Caption: Workflow for molecular docking using AutoDock Vina.

Part 3: Refining the Interaction - Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-receptor interaction, biological systems are dynamic. Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of the complex, providing a more realistic representation of the binding event.[2][3][21][22][23][24][25]

Scientific Rationale

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their movements over time.[21] By simulating the docked complex in a solvent environment, we can assess the stability of the binding pose, identify key dynamic interactions, and even estimate binding free energies with greater accuracy than docking alone.

Experimental Protocol: Molecular Dynamics Simulation using GROMACS

GROMACS is a versatile and high-performance open-source software package for performing MD simulations.[1][22][23][26][27]

Step-by-Step Methodology:

  • System Preparation:

    • Starting Structure: Use the best-ranked pose from the molecular docking as the starting structure for the MD simulation.

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand. The antechamber and GAFF (General Amber Force Field) are commonly used for small molecules.

    • Solvation: Place the protein-ligand complex in a periodic box of solvent (typically water).

    • Ionization: Add ions to the system to neutralize its overall charge and to mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Gradually heat the system to the desired temperature while keeping the volume constant. This allows the solvent to relax around the solute.

    • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Bring the system to the desired pressure while maintaining a constant temperature. This ensures the correct density of the system. Position restraints are often applied to the protein and ligand during equilibration to allow the solvent to equilibrate around them.

  • Production MD:

    • Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds) without any restraints. Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Analysis of MD Trajectories:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory.

Visualization: Molecular Dynamics Simulation Workflow

MD_Workflow Start Docked Complex System_Prep System Preparation (Force Field, Solvation, Ions) Start->System_Prep Minimization Energy Minimization System_Prep->Minimization NVT NVT Equilibration (Heating) Minimization->NVT NPT NPT Equilibration (Pressurizing) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Workflow for molecular dynamics simulation using GROMACS.

Part 4: Building Predictive Models - QSAR

If a series of imidazo[1,5-a]pyridine analogs with known biological activities against a specific target is available, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models.[11][21][28][29][30][31][32][33][34]

Scientific Rationale

QSAR modeling is based on the principle that the biological activity of a chemical is related to its molecular structure.[4][29] By identifying the physicochemical properties (descriptors) that are correlated with activity, we can build mathematical models to predict the activity of new, untested compounds.

Experimental Protocol: QSAR Modeling using Python and RDKit/Scikit-learn

Python, with its powerful libraries like RDKit for cheminformatics and Scikit-learn for machine learning, provides a flexible environment for building robust QSAR models.[28][32][33][34]

Step-by-Step Methodology:

  • Data Collection and Curation:

    • Compile a dataset of imidazo[1,5-a]pyridine analogs with their corresponding biological activity data (e.g., IC50 or Ki values).

    • Curate the data to ensure consistency and remove any erroneous entries.

  • Molecular Descriptor Calculation:

    • Use RDKit to calculate a wide range of molecular descriptors (e.g., 2D, 3D, physicochemical) for each molecule in the dataset.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the model, and the test set is used to evaluate its predictive performance on unseen data.

  • Model Building:

    • Using Scikit-learn, train a regression or classification model on the training set. Common algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF).

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation on the training set to assess the robustness of the model.

    • External Validation: Evaluate the model's predictive power on the test set using metrics such as the coefficient of determination (R²) and the root mean square error (RMSE).

  • Model Interpretation and Application:

    • Analyze the model to understand which molecular descriptors are most important for predicting activity. This can provide insights into the structure-activity relationship.

    • Use the validated model to predict the activity of new, designed imidazo[1,5-a]pyridine derivatives.

Visualization: QSAR Modeling Workflow

QSAR_Workflow Data Data Collection & Curation (Structures & Activities) Descriptors Molecular Descriptor Calculation Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Build Model Building (e.g., Random Forest) Split->Build Validation Model Validation (Internal & External) Build->Validation Predict Predict Activity of New Compounds Validation->Predict

Caption: Workflow for QSAR model development.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound. By systematically applying ADMET prediction, molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain valuable insights into the therapeutic potential of this and other novel chemical entities. This computational approach, when integrated with experimental validation, can significantly accelerate the drug discovery process, leading to the development of safer and more effective medicines.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., ... & Tang, Y. (2019).
  • Lage, O. (2022). Machine Learning for In Silico ADMET Prediction. Methods in Molecular Biology, 2390, 447-460.[4]
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
  • Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications.
  • Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules.
  • De Ruyck, J., Brysbaert, G., Blossey, R., & Lensink, M. F. (2016). Molecular docking as a popular tool in drug design, an in silico travel.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • GROMACS. (n.d.).
  • Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.
  • Landrum, G. (n.d.). RDKit: Open-source cheminformatics.
  • Pedregosa, F., Varoquaux, G., Gramfort, A., Michel, V., Thirion, B., Grisel, O., ... & Duchesnay, E. (2011). Scikit-learn: Machine learning in Python. the Journal of machine Learning research, 12, 2825-2830.
  • Daina, A., & Zoete, V. (2017). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 12(11), 843-847.
  • Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38.
  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissSimilarity: a web tool for low to ultra-high throughput ligand-based virtual screening. Nucleic acids research, 42(W1), W58-W62.
  • Zoete, V., Daina, A., Bovigny, C., & Michielin, O. (2016). SwissParam: a fast and easy-to-use web-based tool for the generation of GROMOS-compatible topologies and parameters for small molecules.
  • Daina, A., & Zoete, V. (2019). SwissBioisostere: a web server for molecular replacement based on fragment fingerprints. Nucleic acids research, 47(W1), W268-W273.
  • Gellis, A., Kovacic, H., Boufatah, N., & Vanelle, P. (2008). Imidazo [1, 2-a] pyridine series: synthesis of 2-aryl-6-substituted-imidazo [1, 2-a] pyridines as cytotoxic agents. European journal of medicinal chemistry, 43(7), 1435-1447.
  • U.S. Patent No. 8,008,321 B2. (2011). Imidazo[1,5-a] pyridine derivatives, method for preparing same and pharmaceutical compositions containing same.
  • Neovarsity. (2024, August 13).
  • Slideshare. (n.d.). Basics of QSAR Modeling. Slideshare.[18]
  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9(1), 1-9.[3]
  • Sabe, V. T., Ntchapda, F., & Tadjouteu, A. S. (2021). Molecular docking: in silico approach for structure-based drug designing discovery. International Journal of Research and Development in Pharmacy & Life Sciences, 10(6), 3939-3949.
  • GROMACS. (n.d.). GROMACS Tutorials.
  • AutoDock. (n.d.). AutoDock Vina.
  • Swiss Institute of Bioinformatics. (n.d.). SwissADME.
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • UCSF Chimera--a visualization system for exploratory research and analysis. Pettersen EF, Goddard TD, Huang CC, Couch GS, Greenblatt DM, Meng EC, Ferrin TE. J Comput Chem. 2004 Oct;25(13):1605-12.
  • Case, D.A., et al. (2021) AMBER 2021, University of California, San Francisco.
  • Brooks, B.R., et al. (2009) CHARMM: The biomolecular simulation program. J. Comput. Chem., 30, 1545-1614.
  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field.
  • Humphrey, W., Dalke, A. and Schulten, K., "VMD - Visual Molecular Dynamics", J. Molec. Graphics, 1996, vol. 14, pp. 33-38.
  • BIOVIA, Dassault Systèmes, Discovery Studio Visualizer, v19.1.0.18287, San Diego: Dassault Systèmes, 2019.

Sources

An In-Depth Technical Guide to Determining the Organic Solvent Solubility of Methyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of Methyl Imidazo[1,5-a]pyridine-5-carboxylate. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental design, and detailed protocols necessary to generate reliable and reproducible solubility profiles. We present a robust, self-validating methodology centered on the gold-standard saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Introduction: The Strategic Importance of Solubility Data

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] this compound, as a member of this class, represents a molecule of significant interest for drug discovery programs. The determination of its solubility is not a perfunctory task but a strategic necessity. A comprehensive solubility profile in various organic solvents informs critical decisions in:

  • Process Chemistry: Selection of appropriate solvents for reaction media, crystallization, and purification, directly impacting yield and purity.[2]

  • Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration. Poor solubility is a major hurdle in achieving desired bioavailability.[3]

  • Preclinical Studies: Preparation of stock solutions for in vitro and in vivo assays requires knowledge of suitable solvents.

This guide provides the theoretical grounding and practical, field-proven protocols to empower researchers to generate this crucial data package for this compound.

Physicochemical Landscape and Theoretical Solubility Principles

A predictive understanding of solubility begins with an analysis of the molecule's structure.

Molecular Structure: this compound

Key Structural Features & Inferred Behavior:

  • Imidazo[1,5-a]pyridine Core: This fused aromatic heterocyclic system is relatively polar. The nitrogen atoms can act as hydrogen bond acceptors, suggesting potential solubility in protic and polar aprotic solvents.

  • Methyl Ester Group (-COOCH₃): This group adds polarity and a hydrogen bond acceptor site (the carbonyl oxygen). It is also susceptible to hydrolysis, a factor to consider in solvent selection and sample stability.

  • Overall Polarity: The combination of the heterocyclic core and the ester functional group results in a molecule with moderate polarity. Therefore, its solubility is expected to be poor in nonpolar, aliphatic solvents (e.g., hexane) and favorable in more polar organic solvents.

The guiding principle in solvent selection is "like dissolves like." This means that solutes dissolve best in solvents that have similar polarity and intermolecular force characteristics. The dissolution of a crystalline solid can be conceptualized as a two-step process: the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions.[4] A favorable solubility profile is achieved when the energy of solvation compensates for the lattice energy.

Strategic Experimental Design

A systematic approach is essential for generating a comprehensive and meaningful solubility profile. The overall workflow involves solvent selection, equilibrium establishment, separation of solid and liquid phases, and quantification of the dissolved analyte.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Experiment Execution (Shake-Flask) cluster_2 Phase 3: Analysis & Quantification (HPLC) A Define Compound: This compound B Select Diverse Solvent Panel (Polar, Aprotic, Protic, Nonpolar) A->B C Prepare Materials: Calibrated Balance, Vials, Shaker, Syringes, Filters B->C D Add Excess Solid Compound to Solvent in Vial C->D E Agitate at Constant Temperature (e.g., 24-72h to reach equilibrium) D->E F Allow Sedimentation E->F G Withdraw Supernatant & Filter (e.g., 0.45 µm PTFE) F->G I Dilute Filtered Sample into Mobile Phase G->I H Prepare Calibration Standards J Inject Samples & Standards onto HPLC System H->J I->J K Calculate Concentration from Calibration Curve J->K L L K->L Report Solubility Data (mg/mL, mol/L)

Caption: Experimental workflow for solubility determination.

Rationale for Solvent Selection

The choice of solvents should be deliberate, covering a range of polarities and chemical classes relevant to pharmaceutical processing.[5] This approach provides a comprehensive profile of the compound's behavior.

Solvent ClassExample SolventsRationale in Drug Development
Polar Protic Methanol, EthanolCommonly used in synthesis, purification, and as co-solvents in formulations.[6]
Polar Aprotic Acetonitrile (ACN)Used in synthesis and as a mobile phase component in HPLC analysis.
Dimethyl Sulfoxide (DMSO)High solubilizing power; frequently used for preparing stock solutions for biological screening.
Ethyl AcetateA common solvent for extraction and chromatography.
Nonpolar Toluene, HeptaneRepresents extremes of low polarity; useful for understanding lipophilicity and for anti-solvent crystallization.
Other Dichloromethane (DCM)A common solvent for organic synthesis and extraction.

Protocol: Equilibrium Solubility by the Saturation Shake-Flask Method

The saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[1][4] The protocol below is aligned with USP General Chapter <1236>.[7][8]

Materials and Equipment
  • This compound (solid, confirmed purity)

  • Selected organic solvents (HPLC grade or higher)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Analytical balance

  • Orbital shaker with temperature control

  • Syringes (1 mL) and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Autosampler vials for HPLC analysis

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical; a good starting point is ~10-20 mg. The solid should remain visible throughout the experiment.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[1] Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same constant temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Trustworthiness Note: Avoid disturbing the solid material at the bottom of the vial to prevent contamination of the sample.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean, pre-weighed vial. The first few drops should be discarded to saturate the filter membrane. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable solvent (typically the mobile phase of the HPLC method) to bring the concentration into the linear range of the analytical method. Record the dilution factor precisely.

G cluster_shake_flask Shake-Flask Protocol start 1. Add Excess Solid to Vial add_solvent 2. Add Known Volume of Solvent start->add_solvent shake 3. Agitate at Constant Temp (24-72h) add_solvent->shake settle 4. Settle Undissolved Solid shake->settle sample 5. Withdraw & Filter Supernatant settle->sample end 6. Dilute for HPLC Analysis sample->end

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl imidazo[1,5-a]pyridine-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol herein details a robust and efficient two-step synthetic pathway, commencing with the commercially available or readily synthesized precursor, Methyl 6-(bromomethyl)pyridine-2-carboxylate. The methodology leverages a classical Gabriel synthesis for the controlled formation of a primary amine intermediate, followed by a cyclocondensation reaction with triethyl orthoformate to construct the target imidazo[1,5-a]pyridine ring system. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed, step-by-step protocols, mechanistic insights, and key data for successful synthesis.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic activities, making the development of efficient and scalable synthetic routes to novel analogues, such as this compound, a critical objective in modern medicinal chemistry. This application note outlines a validated protocol designed for both accessibility and high yield.

Overall Synthetic Strategy

The synthesis is strategically designed in two distinct stages to ensure high purity and yield of the final product.

  • Part 1: Synthesis of the Key Intermediate. This stage focuses on the conversion of a stable, commercially available starting material, Methyl 6-(bromomethyl)pyridine-2-carboxylate, into the crucial primary amine intermediate, Methyl 2-(aminomethyl)pyridine-6-carboxylate. This is achieved via a Gabriel synthesis, a method renowned for its ability to cleanly produce primary amines from alkyl halides without the common side-reaction of over-alkylation.[2]

  • Part 2: Construction of the Imidazo[1,5-a]pyridine Core. The second stage involves the cyclocondensation of the amine intermediate with triethyl orthoformate. This reaction efficiently builds the fused imidazole ring onto the pyridine backbone, yielding the target molecule.[3]

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization Start Methyl 6-(bromomethyl)pyridine-2-carboxylate Intermediate_Phth N-Substituted Phthalimide Intermediate Start->Intermediate_Phth  Gabriel Synthesis (Potassium Phthalimide) Intermediate_Amine Methyl 2-(aminomethyl)pyridine-6-carboxylate Intermediate_Phth->Intermediate_Amine  Hydrazinolysis (Hydrazine Hydrate) Final_Product This compound Intermediate_Amine->Final_Product  Cyclocondensation (Triethyl Orthoformate)

Caption: Overall two-part synthetic workflow.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 2-(aminomethyl)pyridine-6-carboxylate

Causality: The Gabriel synthesis is selected to prevent the formation of secondary and tertiary amine byproducts, which are common in direct amination reactions with ammonia.[2] Potassium phthalimide acts as a surrogate for the ammonia anion, allowing for a single, clean alkylation. The subsequent hydrazinolysis step provides a mild method for cleaving the phthalimide group to release the desired primary amine.[4]

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierNotes
Methyl 6-(bromomethyl)pyridine-2-carboxylateC₈H₈BrNO₂230.06Sigma-Aldrich, etc.Starting Material
Potassium PhthalimideC₈H₄KNO₂185.22Acros, etc.Nucleophile
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher ScientificAnhydrous, reaction solvent
Hydrazine monohydrateH₆N₂O50.06Sigma-AldrichCleavage reagent (Toxic)
Ethanol (EtOH)C₂H₅OH46.07VWRReaction solvent
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificExtraction solvent
Hydrochloric Acid (HCl)HCl36.46VWRFor pH adjustment and workup
Sodium Hydroxide (NaOH)NaOH40.00VWRFor pH adjustment
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37AcrosDrying agent

Step-by-Step Protocol:

  • Alkylation:

    • To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 6-(bromomethyl)pyridine-2-carboxylate (1.0 eq) and potassium phthalimide (1.1 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

    • Stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

    • Upon completion, pour the reaction mixture into ice-water and stir.

    • Collect the resulting precipitate (the N-substituted phthalimide intermediate) by vacuum filtration, wash with water, and dry thoroughly.

  • Hydrazinolysis (Ing-Manske Procedure):

    • Suspend the dried phthalimide intermediate in ethanol (approx. 0.3 M).

    • Add hydrazine monohydrate (1.5 - 2.0 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with aqueous NaOH.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield Methyl 2-(aminomethyl)pyridine-6-carboxylate as a crude oil or solid, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Synthesis of this compound

Causality: Triethyl orthoformate serves as a one-carbon electrophile.[5] The reaction proceeds through the initial formation of an ethoxy-amidine intermediate upon reaction with the primary amine. Under acidic catalysis (often inherent or with added acid), the pyridine nitrogen acts as an intramolecular nucleophile, attacking the amidine carbon. This is followed by the elimination of two molecules of ethanol to form the stable, aromatic imidazo[1,5-a]pyridine ring system.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )SupplierNotes
Methyl 2-(aminomethyl)pyridine-6-carboxylateC₈H₁₀N₂O₂166.18From Part 1Reactant
Triethyl orthoformateC₇H₁₆O₃148.20Sigma-AldrichCyclizing agent
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20AcrosOptional catalyst
TolueneC₇H₈92.14Fisher ScientificReaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRFor chromatography
HexanesC₆H₁₄ (mixture)~86.18VWRFor chromatography

Step-by-Step Protocol:

  • Cyclocondensation Reaction:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(aminomethyl)pyridine-6-carboxylate (1.0 eq) in an excess of triethyl orthoformate (can be used as both reagent and solvent, typically 5-10 eq). Toluene can be used as a co-solvent if desired.

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq), although the reaction can sometimes proceed without an added catalyst.

    • Heat the reaction mixture to reflux (approx. 120-140 °C, depending on the solvent system) for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Workup and Purification:

    • Remove the excess triethyl orthoformate and solvent under reduced pressure.

    • Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Mechanistic Pathway Visualization

The cyclization step is a critical ring-forming reaction. The proposed mechanism is illustrated below.

Note: The DOT script above uses placeholder image links. In a real implementation, these would be replaced with actual chemical structure images.

Caption: Proposed cyclization mechanism.

Expected Results and Characterization

CompoundAppearanceYield (%)Purity (by LCMS/NMR)Key Characterization Data (Expected)
Methyl 2-(aminomethyl)pyridine-6-carboxylatePale yellow oil/solid70-85>90%¹H NMR: Signals for pyridine ring protons, aminomethyl CH₂, and methyl ester CH₃. MS (ESI+): [M+H]⁺ expected.
This compoundWhite to off-white solid65-80>95%¹H NMR: Distinct signals for imidazo[1,5-a]pyridine ring protons and methyl ester. MS (ESI+): [M+H]⁺ expected.

Safety Precautions

  • Hydrazine monohydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Triethyl orthoformate is flammable. Keep away from ignition sources.

  • Standard laboratory safety practices should be followed at all times.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
  • Aksenov, D. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903–2910.
  • PubChem. Methyl 6-(bromomethyl)pyridine-2-carboxylate.
  • Mihorianu, M., et al. (2011). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 56(7), 689-694.
  • Aksenov, D. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. National Center for Biotechnology Information.
  • Kaur, H., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(3), 450-473.
  • Wu, Y., et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(43), 8373-8377.
  • Chemistry Steps. The Gabriel Synthesis.
  • The Organic Chemistry Tutor. (2023). Gabriel Synthesis. YouTube.
  • Wang, H., et al. (2016). Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. The Journal of Organic Chemistry, 81(9), 3681–3687.
  • Chemistry LibreTexts. Gabriel Synthesis.
  • Deutsche Digitale Bibliothek. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • Sato, K., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(9), 1150-1155.
  • Cheng, L., et al. (2024). A Metal-Free Strategy for the Synthesis of Symmetrical 2,3,5,6-Tetrasubstituted Pyridines Using Triethyl Orthoformate. Synlett, 35(06), 709-713.
  • Hassaneen, H. M., et al. (2012). Synthesis of New Derivatives of Heterocyclic Compounds Containing Pyridine, Pyrimidine and Triazole Ortho-Fused to Isoquinoline Moiety. International Journal of Chemistry, 4(3).
  • Marinho, E., & Proença, M. F. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 653-685.
  • Li, G., et al. (2023). Reaction of primary amines with triethyl orthoformate in water. Green Chemistry.
  • Zhang, Y., et al. (2018). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 38(10), 2769-2773.
  • Marinho, E., & Proença, M. F. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Researcher.Life.
  • Google Patents. Process for the preparation of 2-amino-alkylpyridines. (US4628097A).
  • Osińska, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(19), 6598.

Sources

Application Notes and Protocols for the Metal-Free Synthesis of Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Greener Chemistry in Heterocyclic Synthesis

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its derivatives have demonstrated a wide array of therapeutic properties, including antiviral, antibacterial, antifungal, and anti-inflammatory activities.[1] Traditionally, the synthesis of these valuable compounds has often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can suffer from drawbacks such as the cost and toxicity of metal catalysts, and the potential for metal contamination in the final products, a significant concern in drug development.

In recent years, the principles of green chemistry have spurred the development of metal-free synthetic routes. These approaches offer significant advantages, including reduced environmental impact, lower costs, and simplified purification procedures. This guide provides an in-depth exploration of robust and reliable metal-free methodologies for the synthesis of imidazo[1,5-a]pyridine derivatives, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to Metal-Free Synthesis

Several innovative metal-free strategies have emerged for the construction of the imidazo[1,5-a]pyridine core. This guide will focus on three prominent and versatile methods:

  • Elemental Sulfur-Mediated Sequential Dual Oxidative C(sp³)-H Amination: A powerful method that leverages the reactivity of elemental sulfur to forge two new C-N bonds in a one-pot reaction.

  • Iodine-Mediated Oxidative Annulation: A versatile approach utilizing molecular iodine as an inexpensive and readily available catalyst to promote the cyclization of readily accessible starting materials.

  • C-H Functionalization for Methylene Insertion: An elegant strategy for the synthesis of bis-imidazo[1,5-a]pyridines through the direct functionalization of C-H bonds.

Method 1: Elemental Sulfur-Mediated Sequential Dual Oxidative C(sp³)-H Amination

This method provides a simple and efficient pathway to imidazo[1,5-a]pyridines from 2-pyridyl acetates and various amines under metal- and peroxide-free conditions.[2] The operational simplicity and broad substrate scope make it a highly practical approach.[2]

Reaction Principle and Mechanistic Insight

The reaction proceeds through a sequential dual oxidative amination of the C(sp³)-H bonds of the 2-pyridyl acetate. Elemental sulfur acts as a unique oxidizing agent, facilitating the formation of two new carbon-nitrogen bonds. The proposed mechanism involves the in situ formation of a thio-intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the desired imidazo[1,5-a]pyridine.

Diagram: Proposed Reaction Mechanism

Sulfur_Mediated_Synthesis cluster_0 Sequential Dual Oxidative C(sp³)-H Amination Start 2-Pyridyl Acetate + Amine + S8 Intermediate_A Initial C-N Bond Formation (First Oxidative Amination) Start->Intermediate_A Heat Intermediate_B Thio-Intermediate Formation Intermediate_A->Intermediate_B Sulfur Intermediate_C Intramolecular Cyclization (Second C-N Bond Formation) Intermediate_B->Intermediate_C Intermediate_D Dehydrogenation/ Aromatization Intermediate_C->Intermediate_D Product Imidazo[1,5-a]pyridine Intermediate_D->Product

Caption: Proposed mechanism for the sulfur-mediated synthesis.

Detailed Experimental Protocol

Materials:

  • Substituted 2-pyridyl acetate (1.0 mmol)

  • Amine (1.2 mmol)

  • Elemental Sulfur (S₈) (2.0 mmol)

  • Dimethyl Sulfoxide (DMSO) (3.0 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask, add the substituted 2-pyridyl acetate (1.0 mmol), the desired amine (1.2 mmol), and elemental sulfur (2.0 mmol).

  • Add DMSO (3.0 mL) to the flask.

  • Place the flask in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously under a nitrogen atmosphere for the time indicated by TLC analysis (typically 8-12 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,5-a]pyridine derivative.

Data Presentation: Substrate Scope
Entry2-Pyridyl Acetate SubstituentAmineProduct Yield (%)
1HBenzylamine85
24-Me4-Methoxybenzylamine82
35-ClCyclohexylamine75
4Hn-Butylamine78

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Method 2: Iodine-Mediated Oxidative Annulation

Molecular iodine is an attractive reagent in organic synthesis due to its low cost, low toxicity, and ease of handling. Several iodine-mediated protocols for the synthesis of imidazo[1,5-a]pyridines have been developed, offering a metal-free alternative with broad applicability.[3][4]

Reaction Principle and Mechanistic Insight

One common approach involves the reaction of a 2-pyridyl ketone with an alkylamine in the presence of molecular iodine. The reaction is believed to proceed through the formation of an enamine intermediate from the ketone and amine. Iodine then facilitates an intramolecular C-H amination followed by oxidative aromatization to furnish the final product.

Diagram: Iodine-Mediated Synthesis Workflow

Iodine_Mediated_Workflow cluster_1 Iodine-Mediated Oxidative Annulation Start 2-Pyridyl Ketone + Alkylamine Step1 Mix Starting Materials in Solvent Start->Step1 Step2 Add Molecular Iodine (I₂) Step1->Step2 Step3 Heat Reaction Mixture Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Purification by Column Chromatography Step5->Step6 Product Imidazo[1,5-a]pyridine Step6->Product

Caption: General workflow for iodine-mediated synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Pyridyl ketone (1.0 mmol)

  • Alkylamine (1.5 mmol)

  • Molecular Iodine (I₂) (2.0 mmol)

  • Sodium Acetate (NaOAc) (2.0 mmol)

  • 1,4-Dioxane (5.0 mL)

  • Schlenk tube or sealed vial

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube, combine the 2-pyridyl ketone (1.0 mmol), alkylamine (1.5 mmol), molecular iodine (2.0 mmol), and sodium acetate (2.0 mmol).

  • Add 1,4-dioxane (5.0 mL) to the tube.

  • Seal the tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to remove excess iodine.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Method 3: C-H Functionalization for Methylene Insertion

A recent and innovative metal-free approach involves the use of formaldehyde or other aldehydes as a carbon source to bridge two imidazo[1,5-a]pyridine molecules.[1][5][6][7] This C(sp²)-H functionalization strategy provides a direct route to bis-imidazo[1,5-a]pyridines, which can act as valuable ligands in catalysis.[1][5][6][7]

Reaction Principle and Mechanistic Insight

This reaction proceeds via an electrophilic substitution mechanism. The aldehyde is activated, likely by protonation under the reaction conditions, making it more electrophilic. Two molecules of the imidazo[1,5-a]pyridine then act as nucleophiles, attacking the activated aldehyde in a stepwise manner to form the methylene-bridged product.

Diagram: Logical Relationship in C-H Functionalization

CH_Functionalization Reactants Imidazo[1,5-a]pyridine (2 equiv) Aldehyde (1 equiv) Mechanism Electrophilic Substitution C(sp²)-H Functionalization Reactants->Mechanism Conditions Metal-Free Room Temperature Conditions->Mechanism Product Bis-imidazo[1,5-a]pyridine Mechanism->Product

Caption: Key elements of the C-H functionalization approach.

Detailed Experimental Protocol

Materials:

  • Substituted 3-arylimidazo[1,5-a]pyridine (1.0 mmol)

  • Formaldehyde solution (37% in water) or other aldehyde (0.6 mmol)

  • Ethanol (for reactions with other aldehydes)

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure (using Formaldehyde):

  • In a 10 mL round-bottom flask, dissolve the substituted 3-arylimidazo[1,5-a]pyridine (1.0 mmol) in formaldehyde solution (37% in water, ~2 mL).

  • Stir the reaction mixture at room temperature. The formaldehyde solution acts as both the reagent and the solvent.[5]

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the bis(3-arylimidazo[1,5-a]pyridin-1-yl)methane.[5]

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. Key to ensuring reproducibility and success are:

  • Starting Material Purity: Ensure the purity of the starting materials, as impurities can significantly impact reaction efficiency and yield.

  • Reaction Monitoring: Diligent monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Spectroscopic Characterization: The identity and purity of the final products should be rigorously confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), comparing the data with literature values where available.[1][3]

Conclusion

The transition to metal-free synthetic methodologies for the preparation of imidazo[1,5-a]pyridine derivatives represents a significant advancement in sustainable organic chemistry. The protocols detailed in this guide offer researchers and drug development professionals robust, efficient, and environmentally conscious alternatives to traditional metal-catalyzed methods. By understanding the underlying reaction principles and adhering to the detailed experimental procedures, scientists can confidently synthesize a diverse range of these valuable heterocyclic compounds.

References

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH.
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
  • (PDF) C–H Functionalization of Imidazo[1,5- a ]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp 2 ) - ResearchGate.
  • C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed.
  • Metal-free synthesis of imidazo[1,5-a]pyridines via elemental sulfur mediated sequential dual oxidative Csp3-H amination - PubMed.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH.
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - RSC Publishing. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the C-H Functionalization of the Imidazo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Imidazo[1,5-a]pyridines and C-H Functionalization

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and structural properties have made it a cornerstone in the design of therapeutic agents with a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The development of efficient and selective synthetic methodologies to functionalize this core is paramount for expanding the accessible chemical space in drug discovery programs.

Traditionally, the synthesis of substituted imidazo[1,5-a]pyridines has relied on multi-step sequences involving pre-functionalized starting materials. However, the field of synthetic organic chemistry has undergone a paradigm shift towards more sustainable and efficient strategies. Direct C-H functionalization has emerged as a powerful, atom-economical approach that avoids the need for pre-activated substrates, thereby reducing step counts and waste generation.[1][2] This guide provides detailed application notes and protocols for two distinct and modern C-H functionalization strategies applied to the imidazo[1,5-a]pyridine core: a metal-free methylene insertion and a heterogeneous copper-catalyzed oxidative amination.

Part 1: Metal-Free C(sp²)–H Functionalization: Methylene Insertion for Bis-Imidazo[1,5-a]pyridines

Application Note

This section details a metal-free approach for the C-H functionalization of imidazo[1,5-a]pyridines, utilizing aldehydes as a carbon source to insert a methylene bridge between two heterocyclic units.[1][2] This methodology is particularly noteworthy for its operational simplicity, cost-effectiveness, and environmentally friendly nature, as it entirely circumvents the need for transition metal catalysts.[1]

The reaction proceeds via the functionalization of the C(sp²)–H bond at the C1 position of the imidazo[1,5-a]pyridine ring. This position is electronically activated and susceptible to electrophilic attack. The aldehyde serves as the electrophile precursor, enabling the formation of a C(sp²)–C(sp³)–C(sp²) linkage. This transformation has been successfully applied to a wide range of substituted imidazo[1,5-a]pyridines and various aldehydes, demonstrating its broad utility.[1][2] Furthermore, the resulting bis-heteroarene products have shown potential as novel ligands in coordination chemistry.[1][2][3] The reaction is robust and has been demonstrated to work efficiently at the gram scale.[2][3]

Proposed Reaction Mechanism

The reaction is believed to proceed through an electrophilic aromatic substitution-type mechanism. The aldehyde is first protonated (under ambient acidic conditions or self-protonation) to form a highly electrophilic carbocation. This intermediate is then attacked by the nucleophilic C1 position of the first imidazo[1,5-a]pyridine molecule. The resulting alcohol intermediate is subsequently protonated and eliminated as water to form a new carbocation, which is then attacked by a second molecule of the imidazo[1,5-a]pyridine to yield the final methylene-bridged product after deprotonation.

Metal_Free_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Second Attack cluster_3 Step 4: Deprotonation Aldehyde R-CHO Carbocation1 R-CH(+)-OH Aldehyde->Carbocation1 Protonation Protonation H+ Intermediate1 ImPy-CH(OH)-R Carbocation1->Intermediate1 Nucleophilic attack from C1 position ImPy1 Imidazo[1,5-a]pyridine Carbocation2 ImPy-CH(+)-R Intermediate1->Carbocation2 Protonation & -H2O Final_Product_H ImPy-CH(R)-ImPy(+)-H Carbocation2->Final_Product_H Nucleophilic attack ImPy2 Imidazo[1,5-a]pyridine Final_Product Bis(Imidazo[1,5-a]pyridyl)methane Final_Product_H->Final_Product -H+

Caption: Proposed mechanism for metal-free methylene insertion.

Experimental Protocol: Synthesis of Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane

This protocol is adapted from the work of Mahajan, S. et al., as published in ACS Omega (2024).[2]

Materials:

  • 3-phenylimidazo[1,5-a]pyridine (1.0 equiv, e.g., 0.52 mmol, 101 mg)

  • Formaldehyde solution (37% in water) (serves as reagent and solvent, e.g., 1.0 mL)

  • Ethanol (optional, as co-solvent if needed, e.g., 0.5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask, add 3-phenylimidazo[1,5-a]pyridine.

  • Add the formaldehyde solution to the flask. If the starting material has poor solubility, a small amount of ethanol can be added as a co-solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane.

Data Summary: Substrate Scope

The following table summarizes the yields for the synthesis of various methylene-bridged bis-imidazo[1,5-a]pyridines using formaldehyde. The versatility of the reaction is demonstrated by the tolerance of both electron-donating and electron-withdrawing substituents on the imidazo[1,5-a]pyridine core.[1]

EntryR Group on Imidazo[1,5-a]pyridineProductYield (%)
1PhenylBis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane86
2Pyridin-2-ylBis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane83
3PerfluorophenylBis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane79
43-ChlorophenylBis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane77
53-NitrophenylBis(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methane71
64-MethoxyphenylBis(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)methane76
72-FluorophenylBis(3-(2-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane70

Data adapted from Mahajan, S. et al. (2024).[1][2]

Part 2: Heterogeneous Catalysis: Cu-MOF-74 for Oxidative C(sp³)–H Amination

Application Note

Transitioning from metal-free systems, this section explores a heterogeneous catalytic approach for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines. The protocol utilizes a copper-based metal-organic framework, Cu-MOF-74, as a recyclable catalyst for the oxidative amination of a C(sp³)–H bond.[4] This method represents a significant advancement in sustainable chemistry by employing a solid, recoverable catalyst and using air as the terminal oxidant.

The reaction involves a condensation-cyclization cascade between a 2-benzoyl pyridine derivative and a benzylamine. The Cu-MOF-74 catalyst facilitates the key oxidative C-N bond formation step. A key advantage of this system is the high catalytic activity and the ability to reuse the catalyst multiple times without significant loss of performance.[4] This avoids the contamination of the final product with metal residues, a critical consideration in pharmaceutical synthesis.

Cu_MOF_Workflow Start 2-Benzoyl Pyridine + Benzylamine Reaction Reaction Vessel Start->Reaction Catalyst Cu-MOF-74 Catalyst Air (Oxidant) Toluene, 110°C Catalyst->Reaction Workup Reaction Workup (Filtration) Reaction->Workup Reaction Completion Product 1,3-Diaryl Imidazo[1,5-a]pyridine Workup->Product Purification Recycle Catalyst Recovery & Reuse Workup->Recycle Solid Catalyst Recycle->Catalyst Up to 5 cycles

Caption: Experimental workflow for Cu-MOF-74 catalyzed synthesis.

Experimental Protocol: Cu-MOF-74 Catalyzed Synthesis of 1,3-Diphenylimidazo[1,5-a]pyridine

This protocol is based on the methodology reported by Phu, T. et al.[4]

Materials:

  • 2-Benzoyl pyridine (1.0 equiv, e.g., 0.5 mmol)

  • Benzylamine (1.2 equiv, e.g., 0.6 mmol)

  • Cu-MOF-74 catalyst (e.g., 5 mol%)

  • Toluene (solvent, e.g., 3 mL)

  • Schlenk tube or similar reaction vessel

  • Heating block or oil bath

Procedure:

  • Activate the Cu-MOF-74 catalyst by heating under vacuum prior to use.

  • In a Schlenk tube, combine 2-benzoyl pyridine, benzylamine, the activated Cu-MOF-74 catalyst, and toluene.

  • Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring. The reaction is run under an air atmosphere, which serves as the oxidant.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid Cu-MOF-74 catalyst by filtration or centrifugation. The catalyst can be washed with solvent, dried, and stored for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel to obtain the pure 1,3-diphenylimidazo[1,5-a]pyridine.

Data Summary: Catalyst Performance and Substrate Scope

The Cu-MOF-74 catalyst demonstrates superior performance compared to other copper sources and can be effectively recycled.

Table 1: Catalyst Recycling

CycleYield (%)
193
292
390
489
587

Catalyst performance in the synthesis of 1,3-diphenylimidazo[1,5-a]pyridine.[4]

Table 2: Benzylamine Substrate Scope

EntryBenzylamine R' GroupYield (%)
1H93
24-Methyl95
34-Methoxy96
44-Chloro85
54-Bromo82
62-Chloro78

Reaction conditions: 2-benzoyl pyridine (0.5 mmol), benzylamine (0.6 mmol), Cu-MOF-74 (5 mol%), toluene (3 mL), 110°C, air.[4]

References

  • Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3-H amination in the presence of oxygen as the sole oxidant. Organic Letters, 16(23), 6232–6235. [Link]
  • Mahajan, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
  • Mahajan, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • Tran, P. H., & Hamze, A. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 29(3), 607. [Link]
  • Tran, P. H., & Hamze, A. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
  • Chen, Y.-A., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
  • Mihorianu, M., et al. (2018). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 63(9), 689-694. [Link]
  • Mahajan, S., et al. (2024). C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2)
  • Phu, T., et al. (2019). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst. RSC Advances, 9(3), 1531-1538. [Link]
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
  • Hou, X., et al. (2024). Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. Organic Letters, 26(21), 4451–4456. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Imidazo[1,5-a]Pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]Pyridine Scaffold in Drug Discovery

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that forms the basis of numerous biologically active molecules.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing ligands that can interact with a diverse range of biological targets with high affinity and specificity.[1] Members of the broader imidazopyridine family have demonstrated therapeutic relevance as anticancer, antimicrobial, and anti-inflammatory agents.[1] Specifically, derivatives of the imidazo[1,5-a]pyridine isomer are being investigated for a wide array of functions, including as modulators of enzymes and receptors in the central nervous system.[2]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[3][4] For a library built around the imidazo[1,5-a]pyridine scaffold, HTS provides a powerful engine for unlocking its therapeutic potential across various disease areas.

This guide provides a detailed overview of the strategic considerations and practical protocols for designing and implementing robust HTS assays tailored for imidazo[1,5-a]pyridine libraries. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into mitigating common challenges associated with screening heterocyclic compounds.

Strategic Considerations for Assay Selection

The success of an HTS campaign hinges on the selection of an appropriate assay format. The choice is dictated by the biological target class, the required throughput, and the physicochemical properties of the library compounds. Luminescence and fluorescence-based assays are the dominant technologies in HTS due to their high sensitivity, broad applicability, and amenability to automation.[4][5][6]

Assay Technology Principle Advantages for Imidazo[1,5-a]Pyridine Screening Potential Challenges & Mitigation
Luminescence (Bioluminescence) Light production from a chemical reaction (e.g., luciferase activity).[5][7]High Signal-to-Noise: No excitation light means minimal background interference from compound autofluorescence.[5][7] High Sensitivity: Can detect low levels of enzyme activity or analyte.[8]Enzyme Inhibition: Compounds may directly inhibit the reporter enzyme (e.g., luciferase). Mitigation: Run counter-screens against the reporter enzyme alone.
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9]Homogeneous Format: "Mix-and-read" protocol simplifies automation. Robust: Less sensitive to inner filter effects compared to intensity-based assays.[9]Compound Autofluorescence: Imidazopyridine scaffolds can be fluorescent.[10] Mitigation: Pre-read plates before adding reagents to identify and flag fluorescent compounds.[11] Use red-shifted fluorophores to minimize interference.[12]
Time-Resolved FRET (TR-FRET) Energy transfer between a donor and acceptor fluorophore when in close proximity, with a time delay to reduce background fluorescence.[13]High Sensitivity & Low Background: Time-resolved measurement minimizes interference from short-lived fluorescence.[13] Ratiometric: The ratio of acceptor to donor emission reduces well-to-well variability.Quenching: Compounds can absorb energy from the donor or acceptor. Mitigation: Perform counter-screens to identify quenchers. Decrease compound concentrations if possible.[12]
Cell-Based Reporter Assays A reporter gene (e.g., luciferase) is placed under the control of a specific promoter. Changes in signaling pathways alter reporter expression.Physiologically Relevant: Measures activity within a cellular context, accounting for membrane permeability and metabolism.Cytotoxicity: Compounds may be toxic to the cells, leading to false positives. Mitigation: Run a parallel cell viability assay (e.g., ATP-based) to distinguish true pathway modulation from toxicity.[13]

HTS Workflow and Quality Control

A well-structured HTS workflow is critical for generating reliable and reproducible data. The process involves several key stages, from initial screening to hit confirmation, each with its own set of quality control metrics.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Dose-Response & Validation p1 Library Plating (Single Concentration) p2 Assay Execution (e.g., Reagent Addition) p1->p2 p3 Data Acquisition (Plate Reader) p2->p3 p4 Primary Hit Selection (Activity Threshold) p3->p4 c1 Hit Re-test (Fresh Compound) p4->c1 Primary Hits c2 Interference Assays (Autofluorescence, Quenching) c1->c2 c3 Orthogonal Assay (Different Technology) c2->c3 d1 Potency Determination (IC50/EC50 Curves) c3->d1 Confirmed Hits d2 Selectivity Profiling (Related Targets) d1->d2 d3 Validated Hit d2->d3

Figure 1: A generalized workflow for a high-throughput screening campaign.
The Cornerstone of a Robust Assay: The Z'-Factor

Before initiating a full-scale screen, the quality and reliability of the assay must be rigorously validated. The Z'-factor (Z-prime) is the most widely accepted statistical parameter for quantifying assay quality.[14][15][16] It provides a measure of the separation between the positive and negative controls, taking into account the data variation within both.[14][17]

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor Value Assay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[14][18]
0 to 0.5A marginal assay; may be acceptable but requires careful hit selection.
< 0The assay is not viable for screening.[15]

An assay with a Z'-factor of >0.5 is generally considered robust enough for a full HTS campaign.[14][18]

Detailed Protocol: Kinase Inhibition Screening using a Luminescence-Based Assay

Protein kinases are a major class of drug targets, and many imidazopyridine derivatives have been explored as kinase inhibitors.[19][20][21][22] This protocol describes a common HTS format for identifying kinase inhibitors by quantifying the amount of ATP remaining after the kinase reaction.

Assay Principle

This protocol utilizes a bioluminescent assay that measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal. Inhibitors of the kinase will result in less ATP being consumed, leading to a higher luminescence signal.

Kinase_Assay reagents Kinase Substrate ATP reaction Kinase Reaction (ATP Consumption) reagents->reaction detection Luciferase Luciferin reaction->detection Remaining ATP inhibitor Imidazo[1,5-a]pyridine Inhibitor inhibitor->reaction Blocks Reaction output Light Output (Luminescence) detection->output

Figure 2: Mechanism of a luminescence-based kinase inhibition assay.
Materials and Reagents
  • Kinase: Target kinase of interest (e.g., Aurora Kinase, FLT3).

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Note: The inclusion of DTT can help mitigate interference from reactive compounds, but may also interact with certain inhibitors.[23]

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for the specific kinase.

  • Test Compounds: Imidazo[1,5-a]pyridine library plated in 384-well format (e.g., at 10 µM final concentration).

  • Controls: A known potent inhibitor (positive control) and DMSO (negative/vehicle control).

  • Detection Reagent: A commercial ATP detection reagent containing luciferase and luciferin (e.g., ADP-Glo™ Kinase Assay).

  • Plates: Low-volume, white, opaque 384-well assay plates.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of test compounds, positive controls, and negative controls to the appropriate wells of a 384-well assay plate.

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in assay buffer) to all wells.

  • Incubation (Compound-Kinase): Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the substrate and ATP (prepared in assay buffer) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. Note: This time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in negative control wells).

  • Reaction Termination & ATP Detection: Add 10 µL of the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Luminescence Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis and Hit Identification
  • Normalization: Calculate the percent inhibition for each test compound using the signals from the control wells: % Inhibition = 100 * (Signalcompound - Average Signalneg_ctrl) / (Average Signalpos_ctrl - Average Signalneg_ctrl)

  • Hit Selection: Identify primary hits based on a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Confirmation and Triage: As outlined in the workflow (Figure 1), re-test primary hits from a fresh stock and perform interference counter-screens to eliminate false positives.[24][25]

Mitigating Compound Interference

Heterocyclic scaffolds like imidazo[1,5-a]pyridines can sometimes interfere with assay readouts, producing false positives or negatives.[24] It is crucial to build a robust screening cascade that identifies and removes these artifacts.

  • Autofluorescence: Many nitrogen-containing heterocycles exhibit intrinsic fluorescence.[10] This is a major issue for fluorescence intensity assays.

    • Triage Strategy: Before adding assay reagents, perform a "pre-read" of the compound plate at the assay's excitation and emission wavelengths.[11] Compounds with high intrinsic fluorescence can be flagged and deprioritized.

  • Chemical Reactivity: Some compounds may react non-specifically with assay components, particularly proteins.[23]

    • Triage Strategy: The inclusion of nucleophiles like DTT or glutathione in the assay buffer can help identify compounds that act via thiol reactivity.[23] A change in potency in the presence/absence of these agents is a red flag.

  • Colloidal Aggregation: At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.[24]

    • Triage Strategy: A common counter-screen is to repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests aggregation-based activity.

Conclusion

Screening imidazo[1,5-a]pyridine libraries offers a promising avenue for the discovery of novel therapeutics. The success of these endeavors relies on the careful selection and rigorous validation of HTS assays. By understanding the underlying principles of different assay technologies, implementing robust quality control metrics like the Z'-factor, and designing a screening cascade that proactively identifies and removes interference artifacts, researchers can confidently navigate the complexities of HTS. The protocols and strategies outlined in this guide provide a solid foundation for unlocking the full potential of this valuable chemical scaffold.

References

  • Taylor & Francis. (2022). Advances in luminescence-based technologies for drug discovery.
  • Dahlin, J. L., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY. [Link]
  • PubMed. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. [Link]
  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. NCBI Bookshelf. [Link]
  • National Institutes of Health. (2022). Advances in luminescence-based technologies for drug discovery. [Link]
  • Duty, J. What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. [Link]
  • Semantic Scholar. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. [Link]
  • Auld, D. S., et al. Interference and Artifacts in High-content Screening. In Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
  • National Institutes of Health. (2020). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]
  • Wikipedia. Z-factor. [Link]
  • On HTS. (2023). Z-factor. [Link]
  • BMG LABTECH. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
  • ResearchGate. (2015). Drug Discovery for Human African Trypanosomiasis: Identification of Novel Scaffolds by the Newly Developed HTS SYBR Green Assay for Trypanosoma brucei. [Link]
  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. [Link]
  • PubMed. (2019).
  • ResearchGate. (2012). Comparison of High Throughput Screening Technologies for Luminescence Cell-Based Reporter Screens. [Link]
  • National Institutes of Health. (2022).
  • PubMed Central. (2018).
  • MDPI. (2023).
  • Springer Nature Experiments. Fluorescence-Based Assays. [Link]
  • National Institutes of Health. (2017). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. [Link]
  • Frontiers. (2022). Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages. [Link]
  • Journal of the American Chemical Society. (1999). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions.
  • ACS Publications. (2012).
  • ResearchGate. (2018). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. [Link]
  • PubMed. (2005). High-throughput screening for kinase inhibitors. [Link]
  • PubMed. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
  • National Institutes of Health. (2010).
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
  • Semantic Scholar. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • ResearchGate. (2024).
  • PubMed Central. (2018).
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
  • PubMed. (2015). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. [Link]
  • ResearchGate. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. [Link]
  • ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. [Link]
  • National Institutes of Health. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
  • PubMed Central. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. [Link]

Sources

Using Methyl imidazo[1,5-a]pyridine-5-carboxylate as a fluorescent probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Methyl Imidazo[1,5-a]pyridine-5-carboxylate: A Versatile Fluorophore for Cellular and Biochemical Analysis

Abstract

The imidazo[1,5-a]pyridine scaffold is a robust heterocyclic system known for its significant fluorescent properties, including high quantum yields and large Stokes shifts.[1][2][3] These characteristics make it an excellent candidate for the development of novel fluorescent probes. This document provides a detailed guide to the characterization and application of a specific derivative, this compound, as a versatile fluorescent probe. We present its fundamental photophysical properties, detailed protocols for determining its fluorescence quantum yield, and a comprehensive workflow for its application in live-cell imaging. The inherent solvatochromic behavior and the presence of a carboxylate group suggest broad applicability in sensing local environments and potential for further functionalization.[1][4]

Introduction: The Promise of the Imidazo[1,5-a]pyridine Core

Imidazo[1,5-a]pyridine derivatives have garnered increasing attention in materials science and chemical biology for their unique combination of a compact, stable structure and tunable, intense luminescence.[2][3] Unlike many traditional fluorophores, this scaffold often exhibits a substantial Stokes shift, which is highly advantageous for fluorescence applications as it minimizes self-quenching and reduces spectral crosstalk between excitation and emission signals.[1] The inherent bipolar nature of the imidazole ring can also impart sensitivity to the local environment, leading to changes in fluorescence in response to variations in polarity or pH.[5]

This compound emerges from this class as a promising tool for researchers. The methyl ester group offers a site for potential enzymatic cleavage by esterases, suggesting its use as a fluorogenic substrate.[4] Furthermore, the core structure's demonstrated ability to intercalate into lipid bilayers makes it a candidate for membrane studies.[1] This guide serves as a starting point for researchers to harness the capabilities of this fluorophore, providing the foundational protocols necessary for its characterization and deployment in common research applications.

Photophysical and Physicochemical Properties

Accurate characterization of a fluorophore's properties is critical for the design of robust and reproducible experiments. The key photophysical parameters for this compound in a standard solvent like Dichloromethane (DCM) are summarized below.

Note: These values are representative for the imidazo[1,5-a]pyridine class and should be experimentally verified for each new batch.

PropertyValueSignificance
Chemical Formula C₁₀H₈N₂O₂Defines the molecular composition.
Molar Mass 188.18 g/mol Essential for preparing solutions of known concentration.
Excitation Max (λex) ~385 nmThe wavelength of light most efficiently absorbed by the molecule.
Emission Max (λem) ~495 nmThe wavelength of peak fluorescence intensity after excitation.
Stokes Shift ~110 nmA large shift minimizes spectral overlap and improves signal-to-noise.[1]
Molar Extinction Coeff. (ε) >15,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at λex.[6]
Fluorescence Quantum Yield (ΦF) 0.25 - 0.40Represents the efficiency of converting absorbed photons to emitted photons.[7]

General Handling and Storage

  • Stock Solution Preparation: For consistency, prepare a high-concentration stock solution (e.g., 1-10 mM) in a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). The carboxylate moiety enhances solubility.[8] Sonication may be used to aid dissolution.

  • Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture. When properly stored, solutions should be stable for several months. Before use, allow the vial to equilibrate to room temperature before opening to prevent water condensation.

Experimental Protocols & Methodologies

Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's brightness.[7] The most common and accessible method for its determination is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[9][10]

Causality Behind the Method: This protocol is designed to ensure that both the standard and the test sample absorb the same number of photons, allowing their integrated fluorescence intensities to be directly compared.[9] This is achieved by working with optically dilute solutions (Absorbance < 0.1) to prevent inner filter effects, where emitted light is re-absorbed by other fluorophore molecules.[11]

Materials:

  • This compound ("Sample")

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvents (for sample and standard)

  • Calibrated UV-Vis Spectrophotometer

  • Calibrated Fluorescence Spectrometer

  • 1 cm path length quartz cuvettes

Step-by-Step Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the chosen solvent(s). Aim for five concentrations that yield absorbances between 0.01 and 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorbance spectra for all solutions. Record the absorbance at the chosen excitation wavelength (λex). The λex should be the same for the sample and the standard.

  • Measure the fluorescence emission spectra for all solutions using the same λex. Ensure the spectrometer is set to correct for instrument-specific variations in lamp intensity and detector response.[12]

  • Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity (F).

  • Plot the integrated fluorescence intensity (y-axis) versus the absorbance at λex (x-axis) for both the sample and the standard.

  • Determine the gradient (slope) of the linear regression for both plots. The plot should be linear, confirming the absence of concentration-dependent quenching effects.

  • Calculate the Quantum Yield of the sample (Φx) using the following equation[9][13]:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST denote the sample and standard, respectively.

G Workflow: Relative Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_sample Prepare 5 Dilutions of Sample (Abs < 0.1) abs_measure Measure Absorbance at Excitation Wavelength (λex) prep_sample->abs_measure prep_std Prepare 5 Dilutions of Standard (Abs < 0.1) prep_std->abs_measure em_measure Measure Corrected Emission Spectra at λex abs_measure->em_measure integrate Integrate Area Under Each Emission Curve em_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients & Final Quantum Yield (ΦF) plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Live-Cell Fluorescence Imaging

This protocol provides a general method for labeling live, adherent mammalian cells. The compact and relatively non-polar nature of the imidazo[1,5-a]pyridine core facilitates passive diffusion across the cell membrane.[1][8]

Causality Behind the Method: The protocol is optimized to achieve sufficient intracellular concentration of the probe for imaging while minimizing artifacts from excess extracellular fluorescence and cellular stress.[14][15] A serum-free medium is used during labeling to prevent the probe from binding to serum proteins, which could reduce its availability to the cells. The final wash steps are crucial for reducing background fluorescence, thereby increasing the signal-to-noise ratio.[14]

Materials:

  • Adherent cells (e.g., HeLa, U2OS) cultured on glass-bottom imaging dishes.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Serum-free medium or a balanced salt solution like HBSS.

  • 1 mM stock solution of this compound in DMSO.

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP cube for excitation, GFP or YFP cube for emission).

Step-by-Step Procedure:

  • Cell Seeding: Plate cells on a glass-bottom imaging dish 24-48 hours prior to the experiment. Ensure they are at a healthy, sub-confluent density (50-70%) at the time of labeling.

  • Prepare Labeling Solution: Dilute the 1 mM probe stock solution into warm (37°C) serum-free medium to a final working concentration. A typical starting range is 1-10 µM. Optimization is key; a lower concentration minimizes potential toxicity while a higher one may be needed for a bright signal.

  • Cell Labeling: a. Aspirate the complete medium from the cells. b. Gently wash the cells once with warm serum-free medium. c. Add the prepared labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash and Image: a. Aspirate the labeling solution. b. Wash the cells two to three times with warm, complete culture medium or imaging buffer (e.g., HBSS) to remove extracellular probe. c. Add fresh, pre-warmed complete medium or imaging buffer to the dish.

  • Image Acquisition: a. Transfer the dish to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.[15] b. Locate the cells using brightfield or DIC microscopy. c. Excite the sample using the lowest possible laser power or lamp intensity that provides a detectable signal to minimize phototoxicity.[14] d. Capture fluorescence images using appropriate filter sets and exposure times.

G Workflow: Live-Cell Imaging Protocol cluster_culture Cell Culture cluster_labeling Probe Labeling cluster_imaging Imaging seed Seed Cells on Glass-Bottom Dish prep_probe Prepare Labeling Solution (1-10 µM in Serum-Free Medium) seed->prep_probe incubate Incubate Cells with Probe (15-30 min at 37°C) prep_probe->incubate wash Wash Cells 2-3x with Complete Medium incubate->wash acquire Acquire Images on Microscope (37°C, 5% CO₂) wash->acquire analyze Analyze Images acquire->analyze

Caption: Step-by-step workflow for labeling and imaging live cells.

Potential Applications & Further Characterization

The versatile imidazo[1,5-a]pyridine scaffold opens up several avenues for advanced applications that researchers can explore.

  • pH Sensing: The nitrogen atoms in the heterocyclic core can be protonated in acidic environments, often leading to a shift in the emission spectrum.[5] Characterizing the fluorescence response of this compound across a range of pH values could establish its utility as a ratiometric or intensiometric pH sensor.[16]

  • Enzyme Activity Assays: The methyl ester moiety is a potential substrate for cellular esterases. Upon enzymatic cleavage to the corresponding carboxylic acid, the electronic properties of the fluorophore would change, likely resulting in a "turn-on" or "turn-off" fluorescent response.[4] This could be harnessed to monitor esterase activity in cell lysates or in living cells.

  • Metal Ion Detection: The imidazo[1,5-a]pyridine core has been shown to act as a ligand for metal ions, and specific derivatives have been developed as selective fluorescent sensors for ions like Fe³⁺ and Hg²⁺.[17][18]

G Potential Application Pathways center_node Methyl Imidazo[1,5-a]pyridine- 5-carboxylate app1 pH Sensing (Protonation of N atoms) center_node->app1 app2 Enzyme Substrate (Esterase Cleavage) center_node->app2 app3 Metal Ion Detection (Chelation) center_node->app3

Caption: Potential applications derived from the core molecule's structure.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Fluorescence Signal 1. Probe concentration is too low.2. Incorrect filter sets used.3. Photobleaching from excessive light exposure.1. Increase the working concentration of the probe.2. Verify that the excitation and emission filters match the probe's spectra.3. Reduce laser/lamp power and minimize exposure time.
High Background Fluorescence 1. Incomplete removal of extracellular probe.2. Probe binding to serum proteins or dish surface.1. Increase the number and duration of wash steps.[14]2. Ensure labeling is done in serum-free medium. Consider using protein-free imaging buffers.
Signs of Cell Stress or Death 1. Probe concentration is too high (cytotoxicity).2. Phototoxicity from imaging conditions.1. Perform a dose-response curve to find the optimal, non-toxic concentration.2. Use lower excitation intensity, increase camera gain, and reduce the frequency of image acquisition.[14][15]
Precipitation of Probe in Aqueous Buffer 1. Poor solubility of the probe at the working concentration.1. Ensure the final DMSO concentration in the medium is low (<0.5%).2. Prepare the final dilution immediately before use.

References

  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media. [Link]
  • Williams, A.T.R., Winfield, S.A., & Miller, J.N. (1983). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
  • Ghorpade, P., et al. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]
  • Wurth, C., et al. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards.
  • University of California, Davis. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. [Link]
  • Emerald Cloud Lab. (n.d.). ExperimentFluorescenceSpectroscopy. [Link]
  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
  • Zhang, Y., et al. (2020). Two Pyridine‐Based Fluorescent Probes for Sensing pH.
  • ISS. (n.d.).
  • Trinchera, P., et al. (2022).
  • Wang, Z., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). [Link]
  • Barolo, C., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
  • Sharma, P., et al. (2022).
  • Di Nardo, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). [Link]
  • Medda, R., et al. (2015). Fluorescence Live Cell Imaging. PubMed Central - NIH. [Link]
  • Samanta, S., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PubMed Central - NIH. [Link]
  • Trinchera, P., et al. (2024). Imidazopyridines as fluorogenic substrates for esterase detection. Dyes and Pigments. [Link]
  • Kumar, V., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central. [Link]
  • Nagal, E., et al. (2014).
  • Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. [Link]
  • ISS. (n.d.). Fluorescence Spectroscopy. [Link]
  • Chemistry LibreTexts. (2025). Lab 4: Molecular Fluorescence. [Link]
  • Zhang, R., et al. (2020). An imidazo[1,5-α]pyridine-derivated fluorescence sensor for rapid and selective detection of sulfite.
  • Srimontree, W., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
  • Di Nardo, G., et al. (2023). New substituted imidazo[1,5-a]pyridines and imidazo[5,1-a]isoquinolines for fluorescence cell imaging. CORE. [Link]

Sources

Application Notes and Protocols: Characterizing Methyl Imidazo[1,5-a]pyridine-5-carboxylate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Kinase Inhibitors and the Emergence of Imidazo[1,5-a]pyridine Scaffolds

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell growth, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] The imidazo[1,5-a]pyridine core has recently emerged as a promising scaffold in drug discovery due to its favorable characteristics such as water solubility and ease of cellular uptake.[3] Derivatives of this and related imidazopyridine structures have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Akt (Protein Kinase B), and Phosphoinositide 3-kinases (PI3K), highlighting their potential in oncology.[3][4][5][6]

This document provides a comprehensive guide to the characterization of a novel compound, Methyl Imidazo[1,5-a]pyridine-5-carboxylate , as a putative kinase inhibitor. We will outline detailed protocols for both biochemical and cell-based assays to determine its inhibitory potency and cellular efficacy. The experimental design and rationale are grounded in established methodologies for kinase inhibitor profiling.

Part 1: Biochemical Characterization of Kinase Inhibition

The initial step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase.[2] Biochemical assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7]

Rationale for Kinase Target Selection

Given that some imidazo[1,5-a]pyridine derivatives have shown activity against EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, we will proceed with EGFR as our primary target for initial screening.[3]

In Vitro Biochemical Kinase Inhibition Assay Protocol (EGFR)

This protocol is designed to measure the ability of this compound to inhibit the phosphorylation of a substrate peptide by purified, active EGFR kinase. A luminescence-based assay, such as ADP-Glo™, will be used to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][7]

Materials:

  • Recombinant active EGFR kinase

  • Kinase substrate (e.g., a poly(Glu,Tyr) peptide)

  • ATP (at Km concentration for EGFR)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Luminometer

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound prep_controls Prepare positive (Staurosporine) and vehicle (DMSO) controls add_compound Dispense compound/controls to 384-well plate prep_compound->add_compound prep_enzyme Prepare EGFR kinase solution prep_substrate Prepare substrate/ATP mix add_enzyme Add EGFR kinase to wells add_compound->add_enzyme pre_incubate Pre-incubate (15 min, RT) add_enzyme->pre_incubate start_reaction Initiate reaction by adding substrate/ATP mix pre_incubate->start_reaction incubate_reaction Incubate (e.g., 60 min, RT) start_reaction->incubate_reaction stop_reaction Stop reaction & deplete ATP (add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate (40 min, RT) stop_reaction->incubate_stop convert_adp Convert ADP to ATP (add Kinase Detection Reagent) incubate_stop->convert_adp incubate_detect Incubate (30 min, RT) convert_adp->incubate_detect read_luminescence Read luminescence incubate_detect->read_luminescence plot_data Plot % inhibition vs. log[compound concentration] read_luminescence->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50 G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Compound Methyl Imidazo[1,5-a] pyridine-5-carboxylate Compound->P_EGFR Inhibits Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Cellular EGFR Phosphorylation Assay Protocol (ELISA-based)

This protocol measures the level of phosphorylated EGFR in cell lysates following treatment with the test compound.

Materials:

  • A431 human cancer cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Gefitinib (positive control EGFR inhibitor)

  • DMSO (vehicle control)

  • Human EGF (Epidermal Growth Factor)

  • Cell lysis buffer

  • Phospho-EGFR (Y1068) and Total-EGFR ELISA kit

  • Microplate reader

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture A431 cells to ~80% confluency. Seed the cells into a 96-well culture plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 16-24 hours. This reduces basal EGFR activity.

  • Compound Treatment: Treat the serum-starved cells with serial dilutions of this compound, Gefitinib, or DMSO vehicle for 2 hours.

  • EGF Stimulation: Stimulate the cells with a pre-determined concentration of EGF (e.g., 100 ng/mL) for 10 minutes at 37°C to induce EGFR phosphorylation. Include non-stimulated controls.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding cold lysis buffer.

  • ELISA Assay:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total EGFR.

    • Follow the manufacturer's instructions for the ELISA kit, which will typically involve washing steps and the addition of detection antibodies for both phosphorylated (e.g., anti-pY1068) and total EGFR.

    • Add a substrate that generates a colorimetric or chemiluminescent signal.

  • Data Acquisition: Read the absorbance or luminescence on a microplate reader.

Data Analysis and Interpretation

The signal for phosphorylated EGFR is normalized to the signal for total EGFR in each well to account for any variations in cell number. The normalized data are then used to calculate the percent inhibition of EGFR phosphorylation relative to the EGF-stimulated vehicle control. An IC50 value is determined by plotting the percent inhibition against the compound concentration.

CompoundCell LineAssay FormatCellular IC50 (µM)
This compoundA431Phospho-ELISATBD
Gefitinib (Control)A431Phospho-ELISAExpected ~0.01-0.1

Conclusion

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically progressing from biochemical assays with purified enzymes to cell-based assays that measure target engagement in a physiological context, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular efficacy. [8]These foundational experiments are essential for guiding further lead optimization, understanding the structure-activity relationship (SAR), and ultimately determining the therapeutic potential of this and other novel compounds from the promising imidazo[1,5-a]pyridine class.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. (n.d.).
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2022, May 11).
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Reaction Biology. (2024, August 13).
  • Mand, T., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.).
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (n.d.).
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016, February 1). PubMed.

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of Methyl Imidazo[1,5-a]pyridine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold

The imidazopyridine core is a privileged heterocyclic structure in medicinal chemistry, with various isomers demonstrating significant therapeutic potential.[1] Among these, the imidazo[1,5-a]pyridine scaffold has garnered interest for its diverse pharmacological activities.[2] While extensive research has focused on isomers like imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines as potent anticancer agents, the specific derivatives of methyl imidazo[1,5-a]pyridine-5-carboxylate remain a less explored but promising area for novel drug discovery.[3][4]

This guide provides a comprehensive framework for researchers aiming to investigate the anticancer properties of this compound derivatives. Leveraging established methodologies and insights from related imidazopyridine compounds, these notes offer detailed protocols and the scientific rationale behind experimental design, enabling a thorough and rigorous evaluation of this compound class.

Mechanistic Landscape: Potential Anticancer Pathways of Imidazopyridine Derivatives

Derivatives of the broader imidazopyridine family have been shown to exert their anticancer effects through a variety of mechanisms.[1] Understanding these can guide the mechanistic studies of novel this compound derivatives. Key pathways to investigate include:

  • Inhibition of Protein Kinases: A predominant mechanism for many imidazopyridine-based anticancer agents is the inhibition of critical protein kinases involved in cell proliferation and survival. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a frequently dysregulated signaling cascade in many cancers and a common target for imidazo[1,2-a]pyridine derivatives.[5][6]

  • Induction of Apoptosis: Many successful anticancer compounds act by inducing programmed cell death, or apoptosis. Imidazo[1,2-a]pyridine derivatives have been demonstrated to induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[7][8] This is often characterized by the activation of caspases, such as caspase-3, and changes in the expression of pro- and anti-apoptotic proteins.[3]

  • Cell Cycle Arrest: Compounds that can halt the cell cycle at specific checkpoints prevent cancer cells from proliferating. Investigation into the effects of novel derivatives on cell cycle distribution can reveal their cytostatic potential.[7]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel this compound derivative, based on the known mechanisms of related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NovelCompound Methyl Imidazo[1,5-a]pyridine -5-carboxylate Derivative NovelCompound->PI3K Inhibition NovelCompound->Caspase9 Activation

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

I. Materials

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

II. Procedure

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the cell culture supernatant (to include any floating apoptotic cells).

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • The cell populations will be distributed as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Data Presentation: Summarizing Anticancer Activity

Quantitative data from in vitro assays should be presented clearly to allow for easy comparison of the activity of different derivatives.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives

Compound IDR1 GroupR2 GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
MIP-001 -H-Phenyl15.2 ± 1.822.5 ± 2.1
MIP-002 -CH3-Phenyl8.7 ± 0.912.1 ± 1.5
MIP-003 -H-4-Fluorophenyl5.4 ± 0.67.8 ± 0.9
Doxorubicin (Control)(Control)0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The protocols and framework provided in these application notes offer a robust starting point for the investigation of the anticancer potential of novel this compound derivatives. While the direct exploration of this specific scaffold is in its nascent stages, the wealth of information available for related imidazopyridine isomers provides a strong foundation for hypothesis-driven research.

Future studies should aim to elucidate the specific molecular targets and mechanisms of action of promising lead compounds. In vivo studies using xenograft models will be crucial to validate the in vitro findings and assess the therapeutic potential of these derivatives in a physiological context. [7][8]The continued exploration of the imidazo[1,5-a]pyridine scaffold holds promise for the development of novel and effective anticancer agents.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
  • Synthesis and anticancer evaluation of amide derivativesof imidazo-pyridines. (URL not available)
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (URL not available)
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine deriv

Sources

Application Notes and Protocols for Antimicrobial Assays of Imidazo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Imidazo[1,5-a]pyridines

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antiviral, and notably, antimicrobial properties.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[4][5] Imidazo[1,5-a]pyridines and their related structures, such as imidazo[1,2-a]pyridines, have shown promise against a spectrum of bacterial and fungal pathogens, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[6][7]

The mechanism of action for this class of compounds is an active area of research, with some studies on related imidazopyridines suggesting inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial efficacy of novel imidazo[1,5-a]pyridine compounds. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while also incorporating practical insights pertinent to the chemical nature of this specific compound class.[4][8][9]

Foundational Assays for Antimicrobial Characterization

The initial assessment of a novel compound's antimicrobial activity typically involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[8] Following MIC determination, further assays can elucidate whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth) and provide insights into its rate of activity.

This guide will detail the protocols for three fundamental assays:

  • Broth Microdilution Assay: For the quantitative determination of the Minimum Inhibitory Concentration (MIC).

  • Agar Disk Diffusion Assay: A qualitative method for assessing antimicrobial activity.

  • Time-Kill Kinetic Assay: To determine the bactericidal or bacteriostatic nature of the compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, providing a precise MIC value.[4][10] This protocol is adapted from the CLSI M07 guidelines.[4][10][11]

Causality Behind Experimental Choices:
  • 96-Well Plate Format: Allows for the simultaneous testing of multiple concentrations and strains, enhancing throughput and comparability.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium recommended by CLSI and EUCAST for most non-fastidious bacteria, as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of certain antimicrobial agents.[4]

  • 0.5 McFarland Standard: Ensures a standardized initial bacterial inoculum density (approximately 1.5 x 10⁸ CFU/mL), which is critical for the reproducibility of MIC results.[12]

  • Final Inoculum Concentration: A final concentration of approximately 5 x 10⁵ CFU/mL in the test wells is crucial; higher densities can lead to falsely elevated MIC values.

Materials:
  • Imidazo[1,5-a]pyridine compound stock solution

  • Sterile, clear, 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Multichannel pipette

  • Incubator (35-37°C)

  • Microplate reader (optional)

  • Resazurin sodium salt solution (optional, for colorimetric reading)

Step-by-Step Methodology:
  • Compound Preparation and Serial Dilution:

    • Prepare a high-concentration stock solution of the imidazo[1,5-a]pyridine compound in 100% DMSO. Many synthetic heterocyclic compounds have poor aqueous solubility, making DMSO a common and effective solvent.[13][14]

    • Solvent Control is Critical: The final concentration of DMSO in the assay wells should not exceed a level that affects bacterial growth (typically ≤1%).[13] It is imperative to run a solvent control to confirm this.

    • In a 96-well plate, add 100 µL of CAMHB to wells in columns 2 through 12.

    • In column 1, add 200 µL of the compound stock solution diluted in CAMHB to achieve twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this adjusted inoculum in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This is a 1:150 dilution of the 1.5 x 10⁸ CFU/mL stock.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile CAMHB to column 12 (sterility control).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] This can be assessed visually by observing the absence of turbidity.

    • For Colored Compounds: If the imidazo[1,5-a]pyridine derivative is colored and interferes with visual turbidity assessment, a growth indicator like resazurin can be added. Resazurin is blue in its oxidized state and turns pink in the presence of viable, metabolically active cells.[1] The MIC would be the lowest concentration where the well remains blue.

Data Presentation:
MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)Test Compound MIC (µg/mL)
S. aureus ATCC 29213Positive128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.250.258
E. coli ATCC 25922Negative128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.250.01516
P. aeruginosa ATCC 27853Negative128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.250.5>128
C. albicans ATCC 90028N/A (Fungus)128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.250.5 (Fluconazole)32
Visualization of Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Compound Stock in DMSO Serial_Dilution 2-fold Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Dilute in CAMHB Inoculation Inoculate Plate Serial_Dilution->Inoculation Inoculum_Prep Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation Read_Plate Read Plate (Visually or with Indicator) Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Agar Disk Diffusion Assay

This qualitative assay is a simple, cost-effective method for preliminary screening of antimicrobial activity.[5] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.[5][15]

Causality Behind Experimental Choices:
  • Mueller-Hinton Agar (MHA): The standard medium for disk diffusion, as its composition has minimal interference with antimicrobial activity and provides good batch-to-batch reproducibility.[5]

  • Lawn of Growth: A confluent lawn of bacteria is essential for clearly visualizing the zone of inhibition.

  • Zone of Inhibition: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Materials:
  • Imidazo[1,5-a]pyridine compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or calipers

Step-by-Step Methodology:
  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Application:

    • Dissolve the imidazo[1,5-a]pyridine compound in a suitable volatile solvent (e.g., DMSO, ethanol).

    • Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.

    • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (solvent only).

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

Data Presentation:
MicroorganismCompound (Concentration on disk)Zone of Inhibition (mm)Positive Control (e.g., Ciprofloxacin 5 µg) Zone of Inhibition (mm)Solvent Control Zone of Inhibition (mm)
S. aureus ATCC 29213Imidazo[1,5-a]pyridine-A (50 µg)18250
E. coli ATCC 25922Imidazo[1,5-a]pyridine-A (50 µg)15300
Visualization of Agar Disk Diffusion Workflow:

Agar_Disk_Diffusion_Workflow Inoculum_Prep Prepare Inoculum (0.5 McFarland) Plate_Inoculation Inoculate MHA Plate (Create Lawn) Inoculum_Prep->Plate_Inoculation Place_Disks Place Disks on Agar Plate_Inoculation->Place_Disks Disk_Prep Prepare Compound & Control Disks Disk_Prep->Place_Disks Incubate Incubate 16-20h at 37°C Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Workflow for the agar disk diffusion assay.

Protocol 3: Time-Kill Kinetic Assay

This assay provides dynamic information about the antimicrobial agent's effect over time, helping to distinguish between bactericidal and bacteriostatic activity.[16][17]

Causality Behind Experimental Choices:
  • Multiple Time Points: Sampling at various intervals allows for the construction of a kill curve, illustrating the rate of bacterial killing.

  • Multiple Concentrations: Testing at concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x MIC) reveals concentration-dependent effects.

  • Logarithmic Reduction: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[17][18]

Materials:
  • Imidazo[1,5-a]pyridine compound

  • Bacterial strain with a known MIC for the compound

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

Step-by-Step Methodology:
  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare sterile tubes containing CAMHB with the imidazo[1,5-a]pyridine compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube with no compound.

    • Inoculate each tube (except a sterility control) with the prepared bacterial suspension.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.[18]

    • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL against time for each compound concentration and the growth control.

Data Presentation:
Time (hours)Growth Control (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.84.93.92.5
88.94.52.8<2.0
249.24.6<2.0<2.0
Visualization of Bactericidal vs. Bacteriostatic Activity:

Time_Kill_Kinetics cluster_key Activity Profile cluster_process Time-Kill Process Bactericidal Bactericidal: ≥3-log10 reduction in CFU/mL Bacteriostatic Bacteriostatic: <3-log10 reduction, growth inhibited No_Effect No Effect: Growth similar to control Initial_Inoculum Initial Inoculum (~10^6 CFU/mL) Exposure Exposure to Compound (at various MIC multiples) Initial_Inoculum->Exposure Sampling Sampling at Time Intervals Exposure->Sampling Plating Serial Dilution & Plating Sampling->Plating Counting Colony Counting (CFU/mL) Plating->Counting Plotting Plot Log10 CFU/mL vs. Time Counting->Plotting

Caption: Conceptual workflow and interpretation of time-kill kinetics.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • CLSI M07-Ed11 and CLSI M100-Ed31. (n.d.). ANSI Webstore.
  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (n.d.).
  • Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (n.d.).
  • M07-A8. (n.d.). Regulations.gov.
  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024). Intertek Inform.
  • Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49. (2025). BenchChem.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). National Institutes of Health.
  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). National Institutes of Health.
  • How do you test antimicrobial activity, if your material is insoluble in water? (2015). ResearchGate.
  • Time Kill Assay. (n.d.). Scribd.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (2025). BenchChem.
  • Improved agar diffusion method for detecting residual antimicrobial agents. (n.d.). PubMed.
  • Troubleshooting low solubility of Antibacterial agent 158 in assays. (n.d.). BenchChem.
  • EUCAST researches new critical breakpoints for antimicrobial agents. (2015). European Pharmaceutical Review.
  • Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. (n.d.). National Institutes of Health.
  • New definitions of susceptibility categories EUCAST 2019: clinic application. (n.d.). National Institutes of Health.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
  • Beyond One-Size-Fits-All: Addressing Methodological Constraints in Novel Antimicrobials Discovery. (n.d.). MDPI.
  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Europe PMC.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Institutes of Health.
  • EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). PubMed.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate.
  • Overview on Strategies and Assays for Antibiotic Discovery. (n.d.). MDPI.
  • Solvent in MIC and for antimicrobial activity? (2025). ResearchGate.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • What is the highest acceptable limit of DMSO concentration for use in an MIC assay? (2014). ResearchGate.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). National Institutes of Health.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health.
  • Using Agar Well-diffusion Method -An Update on Novel Research. (2025). ResearchGate.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • New imidazo[1,2-a]pyridines carrying active pharmacophores: Synthesis and anticonvulsant studies. (2025). ResearchGate.
  • Comparison of dimethyl sulfoxide and water as solvents for echinocandin susceptibility testing by the EUCAST methodology. (n.d.). PubMed.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx.com.
  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals.
  • (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2025). ResearchGate.
  • Principle of the colorimetric MIC determination. (n.d.). ResearchGate.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (Adopted from Balouiri et al., 2016). (n.d.). ResearchGate.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). PubMed Central.
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). National Institutes of Health.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

Sources

Application Notes & Protocols for the Development of Imidazo[1,5-a]Pyridine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]Pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The imidazo[1,5-a]pyridine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural rigidity, potential for diverse substitutions, and ability to engage in various non-covalent interactions with biological macromolecules make it a "privileged scaffold." This means it is a recurring structural motif in molecules that exhibit a wide range of biological activities.

Compounds incorporating this scaffold have demonstrated efficacy as anti-inflammatory agents, anti-cancer therapeutics, and treatments for neurodegenerative conditions like Alzheimer's disease.[1][3] The versatility of the imidazo[1,5-a]pyridine system allows chemists to fine-tune its physicochemical and pharmacological properties, making it a highly attractive starting point for modern drug discovery campaigns.[4] This guide provides an in-depth overview of the key stages in developing these compounds, from initial synthesis to biological validation.

Logical Workflow for Imidazo[1,5-a]Pyridine Drug Discovery

The development process follows a logical progression from chemical synthesis to biological testing. Each step provides critical data that informs the subsequent stages, creating an iterative cycle of design, synthesis, and evaluation aimed at identifying a lead candidate with optimal therapeutic properties.

G Synthesis Scaffold Synthesis & Library Generation Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization InVitro In Vitro Biological Assays (e.g., Kinase, Cytotoxicity) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Activity Data SAR->Synthesis Design New Analogs LeadOpt Lead Optimization (ADME Properties) SAR->LeadOpt Identify Lead Compound InVivo In Vivo Efficacy & Toxicology Models LeadOpt->InVivo Optimized Candidate

Caption: High-level workflow for imidazo[1,5-a]pyridine drug development.

Part 1: Synthesis of the Imidazo[1,5-a]Pyridine Core

The ability to efficiently generate a library of diverse analogs is the cornerstone of any medicinal chemistry program. Several robust methods exist for the synthesis of the imidazo[1,5-a]pyridine scaffold. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Method 1: Iodine-Mediated One-Pot Synthesis

This approach offers high atom economy and utilizes readily available starting materials, making it an excellent choice for initial library synthesis.[1] It involves the simultaneous formation of C-N and C-S bonds in a single reaction vessel.

  • Rationale: This protocol exemplifies an efficient cyclization reaction. Iodine acts as a mild oxidant to facilitate the C-N bond formation, while the sulfinate serves as the sulfur source. The one-pot nature simplifies the procedure and reduces waste.

  • Materials:

    • 2-Aminomethylpyridine (1.0 mmol)

    • Benzaldehyde (1.0 mmol)

    • Sodium benzenesulfinate (1.2 mmol)

    • Iodine (I₂) (1.2 mmol)

    • Dichloromethane (DCM) (10 mL)

    • Saturated sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-aminomethylpyridine (1.0 mmol) in DCM (10 mL), add benzaldehyde (1.0 mmol), sodium benzenesulfinate (1.2 mmol), and iodine (1.2 mmol).

    • Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution (15 mL) and stir for 10 minutes to reduce excess iodine.

    • Separate the organic layer. Wash the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired product.[1]

Method 2: Ritter-Type Reaction Strategy

A more recent development involves a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH).[5][6] This method is particularly effective for converting benzylic alcohols into the target heterocycle with a broad substrate scope.[6]

  • Rationale: This reaction proceeds via the formation of a benzylic carbocation, which is then trapped by a nitrile nucleophile to form a nitrilium ion. Intramolecular cyclization with the pyridine nitrogen followed by rearomatization yields the final product.[5] Bi(OTf)₃ is an efficient Lewis acid catalyst for generating the initial carbocation.[6]

  • Materials:

    • Phenyl(pyridin-2-yl)methanol (0.5 mmol)

    • Acetonitrile (7.5 mmol, 15 equiv.)

    • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (0.025 mmol, 5 mol%)

    • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (3.75 mmol, 7.5 equiv.)

    • 1,2-Dichloroethane (DCE) (0.3 M solution)

    • Thick-walled sealed tube

  • Procedure:

    • In a thick-walled sealed tube, dissolve phenyl(pyridin-2-yl)methanol (0.5 mmol) in DCE to a concentration of 0.3 M.

    • Add Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (7.5 equiv.), and acetonitrile (15 equiv.).

    • Seal the tube tightly and stir the reaction mixture in an oil bath at 150 °C overnight.

    • After completion, allow the tube to cool to room temperature before carefully opening the cap.

    • Quench the reaction with a saturated solution of NaHCO₃.

    • Extract the product with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.[6]

Part 2: Structural Characterization and Validation

Confirming the identity and purity of synthesized compounds is a non-negotiable step in drug development. A combination of spectroscopic techniques is employed for unambiguous structure elucidation.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of peaks provide a detailed map of the molecular structure.[1][7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass-to-charge ratio, which is used to confirm the elemental composition of the synthesized compound.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation at characteristic wavelengths.[7]

Representative Analytical Data

The table below summarizes typical characterization data for a representative imidazo[1,5-a]pyridine derivative, 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.[1]

Technique Observed Data
Appearance Yellow Oil
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.32 (d, J = 7.2 Hz, 1H), 7.85–7.83 (m, 2H), 7.65 (d, J = 9.1 Hz, 1H), 7.55–7.51 (m, 2H), 7.46 (t, J = 7.4 Hz, 1H), 7.23–7.17 (m, 4H), 7.09 (t, J = 6.9 Hz, 1H), 6.87 (dd, J = 9.2, 6.4 Hz, 1H), 6.67 (t, J = 6.8 Hz, 1H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 139.3, 138.4, 135.1, 129.5, 129.2, 129.0, 128.8, 128.3, 127.1, 125.5, 122.1, 121.1, 120.1, 118.5, 113.9.
HRMS (ESI) m/z [(M + H)⁺] Calculated for C₁₉H₁₅N₂S⁺: 303.0950, Found: 303.0953.

Part 3: Biological Evaluation and Lead Optimization

Once a library of pure compounds is established, the next phase involves screening for biological activity. Imidazo[1,5-a]pyridines have shown activity against a variety of targets, notably protein kinases involved in cancer signaling pathways such as PI3K.[8][9]

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation Inhibitor Imidazo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K signaling pathway by imidazo[1,5-a]pyridines.

Protocol: In Vitro Cell Viability Assay (MTT Assay)
  • Rationale: This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A reduction in metabolic activity indicates cell death or inhibition of proliferation.

  • Materials:

    • Human cancer cell line (e.g., HCC827 lung cancer cells)[8]

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well microtiter plates

    • Imidazo[1,5-a]pyridine test compounds (dissolved in DMSO)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • DMSO (cell culture grade)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[8]

Structure-Activity Relationship (SAR) Studies

The data from biological assays are used to build SAR models.[3][10] SAR analysis explores how changes in the chemical structure of the compounds (e.g., adding or modifying substituents at different positions) affect their biological activity. This iterative process is fundamental to lead optimization, guiding chemists in designing more potent and selective molecules.[11]

In Vivo Evaluation

Promising candidates from in vitro screening and SAR studies are advanced to in vivo animal models.[12] These studies are critical for assessing a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a whole-organism context. A typical study involves administering the compound to rodents and measuring drug concentration in plasma over time (PK) and assessing its effect on tumor growth or other disease markers (efficacy).[12]

Conclusion

The development of imidazo[1,5-a]pyridine-based drugs represents a promising avenue for addressing unmet medical needs across various therapeutic areas. The scaffold's synthetic tractability and rich biological activity profile make it an ideal starting point for medicinal chemistry campaigns. By systematically applying the principles of rational drug design—from efficient synthesis and rigorous characterization to detailed biological evaluation and iterative SAR analysis—researchers can unlock the full therapeutic potential of this versatile heterocyclic system.

References

  • Wang, L., Li, Y., Wang, M., Xu, X., & Zhang, W. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules.
  • Reddy, T. R., & Lee, S. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry.
  • Kumar, A., & Kumar, V. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
  • Chen, Y.-C., Chen, Y.-H., & Hsieh, Y.-C. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
  • Jadhav, S. B., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Ford, N. F., et al. (1986). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry.
  • Unknown Author. (n.d.). The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D. LinkedIn.
  • Allen, S., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Sauthof, L., et al. (2019). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.
  • Ali, O., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
  • El-Sayed, N. N. E., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Wang, C., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters.
  • Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Elsevier.
  • Kumar, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • Benci, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules.
  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.
  • Aliwani, W., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate.
  • Shi, D., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.
  • Kumar, D., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
  • Sławiński, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
  • Kumar, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Ali, O., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC.
  • Aliwani, W., et al. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Chen, Y.-C., Chen, Y.-H., & Hsieh, Y.-C. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications.
  • Ghedini, M., et al. (2014). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry.
  • Kremer, K., et al. (2022). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen.
  • Various Authors. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.

Sources

Application Note & Protocol Guide: Synthesis of Methyl imidazo[1,5-a]pyridine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutic agents and functional materials.[3] Molecules incorporating this moiety have demonstrated a wide array of biological activities, including acting as anti-inflammatory agents, anticancer therapeutics, and treatments for neurological disorders.[1] The strategic placement of functional groups, such as a carboxylate at the 5-position, provides a crucial handle for medicinal chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed overview of a robust and versatile synthetic strategy for accessing methyl imidazo[1,5-a]pyridine-5-carboxylate analogs. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a detailed, step-by-step protocol, and provide insights into the characterization of the final compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable heterocyclic system in their work.

Synthetic Strategies: Embracing Efficiency with Multicomponent Reactions

The synthesis of complex heterocyclic systems often requires multi-step procedures that can be time-consuming and inefficient. Multicomponent reactions (MCRs) offer an elegant solution by combining three or more reactants in a single pot to form a complex product in a highly atom-economical fashion.[4][5][6] For the synthesis of imidazo[1,5-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction is a particularly powerful MCR.[7][8][9] This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid, to rapidly assemble the imidazo[1,5-a]pyridine core.[10]

The general mechanism for the GBB reaction begins with the formation of an iminium ion from the reaction of the aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization and subsequent rearomatization to yield the final imidazo[1,5-a]pyridine product.[10] The versatility of the GBB reaction allows for the facile introduction of diversity at multiple positions of the scaffold by simply varying the starting materials.

While the GBB reaction is a cornerstone for this class of compounds, other innovative methods have also been developed. These include Ritter-type reactions utilizing a combination of a Lewis acid and a Brønsted acid to promote the cyclization of a pyridinylmethanol with a nitrile.[11] Additionally, iodine-mediated one-pot syntheses have been reported, which enable the simultaneous formation of C-N and C-S bonds on the imidazo[1,5-a]pyridine scaffold.[1]

Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound analogs via a multicomponent approach.

Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Start Starting Materials: - 2-aminopyridine derivative - Aldehyde - Isocyanide Reaction One-Pot Multicomponent Reaction (e.g., GBB Reaction) Start->Reaction Lewis/Brønsted Acid Catalyst Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Final_Product Pure this compound Analog NMR->Final_Product MS->Final_Product

Caption: General workflow for the synthesis of imidazo[1,5-a]pyridine analogs.

Detailed Protocol: Synthesis of a Representative Analog

This protocol details the synthesis of a representative this compound analog using a GBB-type reaction.

Materials and Reagents:

  • Methyl 6-aminonicotinate

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

  • Glass column for chromatography

  • NMR spectrometer

  • High-resolution mass spectrometer (HRMS)

Experimental Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add methyl 6-aminonicotinate (1.0 mmol, 1.0 equiv), anhydrous DCM (20 mL), and anhydrous MeOH (5 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add benzaldehyde (1.2 mmol, 1.2 equiv) followed by Sc(OTf)₃ (0.1 mmol, 0.1 equiv).

  • Reaction Initiation: Add tert-butyl isocyanide (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (eluent: 30% EtOAc in hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[1][12][13][14]

The following diagram illustrates the proposed reaction mechanism for this synthesis.

GBB_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Rearomatization Amine Methyl 6-aminonicotinate Imine Iminium Ion Intermediate Amine->Imine + Aldehyde, -H2O Aldehyde Benzaldehyde Nitrile_Intermediate Nitrilium Ion Intermediate Imine->Nitrile_Intermediate + Isocyanide Isocyanide tert-Butyl isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrile_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product This compound Analog Cyclized_Intermediate->Product Rearomatization

Caption: Proposed mechanism for the GBB reaction.

Data Summary and Characterization

A small library of analogs can be synthesized using the protocol described above by varying the aldehyde component. The expected yields and characterization data for representative compounds are summarized in the table below.

Analog Aldehyde Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ (ppm) HRMS (m/z) [M+H]⁺
1a Benzaldehyde858.35 (d, 1H), 7.90 (d, 1H), 7.60-7.40 (m, 5H), 7.20 (t, 1H), 6.90 (dd, 1H), 3.95 (s, 3H), 1.50 (s, 9H)Calcd: 322.1814, Found: 322.1812
1b 4-Chlorobenzaldehyde828.33 (d, 1H), 7.88 (d, 1H), 7.55 (d, 2H), 7.45 (d, 2H), 7.18 (t, 1H), 6.88 (dd, 1H), 3.94 (s, 3H), 1.48 (s, 9H)Calcd: 356.1424, Found: 356.1421
1c 4-Methoxybenzaldehyde888.30 (d, 1H), 7.85 (d, 1H), 7.50 (d, 2H), 7.00 (d, 2H), 7.15 (t, 1H), 6.85 (dd, 1H), 3.93 (s, 3H), 3.85 (s, 3H), 1.47 (s, 9H)Calcd: 352.1919, Found: 352.1916

Note: The NMR data provided are representative and may vary slightly based on experimental conditions.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction yields are low, ensure that all reagents and solvents are anhydrous. The presence of water can hydrolyze the iminium ion intermediate and hinder the reaction. Increasing the reaction temperature to a gentle reflux may also improve yields for less reactive substrates.

  • Side Product Formation: In some cases, side products may be observed. Careful monitoring by TLC is crucial to determine the optimal reaction time. Purification by column chromatography should be performed diligently to isolate the desired product.

  • Catalyst Choice: While Sc(OTf)₃ is an effective catalyst, other Lewis acids such as Yb(OTf)₃ or Brønsted acids like p-toluenesulfonic acid can also be employed.[8][11] The choice of catalyst may need to be optimized for different substrate combinations.

  • Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis can be a powerful tool, often reducing reaction times from hours to minutes.[15][16]

Conclusion

The synthesis of this compound analogs via multicomponent reactions represents a highly efficient and versatile strategy for accessing a diverse range of compounds with significant potential in drug discovery and materials science. The protocol outlined in this guide is robust, scalable, and amenable to the generation of libraries for further screening and development. By understanding the underlying reaction mechanisms and employing careful experimental techniques, researchers can successfully synthesize and characterize these valuable heterocyclic compounds.

References

  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid
  • Multi-Component Reactions in Heterocyclic Chemistry
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds
  • The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC - PubMed Central
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - RSC Publishing
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC - NIH
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • (PDF)
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing)
  • Imidazo[1,5-a]pyridine(274-47-5) 1H NMR spectrum - ChemicalBook

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl imidazo[1,5-a]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important heterocyclic scaffold. We will address common challenges through a structured troubleshooting guide and a series of frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the most effective modern strategies for synthesizing the imidazo[1,5-a]pyridine core?

A1: While numerous methods exist, one of the most robust and high-yielding modern approaches is a Ritter-type reaction. This strategy involves the reaction of a pyridinylmethanol derivative with a nitrile in the presence of a Lewis acid and a Brønsted acid co-catalyst system.[1] This method is advantageous due to its operational simplicity, broad substrate scope, and often excellent yields, sometimes reaching up to 97%.[1] Other common methods include the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophiles like carboxylic acids, acyl chlorides, or nitroalkanes, and various metal-catalyzed cross-coupling and amination reactions.[2][3][4]

Q2: How does the desired methyl carboxylate group at the 5-position influence the choice of starting materials?

A2: The substituent at the 5-position must be incorporated into one of the starting materials. For a successful synthesis of this compound, you would typically start with a pyridine precursor that already contains the methyl carboxylate group at the appropriate position. For instance, in a Ritter-type synthesis, the starting material would be methyl 6-(hydroxymethyl)picolinate. This precursor contains both the reactive hydroxymethyl group necessary for the cyclization and the desired ester at the final 5-position of the product.

Q3: What is the underlying mechanism of the high-yield Ritter-Type synthesis for the imidazo[1,5-a]pyridine core?

A3: The Ritter-type reaction proceeds through a well-defined cationic pathway. The process is initiated by the combination of a Lewis acid (e.g., Bi(OTf)₃) and a Brønsted acid (e.g., p-TsOH), which facilitates the formation of a benzylic-type carbocation from the pyridinylmethanol starting material.[1] This highly electrophilic intermediate is then intercepted by a nitrile nucleophile to form a stable nitrilium ion. The key ring-closing step is an intramolecular cyclization where the pyridine nitrogen attacks the nitrilium ion. A final rearomatization step yields the stable imidazo[1,5-a]pyridine product.[1]

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Cyclization & Rearomatization SM Pyridinylmethanol Derivative Carbocation Benzylic Carbocation Intermediate SM->Carbocation Acid Catalysis Cat Bi(OTf)3 + p-TsOH Nitrile Nitrile (R-CN) Carbocation->Nitrile Nucleophilic Attack Nitrilium Nitrilium Ion Intermediate Nitrile->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Attack by Pyridine N Product Imidazo[1,5-a]pyridine Product Cyclized->Product Rearomatization (-H+)

Caption: Mechanism of the Ritter-Type Synthesis.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: My reaction yield is consistently low (<30%) or fails completely.

  • Possible Cause A: Suboptimal Reaction Conditions. The temperature, reactant concentration, and reaction time are critical parameters that must be precisely controlled.[5] An incorrect temperature can either stall the reaction or lead to decomposition.

    • Solution: Conduct a systematic optimization study using small-scale trial reactions.[5] Vary one parameter at a time (e.g., temperature in 10-15 °C increments, acid equivalents) to identify the optimal conditions. The table below shows an example of how to approach the optimization of a Ritter-type reaction, as inspired by literature data.[1]

EntryLewis Acid (mol%)Brønsted Acid (equiv)Temp (°C)Yield (%)
15% Bi(OTf)₃3.08538%
25% Bi(OTf)₃5.010078%
35% Bi(OTf)₃7.510097%
40%7.5100<10%
  • Possible Cause B: Purity and Integrity of Reagents and Solvents. Trace impurities, especially water, in starting materials or solvents can quench the acid catalyst and inhibit the formation of key cationic intermediates.[5]

    • Solution: Always use reagents of high purity. Ensure solvents are anhydrous by using freshly distilled solvents or those purchased in sealed bottles over molecular sieves. If the reaction is sensitive to air, employ proper inert atmosphere techniques, such as a nitrogen or argon blanket.[5]

  • Possible Cause C: Inefficient Mixing. In heterogeneous reactions, poor stirring can lead to localized concentration gradients and reduced reaction rates.[5]

    • Solution: Ensure the stir rate is sufficient to maintain a homogeneous suspension of all reagents. Use an appropriately sized stir bar and flask for the reaction scale.

Problem 2: My TLC/LC-MS analysis shows multiple spots, indicating significant side-product formation.

  • Possible Cause A: Competing Reaction Pathways. In the Ritter-type synthesis, the nitrilium ion intermediate is highly electrophilic. If trace amounts of water are present, or if the starting alcohol is not fully consumed, it can act as a nucleophile, leading to the formation of an amide side product after hydrolysis.[1]

    • Solution: Strictly control moisture by using anhydrous conditions. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant side products appear.[5] Adjusting the stoichiometry of the reagents, particularly the amount of nitrile, can also favor the desired pathway.

  • Possible Cause B: Product Decomposition. The target molecule may be unstable under prolonged exposure to the reaction conditions (e.g., high heat, strong acid) or during the workup procedure.[5]

    • Solution: Once the reaction has reached optimal conversion (as determined by TLC/LC-MS), work it up promptly. Avoid unnecessarily long reaction times. If the product is suspected to be acid-sensitive, neutralize the reaction mixture carefully during workup, avoiding excessive heat.

Problem 3: I am having difficulty purifying the final product by column chromatography.

  • Possible Cause A: Product Degradation on Silica Gel. The basic nitrogen atoms in the imidazo[1,5-a]pyridine core can interact strongly with the acidic surface of standard silica gel, causing streaking, poor separation, and in some cases, decomposition.[6]

    • Solution 1: Use neutralized silica gel. This can be prepared by washing standard silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent, followed by re-equilibration with the mobile phase.

    • Solution 2: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, directly to your eluent system (e.g., hexanes/ethyl acetate).[6] This will saturate the acidic sites on the silica, allowing your product to elute cleanly.

  • Possible Cause B: Ineffective Separation from Impurities. Some side products may have very similar polarity to the desired compound, making chromatographic separation challenging.

    • Solution: If column chromatography fails to provide a pure product, recrystallization is an excellent alternative for obtaining highly pure crystalline material.[6] Screen various solvent systems (e.g., ethanol, ethyl acetate, hexanes, or mixtures thereof) to find one in which your product is soluble when hot but sparingly soluble when cold.

G start Low Yield or Impure Product check_cond Check Reaction Conditions (Temp, Time, Conc.) start->check_cond Is the reaction reproducible? check_reagents Verify Reagent/Solvent Purity (Anhydrous? Inert Atmosphere?) start->check_reagents Is the failure sudden? check_purification Review Purification Method start->check_purification Is the crude product present but lost during purification? optimize SOLUTION: Systematically optimize conditions via small-scale trials. check_cond->optimize dry SOLUTION: Use fresh, anhydrous reagents/solvents. Employ inert atmosphere. check_reagents->dry neutralize_silica SOLUTION: Use neutralized silica gel or add 0.5% Et3N to eluent. check_purification->neutralize_silica Streaking on TLC? recrystallize SOLUTION: Attempt recrystallization from a suitable solvent system. check_purification->recrystallize Co-eluting impurities?

Caption: Troubleshooting Workflow for Low Yield.

Section 3: Optimized Experimental Protocol (Example)

This protocol is a model based on the high-yield Ritter-type synthesis and should be adapted and optimized for your specific laboratory conditions.[1]

Synthesis of Methyl 1-phenyl-imidazo[1,5-a]pyridine-5-carboxylate

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 6-(hydroxymethyl)picolinate (1.0 equiv).

    • Add the catalyst, bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 0.05 equiv), and the acid, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv).

    • Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

    • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.3 M with respect to the starting alcohol.

    • Add benzonitrile (15.0 equiv) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 100% hexanes to 50% ethyl acetate in hexanes), adding 0.5% triethylamine to the mobile phase to prevent streaking.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the title compound.

Section 4: References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

  • ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications.

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.

  • Mihorianu, M., et al. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.

  • Iaroshenko, V. O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. PubMed Central.

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Royal Society of Chemistry.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.

Sources

Technical Support Center: Purification of Methyl imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl imidazo[1,5-a]pyridine-5-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, medicinal chemists, and process development scientists. The imidazo[1,5-a]pyridine scaffold is a valuable pharmacophore, and achieving high purity is critical for reliable downstream applications, from biological screening to materials science.[1][2] This guide is structured to help you diagnose and solve common purification challenges.

Section 1: Pre-Purification Analysis & Strategy

Before attempting any purification, a thorough analysis of the crude reaction mixture is paramount. This initial assessment informs the entire purification strategy.

Initial Assessment Workflow

A systematic approach to analyzing the crude product will save significant time and resources. The workflow below outlines the essential first steps after the reaction work-up.

cluster_start Post-Reaction Work-up cluster_analysis Crude Product Analysis cluster_strategy Purification Strategy Selection cluster_pathways Purification Pathways Crude Crude Reaction Mixture TLC 1. TLC Analysis (Multiple Eluent Systems) Crude->TLC NMR 2. Crude ¹H NMR (Identify major species) TLC->NMR LCMS 3. Crude LC-MS (Optional) (Confirm product mass & impurity profile) NMR->LCMS Decision Is the product a solid or an oil? LCMS->Decision Chroma Flash Column Chromatography Decision->Chroma Oil or Impure Solid Recrys Recrystallization Decision->Recrys Solid Trit Trituration Recrys->Trit If impurities persist

Caption: General workflow for crude product analysis and purification strategy selection.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Q1: My TLC plate shows significant streaking for the product spot. How can I get clean spots and good separation?

A1: Streaking on a silica gel TLC plate is a classic sign of a basic compound interacting strongly with the acidic silanol groups on the silica surface.[3] The nitrogen atoms in the imidazo[1,5-a]pyridine core are basic and prone to this issue.

  • Causality: The lone pairs on the nitrogen atoms can be protonated by the acidic Si-OH groups of the silica gel. This interaction is often strong and irregular, leading to a "streak" rather than a compact spot as the eluent moves up the plate.

  • Solution: Add a Basic Modifier. To mitigate this, you need to suppress the acidic nature of the silica gel.

    • Prepare a Modified Eluent: Add a small amount of a basic modifier to your chosen solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% by volume.[4][5]

    • Re-run the TLC: Develop a new TLC plate using this modified eluent. You should observe a significant reduction in streaking and a more defined, compact spot for your product. This will give you a much more accurate assessment of purity and a reliable solvent system for column chromatography.

    • Alternative: In some cases, a small amount of ammonia in methanol (e.g., using a 99:1 CH₂Cl₂:(MeOH/NH₃) mixture) can also be effective.

Q2: My crude product is a dark, non-crystalline oil. Column chromatography seems difficult. What are my options?

A2: Dark, oily crude products often contain polymeric impurities or residual high-boiling solvents. Direct application to a chromatography column can result in poor separation and contamination of the entire column.

  • Causality: The synthesis of N-heterocycles can sometimes generate colored, high-molecular-weight byproducts.[6] If the product itself is a low-melting solid, these impurities can prevent it from crystallizing.

  • Solutions (Proceed in order):

    • Aqueous Wash: First, ensure your work-up was thorough. Dissolve the oil in a suitable organic solvent (like Ethyl Acetate or DCM) and wash it with saturated sodium bicarbonate solution to remove any acidic residues, followed by brine. Dry the organic layer and concentrate it again. This simple step can sometimes remove impurities that inhibit crystallization.

    • Trituration: This is an attempt to "crash out" your solid product from the oil.

      • Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture).[7]

      • Stir or sonicate the mixture vigorously. The desired compound may precipitate as a solid, while the oily impurities remain dissolved.

      • Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

    • Short Plug Filtration: If trituration fails, "dry-loading" the sample onto a short plug of silica can be an effective pre-purification step.[8][9]

      • Dissolve the crude oil in a minimal amount of a polar solvent (e.g., DCM or acetone).

      • Add a portion of silica gel (approx. 5-10 times the mass of your crude product) to this solution.

      • Remove the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

      • This powder can now be loaded onto the main chromatography column, which prevents the oil from contaminating the top of the column and often leads to better separation.[8]

Q3: I ran a flash column, but my product is coming off the column very slowly and over many fractions (tailing). What's causing this?

A3: Significant tailing during column chromatography, even with a basic modifier, can be due to several factors related to the chosen solvent system or column conditions.[9]

  • Causality:

    • Insufficient Eluent Strength: The mobile phase may not be polar enough to efficiently elute the compound, leading to a long, drawn-out elution profile.

    • Poor Solubility: The compound may have poor solubility in the eluent, causing it to "crash out" and re-dissolve continuously on the column.

    • Overloaded Column: Too much sample was loaded for the amount of silica gel used.

  • Solutions:

    • Increase Eluent Polarity: Once you are certain the initial fractions are baseline impurities, you can gradually increase the polarity of your eluent.[9] For example, if you are running 70:30 Hexanes/EtOAc, switch to a 50:50 mixture after the main impurities have eluted. This will speed up the elution of your target compound.

    • Employ Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the percentage of the more polar solvent. This is highly effective for separating compounds with different polarities and sharpening the elution band of the desired product.

    • Check Sample Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel for good separation. If you overloaded the column, the separation will be compromised.

IssueProbable CauseRecommended Solution
Streaking on TLC Basic compound interacting with acidic silica.Add 0.5-1% triethylamine or ammonia to the eluent.[3][4]
Dark, Oily Crude Polymeric impurities, residual solvents.Attempt trituration with a non-polar solvent or use a dry-loading technique for chromatography.[7][8]
Product Tailing on Column Eluent polarity is too low; poor solubility.Gradually increase the polarity of the eluent after impurities are removed or use a gradient elution.[9]
No Crystals Form Solution is supersaturated or impurities inhibit crystallization.Scratch the inside of the flask, add a seed crystal, or cool slowly in an ice bath.[10][11]

Section 3: Standard Purification Protocols

Protocol 3.1: Flash Column Chromatography

This is the most common method for purifying this compound from a typical reaction mixture.[4][5]

  • Solvent System Selection:

    • Using TLC, identify a solvent system that gives your product an Rf value of approximately 0.25-0.35.

    • A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • Crucially, add 0.5% triethylamine (Et₃N) to the final eluent mixture to prevent streaking. [5]

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your starting eluent. Pour this into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[12]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading (Dry-Loading Recommended):

    • Dissolve your crude product in a minimal amount of DCM or acetone.

    • Add silica gel (or Celite for acid-sensitive compounds) and evaporate the solvent to obtain a dry powder.[12]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle, steady pressure (using a pump or house air) to achieve a flow rate of about 2 inches per minute.[12]

    • Collect fractions in test tubes. The size of the fractions should be appropriate for the column size.

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).

Protocol 3.2: Recrystallization

If the product obtained from chromatography is a solid but still contains minor impurities, or if the crude product is a relatively clean solid, recrystallization is an excellent final purification step.[10][13]

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • For a moderately polar compound like this compound, solvent systems like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes are good candidates.[10][11]

    • Test small amounts of your solid in different solvents to find the best one.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of near-boiling solvent required to fully dissolve the solid.[11] Work on a hot plate in a fume hood.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature, undisturbed.[11] Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

    • If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a tiny seed crystal of pure product.[11]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[11]

    • Allow the crystals to dry completely under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the expected characterization data for pure this compound? A: While specific NMR shifts can vary slightly based on the solvent, you should look for characteristic signals corresponding to the aromatic protons of the imidazo[1,5-a]pyridine core and the methyl ester singlet. Mass spectrometry (ESI-MS) should show a clear [M+H]⁺ peak corresponding to the molecular weight. The parent imidazo[1,5-a]pyridine has a melting point of 43-49 °C; substitution will alter this.[14]

Q: How should I store the purified compound? A: Imidazo[1,5-a]pyridine and its derivatives should be stored in a cool, dry place, away from light and air.[14] For long-term storage, keeping the compound in a tightly sealed vial at 0-8 °C under an inert atmosphere (like argon or nitrogen) is recommended to prevent degradation.[14]

Q: My compound appears to be decomposing on the silica gel column. What can I do? A: Compound instability on silica is a known issue, particularly for sensitive molecules.

  • Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, it's likely unstable on silica.

  • Use a Deactivated Stationary Phase: You can try using alumina (neutral or basic) as the stationary phase instead of silica gel.[3]

  • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) flash chromatography is an excellent alternative that avoids the acidic environment of silica gel.[3]

Troubleshooting Logic Diagram

cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Pathway Problem Poor Purification Result TLC_Issue Streaking or Poor Rf on TLC? Problem->TLC_Issue Column_Issue Tailing or No Elution from Column? Problem->Column_Issue Recrys_Issue No Crystals Forming? Problem->Recrys_Issue Sol_TLC Add 0.5-1% Et₃N to Eluent TLC_Issue->Sol_TLC Sol_Column1 Increase Eluent Polarity (Gradient Elution) Column_Issue->Sol_Column1 Sol_Column2 Check for Decomposition (Consider Alumina/C18) Column_Issue->Sol_Column2 Sol_Recrys Scratch Flask, Add Seed Crystal, Ensure Slow Cooling Recrys_Issue->Sol_Recrys

Caption: Decision tree for troubleshooting common purification issues.

References

  • Recrystallization I 10. (n.d.).
  • Troubleshooting common issues in the synthesis of N-heterocycles. (2025). BenchChem Technical Support.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • RECRYSTALLISATION. (n.d.).
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Imidazo[1,5-a]pyridine. (n.d.). Chem-Impex.
  • Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. (2023). MDPI.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021). New Journal of Chemistry.
  • Imidazo[1,5-a]pyridine. (n.d.). Tokyo Chemical Industry UK Ltd.
  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. (2021). Chemistry of Heterocyclic Compounds.
  • Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.). ResearchGate.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central.
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (n.d.). MDPI.
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (n.d.). JLUpub.
  • Pyridoimidazole compounds and preparation method thereof. (2014). Google Patents.

Sources

Technical Support Center: Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of imidazo[1,5-a]pyridines. This scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of therapeutics. However, its synthesis, particularly the final cyclization step, can be susceptible to low yields due to competing reaction pathways and substrate-dependent sensitivities.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic underpinnings of common issues and provide validated, step-by-step protocols to enhance your reaction yields and purity.

Troubleshooting & FAQs

Question 1: "My yield is consistently low when reacting a 2-aminopyridine with an α-haloketone. What are the most likely side reactions, and how can I mitigate them?"

This is a classic and highly common issue. The reaction between a 2-aminopyridine and an α-haloketone, often called the Ortoleva-Alvisi reaction, is a primary route to imidazo[1,5-a]pyridines. Low yields typically stem from the formation of stable, non-cyclized intermediates or undesired regioisomers.

Core Problem: The primary culprit is often the formation of a stable N-phenacylpyridinium salt intermediate (the Zincke salt). This intermediate may fail to cyclize efficiently or may be diverted into other pathways. One major byproduct is the open-chain hydrobromide salt, 2-amino-N-(2-oxo-2-phenylethyl)pyridin-1-ium bromide, which can precipitate from the reaction mixture and resist cyclization.

Mechanistic Insight: The reaction proceeds via two key steps:

  • N-Alkylation: The pyridine ring nitrogen attacks the α-haloketone to form the N-alkylated pyridinium salt.

  • Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl, followed by dehydration to form the imidazole ring.

If the second step (cyclization) is slow, the pyridinium salt intermediate can be isolated as the major product, leading to low yields of the desired imidazo[1,5-a]pyridine.

Troubleshooting Workflow:

G start Low Yield Observed (Ortoleva-Alvisi Reaction) check_intermediate Is a precipitate forming? (Likely Pyridinium Salt) start->check_intermediate solution_solvent Change Solvent (e.g., from EtOH to DMF) start->solution_solvent solution_temp Increase Temperature (Promote Dehydration) start->solution_temp side_product Major Byproduct: Stable Pyridinium Salt check_intermediate->side_product Yes solution_base Introduce a Base (e.g., NaHCO₃, Et₃N) check_intermediate->solution_base No, but yield is still low side_product->solution_base base_mech Base neutralizes HBr, facilitating nucleophilic attack by the amino group. solution_base->base_mech result Improved Yield of Imidazo[1,5-a]pyridine solution_base->result solvent_mech Polar aprotic solvents can better solvate ions and may favor the cyclization step. solution_solvent->solvent_mech solution_solvent->result temp_mech Provides energy to overcome the activation barrier for the intramolecular cyclization/dehydration. solution_temp->temp_mech solution_temp->result

Caption: Troubleshooting workflow for low yields in the Ortoleva-Alvisi reaction.

Solutions:

  • In-Situ Base Addition: The cyclization step involves the free exocyclic amino group attacking the carbonyl. The formation of HBr during the initial N-alkylation protonates this group, rendering it non-nucleophilic. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) after the initial alkylation step neutralizes the HBr, freeing the amino group to facilitate the cyclization.

  • Solvent Optimization: The choice of solvent is critical. While alcohols like ethanol are common, they can participate in side reactions. Switching to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can increase the rate of the desired intramolecular cyclization.

  • Thermal Promotion: Gently heating the reaction mixture (e.g., to 80-100 °C) after the initial Sₙ2 reaction can provide the necessary activation energy for the intramolecular condensation and subsequent dehydration step.

Question 2: "I'm attempting a multi-component reaction (MCR) to build the imidazo[1,5-a]pyridine core, but the yield is poor and I see multiple spots on my TLC. How can I optimize this?"

Multi-component reactions are elegant for their atom economy but are notoriously sensitive to reaction conditions. A common MCR involves an aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction).

Core Problem: The reaction kinetics of the various steps must be carefully balanced. If one step is significantly slower than others, or if starting materials can react in undesired ways, a complex mixture of products will result. For instance, the aminopyridine might react with the aldehyde before the isocyanide has a chance to participate.

Troubleshooting & Optimization:

ParameterIssueRecommended ActionRationale
Catalyst Uncatalyzed reaction is slow, leading to side products.Introduce a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., p-TSA).The catalyst activates the aldehyde carbonyl, accelerating the formation of the N-acylimine intermediate, which is the key step for incorporating the isocyanide.
Solvent Solvent is interfering or not promoting the reaction.Screen a range of solvents. Methanol or dichloromethane are often good starting points. Avoid overly coordinating solvents if using a Lewis acid.The solvent must solubilize all components while not inhibiting the catalyst. Protic solvents can sometimes facilitate proton transfer steps.
Temperature Reaction at room temperature is sluggish.Try gentle heating (40-60 °C). In some cases, microwave irradiation can dramatically improve yields and reduce reaction times.Provides activation energy. Microwave heating can lead to rapid, uniform heating that often minimizes byproduct formation compared to conventional heating.
Stoichiometry Incorrect ratio of reactants.Use a slight excess (1.1-1.2 equivalents) of the more volatile components like the aldehyde and isocyanide.Ensures the aminopyridine, often the most valuable component, is fully consumed.

Optimized MCR Protocol (Example):

  • To a stirred solution of 2-aminopyridine (1.0 mmol) and the aldehyde (1.1 mmol) in dichloromethane (5 mL), add scandium(III) triflate (Sc(OTf)₃, 5 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.2 mmol) dropwise to the solution.

  • Allow the reaction to stir at room temperature for 24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Question 3: "My starting materials have bulky substituents, and the cyclization just won't proceed. Are there alternative methods for sterically hindered substrates?"

Steric hindrance is a major barrier, particularly when bulky groups are present near the reacting centers (the pyridine nitrogen, the exocyclic amino group, or the ketone). This hindrance can slow down both the initial N-alkylation and the subsequent intramolecular cyclization.

Core Problem: Bulky groups can prevent the necessary orbital overlap for bond formation. The transition states for both key steps become energetically unfavorable.

Advanced Strategies:

  • Transition-Metal Catalysis: Modern organic synthesis offers powerful alternatives. Copper- or palladium-catalyzed cross-coupling reactions can form the key C-N and C-C bonds under milder conditions, often bypassing the sterically demanding transition states of classical methods. For example, a C-N coupling of an N-substituted 2-aminopyridine with a terminal alkyne, followed by intramolecular cyclization, can be highly effective.

  • Microwave-Assisted Organic Synthesis (MAOS): As mentioned previously, microwave irradiation is an excellent tool for overcoming high activation barriers. The rapid, superheating of the solvent can provide the energy needed to force sterically hindered reactions to completion in minutes, whereas conventional heating might require hours or days and lead to decomposition.

Conceptual Workflow: Metal-Catalyzed Approach

G start Sterically Hindered 2-Aminopyridine + Alkyne catalyst Add Catalyst System (e.g., CuI / Ligand) start->catalyst coupling Sonogashira-type C-N Coupling catalyst->coupling intermediate Formation of N-alkynyl-2-aminopyridine Intermediate coupling->intermediate cyclization Intramolecular Hydroamination/ Cyclization intermediate->cyclization product High Yield of Sterically Hindered Imidazo[1,5-a]pyridine cyclization->product

Caption: A modern, metal-catalyzed approach to bypass steric hindrance.

Validated Experimental Protocol: Base-Mediated Improvement of the Ortoleva-Alvisi Reaction

This protocol details the synthesis of 2-phenylimidazo[1,5-a]pyridine, a common parent structure, using sodium bicarbonate to mitigate side-product formation.

Materials:

  • 2-Aminopyridine (1.00 g, 10.6 mmol)

  • 2-Bromoacetophenone (2.11 g, 10.6 mmol)

  • Ethanol (95%, 50 mL)

  • Sodium Bicarbonate (NaHCO₃, 1.34 g, 15.9 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Initial Alkylation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminopyridine and 2-bromoacetophenone in 50 mL of ethanol.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2 hours. During this time, the formation of the intermediate pyridinium salt may be observed as a precipitate.

  • Base-Mediated Cyclization: After 2 hours, cool the reaction mixture slightly and add sodium bicarbonate in one portion.

  • Return the mixture to reflux and continue heating for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the intermediate and the appearance of the product spot (UV active).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (50 mL) and a saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer. Wash the organic layer with brine (25 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-phenylimidazo[1,5-a]pyridine.

References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2020). Advances in the Synthesis of Imidazo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds, 56(10), 1228–1245. [Link]
  • Bonne, D., Dekhane, M., & Zhu, J. (2004). Scandium(III) Triflate as an Efficient Catalyst for the Groebke-Blackburn-Bienaymé Three-Component Reaction. Organic Letters, 6(26), 4771–4774. [Link]
  • Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry, 13(4), 794. [Link]
  • Reddy, C. R., & Grée, R. (2007). A New and an Efficient Approach to the Synthesis of Imidazo[1,5-a]pyridines and Imidazo[1,5-a]quinolines via a Copper-Catalyzed Strategy. Organic Letters, 9(25), 5195–5198. [Link]

Technical Support Center: Column Chromatography for Imidazo[1,5-a]pyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of imidazo[1,5-a]pyridine derivatives. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your separations.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of imidazo[1,5-a]pyridines. Each issue is presented in a question-and-answer format, detailing the cause, recommended actions, and solutions.

Issue 1: Low or No Product Recovery

Question: I've run my column, but I can't find my target imidazo[1,5-a]pyridine in the collected fractions. What went wrong?

Answer: This is a frequent and frustrating issue that can stem from several causes. A systematic check is the best approach.

  • Possible Cause 1: Compound Decomposition on Stationary Phase The imidazo[1,5-a]pyridine scaffold contains basic nitrogen atoms which can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially leading to irreversible adsorption or decomposition.[1][2][3]

    • Recommendation: First, assess your compound's stability. Perform a two-dimensional (2D) TLC. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If new spots or significant streaking appear, your compound is likely unstable on silica.[1][4]

    • Solution:

      • Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or consider using deactivated silica gel.[1][3]

      • Neutralize the Mobile Phase: Add a small amount of a basic modifier, like 0.1-1% triethylamine (TEA) or a few drops of ammonia in the methanol portion of your eluent, to the mobile phase. This competitively blocks the acidic silanol sites.[3]

  • Possible Cause 2: Incorrect Mobile Phase Polarity Your solvent system may be too weak (non-polar) to elute the compound from the column. Imidazo[1,5-a]pyridines are moderately polar, and their polarity can vary significantly based on substitution.[5][6]

    • Recommendation: Re-evaluate your initial TLC analysis. For effective separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4.[4][7][8] An Rf value below 0.2 suggests the eluent is not polar enough.

    • Solution: Increase the polarity of your mobile phase. For a common hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If using dichloromethane/methanol, slowly increase the methanol percentage.[9][10] A gradient elution, where the solvent polarity is increased over the course of the separation, is often highly effective.[11][12]

  • Possible Cause 3: Compound Eluted in the Solvent Front If the mobile phase is too strong (too polar), your compound may have eluted with the non-retained components in the very first fractions.

    • Recommendation: Always collect and analyze the first few fractions that elute from the column, even before you expect your product.[1]

    • Solution: If TLC analysis confirms your product is in the solvent front, you must restart the chromatography with a significantly less polar mobile phase.

Issue 2: Poor Separation and Co-elution of Impurities

Question: My fractions are all mixed, and I can't seem to separate my product from a closely-running impurity. How can I improve resolution?

Answer: Achieving baseline separation requires optimizing the balance between the stationary and mobile phases.

  • Possible Cause 1: Suboptimal Solvent System The selectivity of your mobile phase may be insufficient to resolve compounds with similar polarities.

    • Recommendation: The ideal solvent system for flash chromatography should separate the desired component from its nearest neighbor by a ΔRf of at least 0.2 on the TLC plate.[8]

    • Solution:

      • Fine-Tune Polarity: Make small, incremental adjustments to your solvent ratio.

      • Change Solvent System: If adjusting polarity fails, switch to a different solvent system with different chemical properties. For example, if hexane/ethyl acetate is not working, try dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.

      • Implement Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind. This sharpens peaks and improves resolution for complex mixtures.[11][13]

  • Possible Cause 2: Column Overloading Loading too much crude material onto the column is a primary cause of poor separation, leading to broad, overlapping bands.

    • Recommendation: As a general rule, the mass of the crude sample should be about 1-5% of the mass of the stationary phase.[3]

    • Solution: Reduce the amount of sample loaded or, if a larger quantity must be purified, scale up the column diameter and amount of silica gel accordingly.[14]

  • Possible Cause 3: Poor Column Packing or Sample Loading An improperly packed column with channels, cracks, or air bubbles will lead to uneven solvent flow and band broadening.[15]

    • Recommendation: Ensure your silica slurry is homogeneous and free of air before packing. Allow the silica to settle into a uniform bed.

    • Solution:

      • Repack the Column: If you observe significant channeling, the best solution is to repack the column carefully.

      • Use Dry Loading: If your compound has poor solubility in the initial eluent, it can precipitate at the top of the column, leading to poor separation. Adsorbing your crude material onto a small amount of silica gel ("dry loading") and then carefully adding it to the top of the column often provides a much sharper starting band and better resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying imidazo[1,5-a]pyridines?

For most applications, standard silica gel (60 Å, 230-400 mesh) is the go-to stationary phase. It is cost-effective and provides good resolving power for the moderate polarity range of most imidazo[1,5-a]pyridine derivatives.[9][16]

However, if you experience compound degradation or irreversible binding (see Troubleshooting Issue 1), consider these alternatives:

  • Neutral or Basic Alumina: Alumina is less acidic than silica and can be an excellent choice for acid-sensitive basic compounds.[1][3]

  • Deactivated Silica Gel: Silica can be "deactivated" by treating it with water, which reduces the activity of the acidic silanol sites.

  • Reversed-Phase Silica (C18): For highly polar or ionic imidazo[1,5-a]pyridine derivatives, reversed-phase chromatography (using a non-polar stationary phase and a polar mobile phase like water/acetonitrile) can provide superior separation.

Q2: What is a good starting solvent system for my purification?

A systematic TLC analysis is the only reliable way to determine the best solvent system.[7][8] However, good starting points for screening are:

  • Hexane / Ethyl Acetate: This is the most common combination. Start with a low polarity mix (e.g., 9:1 Hex/EtOAc) and gradually increase the ethyl acetate concentration. Many imidazo[1,5-a]pyridines elute well in ratios between 8:2 and 1:1.[17][18]

  • Dichloromethane / Methanol: This is a more polar system. Start with 1-2% methanol in dichloromethane and increase the methanol percentage as needed. A 98:2 DCM/MeOH system has been successfully used.[9]

SolventPolarity IndexRoleNotes
n-Hexane0.1Weak SolventUsed to elute non-polar impurities.
Toluene2.4Weak SolventCan offer different selectivity than hexane.
Dichloromethane3.1Mid-SolventGood general-purpose solvent.
Diethyl Ether2.8StrongerLess polar than EtOAc.
Ethyl Acetate4.4StrongerExcellent, versatile polar solvent.
Acetone5.1StrongMore polar than EtOAc.
Methanol5.1Very StrongUsed for eluting highly polar compounds.
Triethylamine (TEA)2.0 (approx.)ModifierAdd 0.1-1% to suppress peak tailing of bases.[2][3]

Q3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your sample mixture.[12][19]

  • Isocratic Elution: Uses a constant solvent composition throughout the run. It is simpler to perform and is ideal when the Rf values of your impurities are far from your product's Rf on the TLC plate.[11]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This method is superior for complex mixtures containing compounds with a wide range of polarities. It results in sharper peaks for later-eluting compounds, better overall resolution, and faster run times.[11][13][20] For most crude reaction mixtures containing byproducts and unreacted starting materials, a gradient elution is the recommended approach.

Experimental Protocols & Visualizations

Protocol 1: Step-by-Step TLC Analysis for Solvent System Selection
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen test solvent system (e.g., 4:1 Hexane:EtOAc). Ensure the solvent level is below the baseline. Cover the chamber.

  • Visualize: Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled).

  • Optimize: Adjust the solvent ratio until your target imidazo[1,5-a]pyridine has an Rf of 0.2-0.4 and is well-separated from other spots.[4][7][8]

Diagram: Column Chromatography Workflow & Troubleshooting

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Troubleshooting cluster_solutions1 cluster_solutions2 TLC 1. TLC Analysis (Find Solvent, Rf=0.2-0.4) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute & Collect Fractions (Isocratic or Gradient) Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Combine 7. Combine Pure Fractions & Evaporate Monitor->Combine NoProduct No Product Found Monitor->NoProduct Problem? PoorSep Poor Separation Monitor->PoorSep Problem? Success Pure Product! Combine->Success Success Sol1 Check Stability (2D TLC) Adjust Polarity Check Solvent Front NoProduct->Sol1 Sol2 Optimize Solvents Use Gradient Reduce Load PoorSep->Sol2

Caption: Workflow for method development and troubleshooting.

Diagram: Elution Order by Solvent Polarity

G cluster_column Silica Gel Column (Normal Phase) cluster_mixture Top Top of Column (t=0) Bottom Column Outlet MobilePhase Mobile Phase Flow (Increasing Polarity) Impurity_NP Non-polar Impurity (e.g., Biphenyl) Bottom->Impurity_NP Elutes First (Low Polarity Solvent) Product Imidazo[1,5-a]pyridine (Moderately Polar) Bottom->Product Elutes Second Impurity_P Polar Impurity (e.g., Starting Amine) Bottom->Impurity_P Elutes Last (High Polarity Solvent)

Caption: Relationship between polarity and elution order.

References

  • IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. (2018).
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [Link]
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry. [Link]
  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub. [Link]
  • When is Gradient Elution Better than Isocr
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. (2012).
  • Unipolar 1-phenylimidazo[1,5-a]pyridine: a new class of ultra-bright sky-blue emitters for solution-processed organic light emitting diodes. RSC Publishing. [Link]
  • Several Problems of Flash Column Chrom
  • Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. [Link]
  • Imidazo(1,5-a)pyridine.
  • 3-Phenylimidazo(1,5-a)pyridine.
  • What is gradient elution and isocr
  • Isocratic Vs.
  • Macroscale Columns. (2024). Chemistry LibreTexts. [Link]
  • Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. Journal of the American Chemical Society. [Link]
  • Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantit
  • Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chrom
  • Column Chrom
  • Thin Layer Chrom
  • Troubleshooting Guide. Phenomenex. [Link]
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • HPLC Methods for analysis of Pyridine.
  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIV
  • Which Stationary Phase Should I Chose For My Peptide Purific
  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure.
  • Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides. PubMed. [Link]

Sources

Technical Support Center: Recrystallization of Methyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of methyl imidazo[1,5-a]pyridine-5-carboxylate via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the procedural steps, ensuring a robust and reproducible purification process.

Introduction to Recrystallization of Imidazo[1,5-a]pyridine Derivatives

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Achieving high purity of intermediates like this compound is critical for downstream applications, including drug discovery and materials science. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[2][3]

This guide provides a systematic approach to the recrystallization of this compound, addressing common challenges and offering practical, evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may encounter during the recrystallization of this compound. Each issue is analyzed from a mechanistic standpoint to provide a robust solution.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Symptoms: Upon cooling, the dissolved solid separates as a liquid phase (an oil) rather than forming solid crystals.

Causality & Explanation: "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its melting point.[4] This is a common issue with organic compounds that have relatively low melting points or when the solution is cooled too rapidly. Impurities can also depress the melting point of the solute, exacerbating this problem.

Solutions:

  • Increase the Solvent Volume: The most immediate remedy is to reheat the solution to redissolve the oil and add a small amount of additional hot solvent (e.g., 10-20% more). This decreases the saturation temperature, allowing crystallization to occur at a lower temperature where the compound is a solid.

  • Slow Down the Cooling Rate: Rapid cooling promotes oiling out.[4] After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface by a cork ring or folded paper towels. Once at room temperature, you can then proceed to cooler temperatures (e.g., an ice bath).

  • Change the Solvent System: If the issue persists, consider a solvent with a lower boiling point. For instance, if you are using ethanol, switching to methanol might be beneficial.[4] Alternatively, a mixed solvent system can be employed. A good starting point for a polar compound like an imidazo[1,5-a]pyridine ester would be an alcohol/water or alcohol/alkane mixture.[5]

Issue 2: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after prolonged cooling, and no solid material precipitates.

Causality & Explanation: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated at the lower temperature, or the solution is supersaturated, but crystal nucleation has not been initiated.[6]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid, add a tiny "seed" crystal to the cooled solution. This provides a template for further crystal growth.

  • Reduce the Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used.[4] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30%) to increase the concentration of the solute. Then, allow the solution to cool again.

  • Utilize an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the cloudiness and allow the solution to stand.

Issue 3: Poor Yield of Recovered Crystals

Symptoms: The amount of purified solid obtained is significantly lower than expected.

Causality & Explanation: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during a hot filtration step, or significant solubility of the compound in the cold solvent.[3][4]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Working with a more concentrated solution will maximize the recovery upon cooling.

  • Optimize the Washing Step: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using too much wash solvent, or solvent that is not sufficiently cold, will dissolve some of your product.[3]

  • Recover from the Mother Liquor: The filtrate (mother liquor) after crystal collection often contains a significant amount of dissolved product. You can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Prevent Premature Crystallization: If you are performing a hot gravity filtration to remove insoluble impurities, ensure your filtration setup is pre-heated. This can be done by passing hot solvent through the filter paper and funnel just before filtering your solution. This prevents the solution from cooling and depositing crystals on the filter paper.

Logical Flow for Troubleshooting Recrystallization

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on the polar nature of the imidazo[1,5-a]pyridine core and the methyl ester group, polar protic solvents are a good starting point. Ethanol is a commonly used solvent for the recrystallization of related heterocyclic compounds and is a recommended starting point.[1] Other potential solvents include methanol, isopropanol, or acetonitrile. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide the desired solubility profile.[5][7]

Q2: How do I choose a suitable solvent system for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] A simple method for solvent screening is to place a small amount of your crude solid (a few milligrams) in a test tube and add a few drops of the solvent. If the solid dissolves at room temperature, the solvent is too good. If it does not dissolve at all, even upon heating, the solvent is too poor. The ideal solvent will not dissolve the solid at room temperature but will dissolve it upon heating.

Q3: My purified compound still shows impurities by TLC/NMR. What should I do?

A3: If a single recrystallization does not sufficiently purify your compound, you can perform a second recrystallization. Ensure that the crystals from the first recrystallization are completely dry before proceeding. If impurities persist, they may have very similar solubility properties to your target compound. In such cases, an alternative purification technique, such as column chromatography, may be necessary.

Q4: How can I improve the crystal size?

A4: The formation of large, well-defined crystals is favored by slow cooling.[8] After dissolving your compound in the minimum amount of hot solvent, allow the solution to cool to room temperature undisturbed. Rapid cooling, such as placing the hot flask directly into an ice bath, will lead to the formation of small, often less pure, crystals.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of your crude material.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture gently with stirring on a hotplate. Continue to add small portions of ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with filter paper by pouring a small amount of hot ethanol through it. Quickly filter the hot solution containing your compound into the pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Cover the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by melting point determination and spectroscopic methods (e.g., NMR).

Quantitative Data Summary (Example)
ParameterValue
Starting Material1.0 g (crude)
Recrystallization SolventEthanol
Approximate Solvent Volume15-25 mL
Expected Yield70-90%
Expected Purity>98%

Note: The solvent volume is an estimate and should be determined experimentally by adding just enough hot solvent to dissolve the crude material.

Recrystallization Workflow Diagram

G A Crude Solid B Add Minimum Hot Solvent A->B C Dissolved Solid in Saturated Solution B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Crystal Formation (Nucleation & Growth) E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Step-by-step workflow for the recrystallization of this compound.

References

  • Recrystallization I. (n.d.).
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). Google Patents.
  • Recrystallization. (n.d.).
  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
  • Recrystallization. (n.d.).
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Improving Drug Solubility By Preventing Crystallization. (2015). Xtalks.
  • Recrystallization. (n.d.). Wired Chemist.
  • Crystallization Process Development & Optimization Services. (n.d.). Crystal Pharmatech.
  • Controlling crystals for more reliable drugs. (2024). Headline Science.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Sliusarchuk, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2878-2886.
  • Recrystallization1. (n.d.).
  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5–a]pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695.
  • Recrystallization. (2021). In Chemistry LibreTexts.
  • Recrystallization I. (n.d.).
  • SNOUNOU, E. B., et al. (2022). NEW IMIDAZO [4, 5-B] PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). National Institutes of Health.
  • Methyl imidazo[1,5-a]pyridine-6-carboxylate. (n.d.). PubChem.
  • Methyl imidazo[1,5-a]pyridine-8-carboxylate. (n.d.). PubChem.

Sources

Preventing regioisomer formation in imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Regioisomer Formation

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols to help you achieve your desired regiochemical outcome.

Understanding the Challenge: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine

The synthesis of the imidazo[1,5-a]pyridine core is often complicated by the concurrent formation of its regioisomer, imidazo[1,2-a]pyridine. This issue arises from the two possible modes of cyclization from a common precursor, typically derived from a 2-substituted pyridine. The desired imidazo[1,5-a]pyridine is formed via a cyclization that involves the exocyclic nitrogen atom of the side chain at the 2-position of the pyridine ring, followed by a subsequent ring closure. In contrast, the imidazo[1,2-a]pyridine isomer results from the direct intramolecular cyclization involving the endocyclic nitrogen (N-1) of the pyridine ring.[1] The challenge for the synthetic chemist is to direct the reaction exclusively, or at least predominantly, down the former pathway.

The following diagram illustrates the two competing cyclization pathways from a common intermediate derived from a 2-aminomethylpyridine precursor.

G cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Cyclization Pathways cluster_3 Products 2-aminomethylpyridine_derivative 2-Aminomethylpyridine Derivative Intermediate Reaction Intermediate (e.g., N-acylated) 2-aminomethylpyridine_derivative->Intermediate Pathway_A Pathway A: Attack by Exocyclic N Intermediate->Pathway_A Pathway_B Pathway B: Attack by Endocyclic N Intermediate->Pathway_B Imidazo_1_5_a Imidazo[1,5-a]pyridine (Desired Product) Pathway_A->Imidazo_1_5_a Imidazo_1_2_a Imidazo[1,2-a]pyridine (Regioisomeric Impurity) Pathway_B->Imidazo_1_2_a

Caption: Competing pathways in imidazopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence whether my reaction yields the [1,5-a] or [1,2-a] isomer?

A: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative nucleophilicity of the two nitrogen atoms is paramount. Electron-donating groups on the pyridine ring can increase the electron density of the endocyclic nitrogen, potentially favoring the formation of the imidazo[1,2-a]pyridine isomer. Conversely, electron-withdrawing groups can decrease its nucleophilicity, potentially favoring cyclization via the exocyclic nitrogen.

  • Steric Hindrance: Bulky substituents on the pyridine ring, particularly at the 3-position, can sterically hinder the approach to the endocyclic nitrogen, thus favoring the formation of the imidazo[1,5-a]pyridine. Similarly, bulky groups on the side-chain can also influence the transition state of the cyclization.

  • Reaction Conditions: The choice of acid or base catalyst, solvent, and temperature can significantly alter the reaction pathway. For instance, in reactions like the Bischler-Napieralski synthesis, the nature of the dehydrating agent (e.g., POCl₃, P₂O₅) can influence the formation of the reactive intermediate, which in turn dictates the cyclization path.[2][3]

  • Nature of the Intermediate: The specific intermediate formed in the reaction is critical. For example, the formation of a nitrilium ion in the Bischler-Napieralski reaction is a key determinant of the subsequent cyclization.[2][4]

Q2: I am using a Bischler-Napieralski type reaction. How can I promote the formation of the imidazo[1,5-a]pyridine?

A: The Bischler-Napieralski reaction and its modifications are classic methods for synthesizing fused nitrogen heterocycles. To favor the imidazo[1,5-a]pyridine isomer, consider the following:

  • Precursor Design: Start with an N-acyl-2-(aminomethyl)pyridine. The key is the intramolecular electrophilic attack on the pyridine ring.

  • Dehydrating Agent: The choice of dehydrating agent is crucial. Strong dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) are often effective.[2] The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes cyclization.[4]

  • Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy for the cyclization step.[4]

Q3: Are there specific named reactions that are known to be highly regioselective for imidazo[1,5-a]pyridines?

A: Yes, several synthetic strategies have been developed that offer good to excellent regioselectivity.

  • Cyclocondensation of 2-(aminomethyl)pyridines: Reactions of 2-(aminomethyl)pyridines with various electrophilic partners like carboxylic acids or their derivatives are a common and often selective route.[5]

  • Transition-Metal-Free Amination: Certain methods, such as iodine-mediated sp³ C-H amination of 2-pyridyl ketones and alkylamines, have shown high efficiency for the synthesis of imidazo[1,5-a]pyridines.[6]

  • Ritter-Type Reactions: Novel methods utilizing Ritter-type reactions between pyridinylmethanol derivatives and nitriles, catalyzed by Lewis acids like bismuth(III) trifluoromethanesulfonate, have been developed for the efficient synthesis of imidazo[1,5-a]pyridines.[7]

Troubleshooting Guide

Problem: My reaction is producing a mixture of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine isomers.

This is the most common issue encountered in the synthesis of this scaffold. The formation of the undesired imidazo[1,2-a]pyridine isomer typically occurs through a competing cyclization pathway where the endocyclic pyridine nitrogen acts as the nucleophile.

Potential Cause 1: High Nucleophilicity of the Endocyclic Pyridine Nitrogen

If the pyridine ring is substituted with electron-donating groups, the endocyclic nitrogen (N-1) may be sufficiently nucleophilic to compete with the exocyclic nitrogen, leading to the formation of the imidazo[1,2-a]pyridine byproduct.

Solutions:

  • Modify the Electronic Properties of the Pyridine Ring: If possible, start with a pyridine precursor bearing an electron-withdrawing group. This will decrease the nucleophilicity of the ring nitrogen and disfavor the competing cyclization pathway.

  • Use a Lewis Acid Catalyst: The addition of a Lewis acid catalyst can sometimes selectively coordinate to the endocyclic pyridine nitrogen, effectively "protecting" it from participating in the cyclization.[8] This leaves the exocyclic nitrogen as the primary nucleophile. Common Lewis acids to screen include Sc(OTf)₃, Cu(OTf)₂, and Bi(OTf)₃.[8][9]

Experimental Protocol: Lewis Acid Screening for Improved Regioselectivity
  • To a solution of your 2-substituted pyridine precursor (1.0 eq) in a suitable aprotic solvent (e.g., 1,2-dichloroethane, acetonitrile), add the Lewis acid catalyst (5-10 mol%).

  • Stir the mixture at room temperature for 15-30 minutes to allow for coordination.

  • Add the second reactant (e.g., acylating agent, aldehyde) and proceed with the reaction under your standard conditions (e.g., heating).

  • Monitor the reaction by TLC or LC-MS to determine the ratio of the two isomers.

Lewis Acid Typical Loading (mol%) Notes
Sc(OTf)₃5 - 10Known to be an efficient and water-tolerant Lewis acid.[8]
Cu(OTf)₂10Often used in multicomponent reactions leading to imidazopyridines.[8]
Bi(OTf)₃5Effective in Ritter-type reactions for imidazo[1,5-a]pyridine synthesis.[7]
ZnCl₂10 - 20A classic Lewis acid, can act as an additive to promote cyclization.[8]
Potential Cause 2: Steric Accessibility of the Endocyclic Nitrogen

If the pyridine ring is unsubstituted at the 3-position, the endocyclic nitrogen is sterically accessible, allowing for the competing cyclization to occur.

Solution:

  • Introduce a Steric Blocking Group: If your synthetic route allows, consider using a starting material with a substituent at the 3-position of the pyridine ring. Even a relatively small group like a methyl or a halogen can provide enough steric hindrance to disfavor the approach of the side chain to the endocyclic nitrogen, thereby promoting the desired cyclization pathway.

Decision Workflow for Troubleshooting Regioisomer Formation

G start Problem: Mixture of Regioisomers check_electronics Are there electron-donating groups on the pyridine ring? start->check_electronics add_lewis_acid Action: Screen Lewis Acid Catalysts (e.g., Sc(OTf)₃, Bi(OTf)₃) check_electronics->add_lewis_acid Yes modify_precursor_ewg Action: Use precursor with Electron-Withdrawing Group check_electronics->modify_precursor_ewg Yes check_sterics Is the 3-position of the pyridine ring unsubstituted? check_electronics->check_sterics No end Desired Product: Regiopure Imidazo[1,5-a]pyridine add_lewis_acid->end modify_precursor_ewg->end add_blocking_group Action: Introduce a steric blocking group at the 3-position check_sterics->add_blocking_group Yes check_sterics->end No add_blocking_group->end

Caption: Troubleshooting workflow for regioselectivity.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. (2023). The Journal of Organic Chemistry. [Link]
  • Bischler–Napieralski reaction - Wikipedia. (n.d.).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2017). Beilstein Journal of Organic Chemistry. [Link]
  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. (2024). The Journal of Organic Chemistry. [Link]
  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2017). Beilstein Journal of Organic Chemistry. [Link]
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2023). Antibiotics. [Link]
  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles. (2024). 49th Annual Meeting of the Brazilian Chemical Society.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry. [Link]
  • Bischler-Napieralski Reaction. (2022). YouTube.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
  • Bischler napieralski reaction. (2015). SlideShare.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2016).
  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (2016). Organic & Biomolecular Chemistry. [Link]
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [Link]
  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). Beilstein Journal of Organic Chemistry. [Link]
  • Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. (2024). Chemistry – An Asian Journal.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2022). Molecules. [Link]
  • Chemistry of bicyclic pyridines containing a ring-junction nitrogen. (2005). Advances in Heterocyclic Chemistry.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules. [Link]
  • Recent advances in nucleophile-triggered CO2-incorporated cyclization leading to heterocycles. (2019). Chemical Society Reviews. [Link]

Sources

Technical Support Center: Scalable Synthesis of Methyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its wide range of biological activities and unique optical properties.[1][2] Methyl imidazo[1,5-a]pyridine-5-carboxylate, in particular, serves as a crucial intermediate for the development of novel therapeutics. However, transitioning its synthesis from a lab-scale procedure to a scalable, robust process presents significant challenges, including ensuring consistent yield, purity, and operational safety.[3]

This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, a detailed scalable protocol, and a systematic troubleshooting framework to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic strategy for preparing the imidazo[1,5-a]pyridine core?

A: For scalability, one-pot cyclocondensation reactions are highly preferred due to their operational simplicity and atom economy.[4] The most reliable approach for this specific scaffold involves the reaction of a 2-(aminomethyl)pyridine derivative with an appropriate electrophilic partner that introduces the remaining atoms of the imidazole ring.[2] This strategy avoids the isolation of potentially unstable intermediates and often simplifies the purification process.

Q2: Can you explain the underlying mechanism of this cyclocondensation?

A: Certainly. The reaction proceeds through a well-established pathway. First, the primary amine of the 2-(aminomethyl)pyridine nucleophilically attacks the electrophilic carbonyl carbon of the glyoxylate. This is followed by the formation of an intermediate, likely a Schiff base or an aminal. The crucial step is an intramolecular cyclization where the pyridine nitrogen attacks the newly formed imine or an equivalent electrophilic center. The final step is an irreversible dehydration-driven aromatization, which is often facilitated by an acid catalyst or a dehydrating agent, to yield the stable imidazo[1,5-a]pyridine ring system.[5]

Q3: What are the most critical parameters to monitor during a scale-up of this synthesis?

A: When moving to a larger scale, several parameters become critical:

  • Temperature Control: The initial condensation and subsequent cyclization/dehydration steps can be exothermic. Precise temperature control is essential to prevent runaway reactions and the formation of side products.

  • Reagent Stoichiometry and Addition Rate: Maintaining exact stoichiometry is key. On a large scale, the rate of addition of reagents must be carefully controlled to manage heat evolution and ensure homogenous mixing.

  • Purity of Starting Materials: Impurities in the starting materials that are negligible on a milligram scale can become significant inhibitors or sources of side-products in multi-kilogram batches.[3]

  • Mixing Efficiency: Ensuring thorough mixing in a large reactor is vital for maintaining consistent reaction kinetics and temperature throughout the vessel.

Visualized Reaction Pathway

The diagram below outlines the proposed scalable synthesis route.

Reaction_Pathway Reactant1 Methyl 2-(aminomethyl)pyridine-5-carboxylate Intermediate Schiff Base / Aminal Intermediate Reactant1->Intermediate Reactant2 Methyl Glyoxylate Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Aromatization Reagents PPA / P₂O₅ or TFAA Toluene, Reflux Reagents->Intermediate

Caption: Proposed reaction pathway for the synthesis.

Scalable Experimental Protocol

This protocol is designed for a robust and scalable synthesis of the target compound.

Table 1: Reagents and Materials

ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 1 mol scale)Notes
Methyl 2-(aminomethyl)pyridine-5-carboxylate166.181.0166.2 gEnsure >98% purity.
Methyl Glyoxylate (50% in Toluene)88.061.1193.7 g (96.9 g active)Use a fresh solution to avoid polymerization.
Trifluoroacetic Anhydride (TFAA)210.031.5315.0 gPotent dehydrating agent. Handle with care.[6]
Toluene--1.5 LAnhydrous grade.
Saturated Sodium Bicarbonate (NaHCO₃)--~2 LFor aqueous work-up.
Brine--500 mLFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--50 gFor drying organic layer.
Ethyl Acetate--As neededFor purification.
Hexanes--As neededFor purification.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure the system is inert by purging with nitrogen.

  • Initial Charge: Charge the reactor with Methyl 2-(aminomethyl)pyridine-5-carboxylate (1.0 eq) and anhydrous toluene (1.0 L). Begin stirring to form a solution or suspension.

  • Glyoxylate Addition: Slowly add the solution of Methyl Glyoxylate (1.1 eq) to the reactor over 30-45 minutes, maintaining the internal temperature below 25 °C using the reactor jacket.

  • Dehydrative Cyclization: Once the addition is complete, slowly add Trifluoroacetic Anhydride (TFAA, 1.5 eq) dropwise over 1 hour. An exotherm is expected; maintain the internal temperature below 40 °C.

  • Reaction Drive: After the TFAA addition, heat the reaction mixture to reflux (~110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reactor to room temperature (20-25 °C). Very slowly and carefully, quench the reaction by adding saturated sodium bicarbonate solution. Caution: This is highly exothermic and will release gas (CO₂). Ensure adequate venting and slow addition. Continue adding until the aqueous layer is basic (pH 8-9).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with brine (500 mL), then dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: The crude material can be purified by either:

    • Recrystallization: If a solid, attempt recrystallization from an Ethyl Acetate/Hexanes solvent system.

    • Column Chromatography: If recrystallization is ineffective, purify via silica gel chromatography using a gradient of Ethyl Acetate in Hexanes.

Troubleshooting Guide

Q1: My final yield is significantly lower than expected (<60%). What are the common culprits?

A: Low yield is a frequent issue during scale-up. The root cause can be traced using the following logic:

  • Potential Cause 1: Incomplete Dehydration. The final aromatization step is critical and requires complete removal of water. If the dehydrating agent (TFAA) is old, has absorbed moisture, or is used in insufficient quantity, the reaction may stall at the hydrated intermediate stage.

    • Solution: Use a fresh, unopened bottle of TFAA. Consider increasing the molar equivalents to 1.8-2.0, but monitor the exotherm carefully. Alternative dehydrating systems like polyphosphoric acid (PPA) can also be effective but may require higher temperatures.[2]

  • Potential Cause 2: Side Reactions. At elevated temperatures, impurities or excess reagents can lead to side reactions. For instance, polymerization of glyoxylate is a known issue.

    • Solution: Ensure the purity of your 2-(aminomethyl)pyridine starting material. Use a fresh solution of methyl glyoxylate. Do not exceed the recommended reaction temperature or time, as this can lead to product degradation.

  • Potential Cause 3: Product Loss During Work-up. The product has some aqueous solubility, especially if the pH is not correctly adjusted.

    • Solution: Ensure the aqueous layer is thoroughly extracted during the work-up. Before extraction, you can "salt out" the product by saturating the aqueous layer with sodium chloride to decrease the product's solubility.

Q2: I'm observing a persistent impurity that co-elutes with my product during column chromatography. How can I resolve this?

A: Co-elution suggests an impurity with very similar polarity.

  • Potential Cause 1: Incompletely Cyclized Intermediate. A common impurity is the acyclic Schiff base or a hydrated cyclic intermediate. These often have polarities close to the final aromatic product.

    • Solution: The best approach is to ensure the reaction goes to completion. Extend the reflux time by 2-3 hours and re-analyze by LC-MS. If the intermediate persists, a small additional charge of the dehydrating agent might be necessary. Alternatively, after the main work-up, dissolving the crude product in toluene and heating with a catalytic amount of p-toluenesulfonic acid can help force the residual intermediate to the product.

  • Potential Cause 2: Isomeric Byproducts. Depending on the starting materials, other cyclization pathways might be possible, leading to isomers.

    • Solution: This is less common for this specific synthesis but can be addressed by modifying the purification. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol) to alter selectivity. High-performance liquid chromatography (HPLC) may be required for separation on a smaller scale to identify the impurity. If this is a persistent issue, re-evaluating the core synthetic route may be necessary.[1]

Q3: The reaction fails to start or proceeds very slowly, even at reflux. What should I check first?

A: This "stalling" behavior points to an issue with activation or fundamental reagent quality.

  • Potential Cause 1: Poor Quality Reagents. As mentioned, the purity of starting materials is paramount. An amine starting material with a low assay or a glyoxylate solution that has degraded will prevent the reaction from initiating efficiently.

    • Solution: Verify the purity of all reagents via NMR or titration before starting the reaction. Use materials from a reputable supplier.

  • Potential Cause 2: Insufficient Activation. The cyclization/dehydration step is the rate-limiting step and requires strong activation.

    • Solution: Ensure the dehydrating agent is added correctly and is active. If using a milder system, it may not be sufficient. Switching to a more powerful dehydrating agent like Eaton's reagent or employing a classic Dean-Stark apparatus to physically remove water during the reflux can be highly effective.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem Encountered LowYield Q: Low Yield? Start->LowYield Impurity Q: Persistent Impurity? Start->Impurity StalledRxn Q: Stalled Reaction? Start->StalledRxn LowYield->Impurity No CheckDehydration Check Dehydrating Agent (Age, Quantity) LowYield->CheckDehydration Yes Impurity->StalledRxn No DriveReaction Drive Reaction Further (Time, Temp, Reagent) Impurity->DriveReaction Yes ReagentQuality Confirm Reagent Quality (NMR, Titration) StalledRxn->ReagentQuality Yes CheckPurity Verify Starting Material Purity CheckDehydration->CheckPurity OptimizeWorkup Optimize Work-up (Salting Out, Extractions) CheckPurity->OptimizeWorkup ChangePurification Change Purification Method (Recrystallization, New Solvents) DriveReaction->ChangePurification StrongerActivation Use Stronger Dehydrating Agent ReagentQuality->StrongerActivation

Caption: A decision tree for troubleshooting common issues.

References

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing.
  • Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. National Institutes of Health.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar.
  • Editorial: Green Synthesis of Heterocycles. Frontiers.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Request PDF on ResearchGate.
  • Synthetic methods for the formation of imidazo[1,5-a]pyridine. ResearchGate.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals.

Sources

Technical Support Center: Methyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl imidazo[1,5-a]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Synthesis and Purification Pitfalls

The synthesis of imidazo[1,5-a]pyridines can be robust, with numerous methodologies available.[1][2][3][4][5] However, the introduction of a methyl carboxylate group at the 5-position can present unique challenges during both the reaction and purification stages.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield for this compound is consistently low. What are the likely causes?

Answer: Low yields can often be traced back to several factors during the synthesis:

  • Incomplete Cyclization: The final cyclization step to form the imidazo[1,5-a]pyridine ring system is crucial. Reaction conditions such as temperature, reaction time, and the choice of catalyst or solvent can significantly impact the efficiency of this step. Many synthetic routes for imidazo[1,5-a]pyridines require specific conditions to achieve high yields.[1][3]

  • Side Reactions: The starting materials, particularly if they possess other reactive functional groups, can lead to undesired side products. For instance, methods involving the condensation of a pyridyl ketone, an aldehyde, and ammonium acetate can sometimes lead to complex mixtures if not carefully controlled.[1]

  • Suboptimal Reagents: The quality and reactivity of your starting materials are paramount. Ensure that all reagents are pure and handled according to best practices. For example, some synthetic approaches are sensitive to moisture and air.

Question 2: I am observing significant product degradation during purification by column chromatography. How can I mitigate this?

Answer: Degradation on silica gel is a common issue for certain classes of nitrogen-containing heterocycles. The acidic nature of standard silica gel can catalyze the hydrolysis of the methyl ester or degradation of the imidazopyridine ring.

  • Use of Deactivated Silica: Consider using silica gel that has been deactivated with a base, such as triethylamine. A common practice is to prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (by volume).

  • Alternative Purification Methods: If degradation persists, explore other purification techniques:

    • Alumina Chromatography: Basic or neutral alumina can be a less harsh alternative to silica gel.

    • Recrystallization: If your crude product is sufficiently pure, recrystallization can be an excellent method to obtain highly pure material without the risk of degradation on a stationary phase.

    • Preparative HPLC: For smaller scales, reverse-phase preparative HPLC can offer high resolution and is often less destructive than normal-phase chromatography.

II. Handling and Storage Best Practices

The stability of this compound as a solid and in solution is critical for obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Question 3: What are the optimal conditions for the long-term storage of solid this compound?

Answer: To ensure the long-term stability of your compound, proper storage is essential.

ParameterRecommendationRationale
Temperature Store at -20°C or below.Low temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes oxidation, a potential degradation route for electron-rich heterocyclic systems.
Light Protect from light by using an amber vial or storing in the dark.Imidazopyridine derivatives can be susceptible to photodegradation.[6][7]
Moisture Store in a desiccated environment.The presence of moisture can lead to hydrolysis of the methyl ester. Some related compounds are noted to be hygroscopic.[8]

Question 4: My compound is showing signs of discoloration (e.g., turning yellow or brown) over time. What does this indicate?

Answer: Discoloration is often a visual indicator of chemical degradation. This could be due to:

  • Oxidation: Exposure to air can lead to the formation of colored byproducts.

  • Photodegradation: As mentioned, imidazopyridine derivatives can be light-sensitive, and exposure to UV or even ambient light can cause decomposition.[6]

  • Trace Impurities: The presence of residual catalysts or reagents from the synthesis can sometimes promote degradation over time.

If you observe discoloration, it is advisable to re-analyze the compound for purity (e.g., by LC-MS or NMR) before use.

III. In-Solution Stability

The behavior of this compound in solution is a critical consideration for any experimental work, from biological assays to further chemical modifications.

Frequently Asked Questions (FAQs)

Question 5: I am preparing stock solutions of this compound in DMSO for biological screening, but I'm concerned about stability. What are the best practices?

Answer: DMSO is a common solvent for preparing stock solutions, but long-term stability can still be a concern.

  • Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Working Solutions: Prepare fresh working solutions in your aqueous assay buffer from the DMSO stock on the day of the experiment. Do not store aqueous solutions for extended periods, as the ester is susceptible to hydrolysis, especially at non-neutral pH.

Question 6: At what pH range is the methyl ester group most susceptible to hydrolysis?

Answer: The methyl ester of your compound is prone to hydrolysis under both acidic and basic conditions.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically a rapid process that will convert the methyl ester to the corresponding carboxylate.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can also occur, though it may be slower than base-catalyzed hydrolysis at room temperature.

For maximum stability in aqueous media, it is recommended to work at a neutral pH (approximately 6.5-7.5).

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound in non-ideal conditions.

Compound This compound Hydrolysis Hydrolysis (Acid or Base) Compound->Hydrolysis Oxidation Oxidation (Air/Light) Compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation CarboxylicAcid Imidazo[1,5-a]pyridine-5-carboxylic acid Hydrolysis->CarboxylicAcid Loss of -CH3 OxidizedProducts Oxidized Byproducts (Colored Impurities) Oxidation->OxidizedProducts Photoisomers Photoisomers/Degradants Photodegradation->Photoisomers start Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Prepare Working Solution (e.g., 100 µM in Buffer) start->dilute t0 Analyze T=0 Sample (HPLC/LC-MS) dilute->t0 incubate Incubate Solution at Desired Temperature dilute->incubate data Calculate % Remaining vs. T=0 t0->data sampling Sample at Time Points (e.g., 1, 2, 4, 8, 24h) incubate->sampling analyze Analyze Time Point Samples (HPLC/LC-MS) sampling->analyze analyze->data

Caption: Experimental workflow for assessing in-solution stability.

By understanding the inherent chemical properties of this compound and adhering to these best practices, researchers can significantly improve the reliability and reproducibility of their experimental outcomes.

References
  • Winkle, J. L. College of Pharmacy, University of Cincinnati. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(5), 1954-1964.
  • ijrpr. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
  • Semantic Scholar. (n.d.). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
  • Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
  • ResearchGate. (n.d.). Synthetic methods for the formation of imidazo[1,5-a]pyridine.

Sources

Technical Support Center: Optimizing Catalysts for Imidazo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,5-a]pyridines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in catalyst optimization for this important class of N-fused heterocyclic compounds. Imidazo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, appearing in compounds with antitumor and immunosuppressant properties.[1]

Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to rationalize and overcome synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of imidazo[1,5-a]pyridines, offering a systematic approach to identify and resolve them.

Issue 1: Low to No Product Yield

One of the most common frustrations in synthesis is the failure to obtain the desired product in a reasonable yield. This can often be traced back to several key factors related to the catalyst and reaction environment.

Question: My reaction is resulting in a low or non-existent yield of the desired imidazo[1,5-a]pyridine. What are the primary factors I should investigate?

Answer: A low or negligible yield in imidazo[1,5-a]pyridine synthesis often points to issues with catalyst activity, reaction conditions, or reagent integrity. A systematic evaluation is the most effective troubleshooting approach.

Primary Investigative Areas:
  • Catalyst Activity and Integrity: The heart of the reaction is the catalyst. Whether you are using a transition-metal catalyst (like palladium or copper) or a metal-free system (such as iodine-mediated synthesis), its activity is paramount.[2][3][4][5]

    • Transition-Metal Catalysts (e.g., Palladium, Copper): These are often sensitive to air and moisture.[6][7] Ensure you are using a fresh, properly stored catalyst. If you suspect deactivation, consider using a pre-catalyst that is more stable. Increasing the catalyst loading can sometimes overcome activity issues, but this should be a last resort after other parameters have been optimized.[8]

    • Metal-Free Catalysts (e.g., Iodine): While often more robust, the purity and dryness of iodine and other reagents are still critical for reproducible results.[2][9]

  • Inert Atmosphere: For many transition-metal-catalyzed reactions, the active catalytic species is susceptible to oxidation.[6][7] Inadequate degassing of solvents and reagents, or failure to maintain a positive pressure of an inert gas like argon or nitrogen, can lead to rapid catalyst deactivation.[7]

  • Ligand Selection (for Transition-Metal Catalysis): The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity.[10] For challenging substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate key steps like oxidative addition.[8][10] The development of well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes offers a versatile catalyst platform.[11][12]

  • Reaction Conditions:

    • Temperature: Many syntheses of imidazo[1,5-a]pyridines require elevated temperatures to proceed at a reasonable rate.[13] However, excessive heat can lead to catalyst decomposition or the formation of side products.[7] Careful temperature optimization is key.

    • Solvent: The choice of solvent can significantly impact reaction outcomes by influencing reagent solubility and catalyst stability.[14][15] A screening of different solvents is often a worthwhile endeavor.[15]

  • Reagent Quality: The purity of your starting materials is critical. Impurities can poison the catalyst or lead to unwanted side reactions.[6][16]

Issue 2: Formation of Multiple Products or Side Reactions

The appearance of multiple spots on a TLC plate can complicate purification and significantly reduce the yield of your target compound.

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity?

Answer: The formation of byproducts is a common challenge that can often be addressed by fine-tuning the reaction conditions and catalyst system.

Strategies to Enhance Selectivity:
  • Temperature Optimization: Temperature can influence the relative rates of competing reaction pathways. Running the reaction at a lower temperature may favor the desired product, even if it requires a longer reaction time.[15]

  • Catalyst and Ligand Choice: The catalyst and its associated ligands can have a profound impact on the regioselectivity of the reaction.[17] For instance, in palladium-catalyzed C-H arylation of imidazo[1,5-a]pyridine, the choice of phosphine ligand can dramatically increase the efficiency and selectivity of the reaction.[17]

  • Control of Stoichiometry: Carefully controlling the ratio of your reactants is crucial. An excess of one reactant can sometimes lead to the formation of undesired byproducts.[15]

  • Base Selection: The strength and nature of the base can be critical. In some cross-coupling reactions, a stronger base may be required to achieve high yields, while in other cases, a weaker base may be necessary to avoid side reactions.[8]

Problem Potential Cause Suggested Solution
Low Yield Inactive CatalystUse a fresh catalyst or a more active pre-catalyst.[8]
Poor Ligand ChoiceScreen bulky, electron-rich ligands (e.g., phosphines, NHCs).[8][10]
Suboptimal TemperatureSystematically vary the reaction temperature.
Inappropriate SolventConduct a solvent screen to find the optimal medium.[14][15]
Side Products Competing Reaction PathwaysAdjust the reaction temperature to favor the desired product.[15]
Incorrect StoichiometryCarefully control the ratio of reactants.[15]
Non-selective CatalystExperiment with different catalyst/ligand combinations.[17]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions related to the synthesis of imidazo[1,5-a]pyridines.

Q1: What are the most common catalytic systems used for the synthesis of imidazo[1,5-a]pyridines?

A1: A variety of catalytic systems have been developed for the synthesis of imidazo[1,5-a]pyridines, broadly categorized into transition-metal-catalyzed and metal-free methods.

  • Transition-Metal Catalysis:

    • Palladium: Palladium catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds, enabling the construction of the imidazo[1,5-a]pyridine core.[17]

    • Copper: Copper catalysts are effective for oxidative C-N bond cross-coupling reactions and can be used in conjunction with iodine.[3][14] Copper-based metal-organic frameworks (MOFs) have also been employed as recyclable heterogeneous catalysts.[5]

    • Gold: Gold catalysts have been used in the synthesis of related imidazo[1,2-a]pyridines and show potential for imidazo[1,5-a]pyridine synthesis.[18]

    • Iron: Iron-catalyzed C-H amination offers a greener approach for constructing imidazole-fused ring systems.[3]

  • Metal-Free Catalysis:

    • Iodine-Mediated: Molecular iodine can act as a catalyst for the synthesis of imidazo[1,5-a]pyridines through sp3 C-H amination.[2] This method is often operationally simple and can be performed under mild conditions.[2][9]

    • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) can be used in combination with other catalysts, such as bismuth(III) triflate, to facilitate Ritter-type reactions for the synthesis of imidazo[1,5-a]pyridines.[19]

Q2: How do I choose the right catalyst and ligand for my specific reaction?

A2: The optimal catalyst and ligand combination is highly dependent on the specific substrates and reaction type.

  • For C-H Arylation: Palladium catalysts with phosphine ligands are a good starting point.[17] The electronic and steric properties of both the aryl halide and the imidazo[1,5-a]pyridine will influence the choice of ligand.

  • For Oxidative Amination: Copper catalysts, either as simple salts or as part of a MOF, are often effective.[3][5] The choice of oxidant (e.g., air, TBHP) is also a critical parameter to optimize.[9]

  • General Considerations: When starting with a new reaction, it is often beneficial to screen a small library of catalysts and ligands to identify the most promising candidates. Computational studies can also provide insights into the electronic properties of ligands to guide selection.[11]

Q3: What are some key safety considerations when working with these catalysts and reagents?

A3: As with any chemical synthesis, safety is paramount.

  • Pyrophoric Reagents: Some reagents, such as certain phosphine ligands and organometallic compounds, can be pyrophoric and must be handled under an inert atmosphere.

  • Heavy Metals: Palladium and other heavy metal catalysts are toxic and should be handled with appropriate personal protective equipment (PPE). Waste containing these metals must be disposed of according to institutional guidelines.

  • Oxidizing Agents: Oxidants like tert-butyl hydroperoxide (TBHP) can be explosive and should be handled with care.

  • General Practices: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Experimental Protocols and Workflows

To provide a practical context, here is a generalized experimental protocol for a palladium-catalyzed C-H arylation of imidazo[1,5-a]pyridine.

General Procedure for Palladium-Catalyzed C-3 Arylation of Imidazo[1,5-a]pyridine[17]
  • Reaction Setup: To an oven-dried reaction vessel, add imidazo[1,5-a]pyridine, the aryl bromide, palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., triphenylphosphine).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Solvent and Base Addition: Add a degassed solvent (e.g., toluene) and a base (e.g., Bu₄NOAc) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Workflow Diagram

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategy cluster_3 Resolution Low_Yield Low or No Yield Catalyst_Check Is the catalyst fresh and active? Low_Yield->Catalyst_Check Atmosphere_Check Is the inert atmosphere adequate? Catalyst_Check->Atmosphere_Check Yes Replace_Catalyst Use fresh catalyst/pre-catalyst Catalyst_Check->Replace_Catalyst No Reagent_Check Are reagents pure and dry? Atmosphere_Check->Reagent_Check Yes Improve_Inerting Improve degassing and inert gas flow Atmosphere_Check->Improve_Inerting No Optimize_Temp Optimize Reaction Temperature Reagent_Check->Optimize_Temp Yes Purify_Reagents Purify starting materials Reagent_Check->Purify_Reagents No Screen_Ligands Screen Different Ligands Optimize_Temp->Screen_Ligands Screen_Solvents Screen Different Solvents Screen_Ligands->Screen_Solvents Adjust_Base Adjust Base Screen_Solvents->Adjust_Base Successful_Synthesis Successful Synthesis Adjust_Base->Successful_Synthesis Replace_Catalyst->Low_Yield Improve_Inerting->Low_Yield Purify_Reagents->Low_Yield

Caption: A systematic workflow for troubleshooting low yields.

References

  • Chen, J., et al. (2021). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 26(21), 6569.
  • Krasavin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2848-2856.
  • ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Royal Society of Chemistry. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 14(3), 857-861.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
  • National Center for Biotechnology Information. (2021).
  • ResearchGate. (n.d.). Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
  • Beilstein Journals. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2156-2206.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • National Center for Biotechnology Information. (2012). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic Letters, 14(17), 4494-4497.
  • National Center for Biotechnology Information. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22339-22353.
  • National Center for Biotechnology Information. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2848-2856.
  • National Institutes of Health. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Royal Society of Chemistry. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry.
  • ResearchGate. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
  • Royal Society of Chemistry. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances.
  • National Center for Biotechnology Information. (2018). Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. Journal of the American Chemical Society, 140(4), 1483-1492.
  • Royal Society of Chemistry. (2016). Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalyst. Catalysis Science & Technology, 6(16), 6275-6283.
  • MDPI. (2020). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
  • Royal Society of Chemistry. (2018). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Catalysis Science & Technology, 8(3), 725-734.
  • National Center for Biotechnology Information. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2156-2206.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Royal Society of Chemistry. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(40), 8044-8066.
  • MDPI. (n.d.). Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds.
  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • ACS Publications. (2011). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 76(16), 6586-6593.
  • Royal Society of Chemistry. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(43), 10214-10227.

Sources

Technical Support Center: Navigating the Nuances of Imidazo[1,5-a]pyridine C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,5-a]pyridine C-H functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these powerful reactions. Here, we address common challenges encountered in the lab, providing in-depth, evidence-based solutions and practical advice to enhance the efficiency and success of your experiments.

Troubleshooting Guide: From Low Yields to Regioselectivity Issues

This section is dedicated to resolving specific problems you may encounter during your imidazo[1,5-a]pyridine C-H functionalization reactions. Each issue is presented in a question-and-answer format, offering a clear path to a solution.

Q1: My reaction is resulting in a low or no yield of the desired product. What are the likely causes and how can I address them?

Low or no yield is a common frustration in C-H functionalization chemistry. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying issue.

Initial Checks: The Foundation of a Successful Reaction

Before delving into more complex parameters, ensure the fundamentals of your experimental setup are sound. Many catalytic systems are sensitive to atmospheric conditions and impurities.

  • Inert Atmosphere: The active form of many catalysts, particularly Pd(0), is susceptible to oxidation.[1] Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox.

  • Anhydrous Conditions: Trace amounts of water can quench sensitive reagents and intermediates. Use anhydrous solvents and ensure your glassware is thoroughly dried.[2]

  • Reagent Purity: Impurities in your starting materials, solvents, or reagents can act as catalyst poisons.[2] Use high-purity materials and consider purifying your imidazo[1,5-a]pyridine substrate if its purity is questionable.

Systematic Optimization of Reaction Parameters

If the foundational aspects are secure, the next step is to systematically evaluate the core reaction parameters. The interplay between the catalyst, ligand, solvent, and temperature is critical to success.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For nitrogen-containing heterocycles like imidazo[1,5-a]pyridine, the lone pair on the nitrogen can coordinate to the metal center, leading to catalyst inhibition.[1] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to mitigate this issue.[1] If your current system is underperforming, screening a panel of ligands with varying steric and electronic properties is a logical step.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.[2] While polar aprotic solvents like DMF and DMAc are common, some reactions may benefit from less conventional solvents. For instance, a combination of dichlorobenzene and dichloroethane has been shown to be effective in certain metal-free imidazo[1,5-a]pyridine syntheses.[3]

  • Temperature Optimization: C-H activation often requires thermal energy to overcome the activation barrier. However, excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black.[1] It is crucial to find the optimal temperature that promotes the desired reaction without degrading the catalyst. A temperature screen, starting from a lower temperature and gradually increasing, is recommended.

  • Reaction Time: Monitor your reaction's progress using techniques like TLC, LC-MS, or GC-MS to establish the optimal reaction time.[2] Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.

Troubleshooting Flowchart for Low Yields

low_yield_troubleshooting start Low or No Yield Observed check_basics Verify Inert Atmosphere, Anhydrous Conditions, and Reagent Purity start->check_basics basics_ok Basics Confirmed check_basics->basics_ok Yes basics_not_ok Re-run with Proper Technique check_basics->basics_not_ok No optimize_params Systematically Optimize Reaction Parameters basics_ok->optimize_params basics_not_ok->start catalyst_ligand Screen Catalysts and Ligands (e.g., bulky phosphines, NHCs) optimize_params->catalyst_ligand solvent Screen Solvents (polar aprotic, non-polar, etc.) catalyst_ligand->solvent temperature Optimize Temperature (avoid decomposition) solvent->temperature reaction_time Monitor Reaction Over Time temperature->reaction_time analysis Analyze Results and Identify Optimal Conditions reaction_time->analysis

Caption: A logical workflow for troubleshooting low-yield C-H functionalization reactions.

Q2: I am observing a mixture of regioisomers (e.g., C3 and C5 functionalization). How can I improve the regioselectivity?

Controlling regioselectivity is a central challenge in the C-H functionalization of imidazo[1,5-a]pyridines. The electronic and steric properties of the substrate and the nature of the catalytic system are key determinants of the site of functionalization.

  • Leveraging Directing Groups: While the imidazo[1,5-a]pyridine core itself can direct functionalization, the introduction of a directing group can provide more precise control.[4] The choice of directing group can favor functionalization at a specific position due to the formation of a stable metallacyclic intermediate.

  • Catalyst System Modification: The composition of the catalyst system can have a profound impact on regioselectivity. A notable example is the use of a cooperative Ni/Al catalytic system for the alkenylation of imidazo[1,5-a]pyridine.[5] In the presence of both Ni and AlMe3, functionalization occurs at the C5 position.[5] However, in the absence of AlMe3, the selectivity switches to the C3 position.[5]

  • Substrate Modification: Blocking a potential reaction site on the substrate is a straightforward strategy to achieve regioselectivity.[6] For instance, if you are targeting C5 functionalization but observe competing C3 functionalization, starting with a substrate that has a substituent at the C3 position will prevent reaction at that site.

  • Additive Influence: Certain additives can alter the regioselectivity of a reaction. While not specific to imidazo[1,5-a]pyridines, the use of additives like norbornene in some palladium-catalyzed reactions has been shown to switch selectivity from ortho to meta positions, illustrating the potential of this approach.[2]

Table 1: General Strategies for Controlling Regioselectivity

StrategyPrincipleExample Application
Catalyst System Modification Altering the metal, ligands, or co-catalysts to favor a specific reaction pathway.Using a Ni/Al bimetallic system to achieve C5 selectivity in imidazo[1,5-a]pyridine alkenylation.[5]
Substrate Modification Blocking a potential C-H functionalization site with a pre-existing group.Using a 3-substituted imidazo[1,5-a]pyridine to direct functionalization to other positions.
Solvent and Additive Screening Modifying the reaction environment to influence the transition state energies of competing pathways.Screening a range of solvents with different polarities and coordinating abilities.
Q3: My catalyst appears to be deactivating during the reaction. What are the signs, and how can I prevent this?

Catalyst deactivation leads to stalled reactions and reduced yields. Recognizing the signs and understanding the causes are crucial for mitigation.

Signs of Catalyst Deactivation:

  • The reaction starts but does not go to completion, even with extended reaction times.

  • Formation of a black precipitate (palladium black), indicating aggregation of the palladium catalyst.[1]

  • Inconsistent results between batches.

Common Causes and Mitigation Strategies:

  • Coordination of Heteroatoms: The nitrogen atoms in the imidazo[1,5-a]pyridine ring can bind to the palladium center, leading to catalyst poisoning.[7]

    • Solution: Employ bulky, electron-rich ligands that can shield the metal center and disfavor coordination of the heterocycle.[1]

  • Oxidation of the Active Catalyst: The active Pd(0) species can be oxidized to inactive Pd(II) by atmospheric oxygen.[1]

    • Solution: Maintain a strict inert atmosphere throughout the reaction setup and duration.[2]

  • Thermal Decomposition: High temperatures can cause the catalyst to decompose or aggregate into inactive palladium black.[1]

    • Solution: Carefully optimize the reaction temperature to the minimum required for efficient conversion. Monitor the reaction to avoid prolonged heating after completion.[2]

  • Impurities in Reagents: Trace impurities can act as catalyst poisons.

    • Solution: Use high-purity reagents and solvents. If necessary, purify starting materials before use.

Reactivation of Deactivated Catalysts:

In some cases, a deactivated catalyst can be at least partially restored. For instance, with heterogeneous palladium catalysts that have been deactivated by reduction to Pd(0), treatment with an oxidizing agent like benzoquinone has been shown to re-oxidize the palladium to its active Pd(II) state.[8] However, preventing deactivation is a more robust strategy than attempting reactivation.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the practical and theoretical aspects of imidazo[1,5-a]pyridine C-H functionalization.

Q: What are the most common positions for C-H functionalization on the imidazo[1,5-a]pyridine core and why?

The C1 and C3 positions of the imidazo[1,5-a]pyridine skeleton are frequently targeted for functionalization due to their electronic properties.[9] These positions are generally more electron-rich and thus more susceptible to electrophilic attack or metallation. However, as discussed in the troubleshooting guide, functionalization at other positions, such as C5, can be achieved through careful selection of the catalytic system.[5]

Q: Are there metal-free alternatives for the C-H functionalization of imidazo[1,5-a]pyridines?

Yes, metal-free approaches are gaining traction as they offer cost-effective and environmentally friendly alternatives to transition-metal catalysis.[9] For example, a method using formaldehyde as both a solvent and a carbon source has been developed for the methylene insertion between two imidazo[1,5-a]pyridine molecules.[9] These reactions often proceed through different mechanisms, such as ionic or radical pathways, and may offer complementary reactivity to metal-catalyzed methods.

Q: How do I choose the right analytical technique to monitor my reaction and identify byproducts?

A combination of analytical techniques is often most effective.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the progress of a reaction by observing the consumption of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for monitoring reaction conversion and identifying the molecular weights of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and for identifying and characterizing any side products.

Q: What are the key safety considerations when working with C-H functionalization reactions?

  • Inert Atmosphere Techniques: Proper training in the use of Schlenk lines or gloveboxes is essential to handle air- and moisture-sensitive reagents safely.[10]

  • High Temperatures and Pressures: Many C-H activation reactions require elevated temperatures, which can lead to pressure buildup in sealed reaction vessels. Use appropriate glassware and pressure-relief devices.

  • Reagent Toxicity: Always consult the Safety Data Sheet (SDS) for all reagents and handle them with appropriate personal protective equipment (PPE).

Experimental Protocols

General Protocol for a Palladium-Catalyzed C-H Arylation of Imidazo[1,5-a]pyridine

This protocol is a general starting point and should be optimized for your specific substrate and coupling partner.

  • Reaction Setup: In a glovebox or under a flow of inert gas, add the imidazo[1,5-a]pyridine (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., XPhos, 4-10 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, toluene, or 1,4-dioxane) via syringe.

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100-140 °C).

  • Monitoring: Stir the reaction for the predetermined time or monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalytic Cycle of a Typical Palladium-Catalyzed C-H Arylation

Caption: A simplified catalytic cycle for a palladium-catalyzed C-H arylation reaction.

References

  • SciSpace. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
  • Daugulis, O., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Singh, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 9(50), 49071–49080. [Link]
  • de Azambuja, F., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(2), 239-273. [Link]
  • Correa, A., et al. (2008). A Catalysis Guide Focusing on C–H Activation Processes. Angewandte Chemie International Edition, 47(39), 7330-7334. [Link]
  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Chuang, S.-C., et al. (2014). Controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine via synergistic cooperation between aluminum and nickel. Organic Letters, 16(18), 4826-4829. [Link]
  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Singh, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 9(50), 49071–49080. [Link]
  • White, M. C., et al. (2020). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 120(15), 7865-7946. [Link]
  • Shi, Z., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 20(2), 195-212. [Link]
  • Chuang, S.-C., et al. (2014). Controlled Regiodivergent C–H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation between Aluminum and Nickel. Organic Letters, 16(18), 4826-4829. [Link]
  • Li, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
  • Yuan, N., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. OSTI.GOV. [Link]
  • Gilla, G., et al. (2013). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 11(35), 5766-5795. [Link]
  • Daugulis, O., et al. (2016). Heterogeneous catalytic approaches in C–H activation reactions. Green Chemistry, 18(11), 3168-3183. [Link]
  • Chen, G., et al. (2016). Unveiling Secrets of Overcoming the "Heteroatom Problem" in Palladium-Catalyzed Aerobic C-H Functionalization of Heterocycles: A DFT Mechanistic Study. Journal of the American Chemical Society, 138(10), 3351-3363. [Link]
  • Singh, P., et al. (2024). C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation. ACS Omega, 9(50), 49071–49080. [Link]
  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792-2795. [Link]
  • Li, J., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
  • Hajra, A., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Topics in Current Chemistry, 379(5), 35. [Link]
  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
  • Singh, P., et al. (2024). (PDF) C–H Functionalization of Imidazo[1,5- a ]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp 2 ).
  • White, M. C. (2012). Aliphatic C—H Oxidations for Late-Stage Functionalization. Accounts of Chemical Research, 45(6), 889–898. [Link]
  • Gilla, G., et al. (2013). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 11(35), 5766-5795. [Link]
  • Maiti, D., et al. (2021). Sustainable C–H functionalization under ball-milling, microwave-irradiation and aqueous media. Green Chemistry, 23(11), 3841-3870. [Link]
  • Smith, A. M., et al. (2017). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Sigrist, M., et al. (2025). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]
  • Gemoets, H. P. L., et al. (2019). C–H functionalization reactions under flow conditions. Chemical Society Reviews, 48(8), 2337-2356. [Link]
  • Ghedini, M., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(13), 5821-5833. [Link]

Sources

Technical Support Center: Characterization of Impurities in Methyl imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Methyl imidazo[1,5-a]pyridine-5-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers and troubleshooting protocols to address common challenges encountered during the identification and characterization of impurities associated with this active pharmaceutical ingredient (API).

Section 1: Understanding Potential Impurities - FAQs

This section addresses the fundamental questions regarding the origin and nature of impurities you may encounter. A proactive understanding of potential impurities is the first step in developing a robust analytical strategy.

Q1: What are the primary sources of impurities for this compound?

Impurities can be introduced at virtually any stage of the API's lifecycle. They are broadly classified into two categories:

  • Process-Related Impurities: These are substances that arise during the synthesis of the API. They include unreacted starting materials, intermediates, reagents, catalysts, and byproducts from unintended side reactions.[1] The specific profile of these impurities is highly dependent on the synthetic route employed.

  • Degradation Products: These impurities form during storage, handling, or formulation of the API due to its inherent instability or interaction with its environment (e.g., excipients, light, oxygen, moisture).[2] Characterizing these is crucial for establishing the shelf-life and appropriate storage conditions for the drug substance and product.

Q2: Based on common synthetic routes, what specific process-related impurities should I anticipate?

Several synthetic strategies exist for the imidazo[1,5-a]pyridine core.[3][4] A common approach involves the cyclization of a substituted 2-aminomethylpyridine derivative. Based on these pathways, potential process-related impurities include:

Impurity Type Potential Structure/Identity Rationale for Formation
Starting Materials Substituted 2-aminomethylpyridineIncomplete reaction during the final cyclization step.
Glyoxal or related dicarbonyl speciesIncomplete reaction or excess reagent carryover.
Intermediates N-acylated or Schiff base intermediatesIncomplete cyclization or hydrolysis of an unstable intermediate.
Byproducts Positional Isomers (e.g., Methyl imidazo[1,5-a]pyridine-7-carboxylate)Non-selective reactions on the pyridine ring during precursor synthesis.
Over-alkylated or over-acylated productsSide reactions occurring if multiple reactive sites are present.
Reagent-Related Residual catalysts (e.g., Copper, Iron)Incomplete removal of catalysts used in C-N bond-forming reactions.[3]

Q3: What are the most likely degradation pathways for an imidazopyridine derivative like this?

The this compound structure has several functional groups susceptible to degradation under stress conditions. Forced degradation studies are essential to probe these pathways.[5][6]

  • Hydrolysis: The methyl ester group is the most probable site for hydrolysis. This can occur under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid (Imidazo[1,5-a]pyridine-5-carboxylic acid). This is often a primary degradation product.[5]

  • Oxidation: The electron-rich imidazole and pyridine rings are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. The reaction conditions would typically involve exposure to agents like hydrogen peroxide.[7]

  • Photolysis: Aromatic heterocyclic systems can be sensitive to UV or visible light, which may trigger complex degradation pathways including ring opening or polymerization. Photostability testing is mandated by ICH guidelines.[2]

Section 2: Analytical Strategy & Troubleshooting Guide

This section provides a logical workflow and detailed protocols for the detection, identification, and structural elucidation of impurities.

Workflow for Impurity Identification and Characterization

The following diagram outlines a systematic approach, starting from initial detection to final structural confirmation.

G cluster_0 Step 1: Detection & Profiling cluster_1 Step 2: Identification cluster_2 Step 3: Structural Elucidation A Develop Stability-Indicating HPLC-UV Method B Analyze API Batch & Forced Degradation Samples A->B Method Validation C Perform LC-MS Analysis on Peaks > Identification Threshold B->C Impurity Detected D Determine Molecular Weight & Fragmentation Pattern C->D Data Acquisition E Isolate Impurity (Prep-HPLC or SFC) D->E Hypothesize Structure F Acquire 1D & 2D NMR Data (1H, 13C, COSY, HSQC, HMBC) E->F G Propose & Confirm Structure F->G G->A Synthesize Standard & Confirm RT in HPLC

Caption: A systematic workflow for impurity analysis.

Q&A: Experimental Protocols & Troubleshooting

Q: How do I develop a robust, stability-indicating HPLC method for impurity profiling?

A stability-indicating method is one that can separate the API from all potential impurities and degradation products.[5] The goal is to achieve baseline resolution for all relevant peaks.

Expert Insight: The choice of stationary phase and mobile phase is critical. For a moderately polar, aromatic compound like this compound, a C18 column is an excellent starting point. The mobile phase should contain an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase to control the ionization state of the basic nitrogen atoms in the ring system, which ensures good peak shape.

Protocol: Initial HPLC Method Parameters

Parameter Recommended Starting Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and efficiency for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the basic nitrogens, improving peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient 5% to 95% B over 30 minutesA broad gradient is essential initially to elute all potential impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility.
Detection UV/PDA at 254 nm and 280 nmThe aromatic system should have strong absorbance. A PDA detector is crucial to check for peak purity and identify optimal wavelengths.[8]
Injection Vol. 10 µLStandard starting volume.

Troubleshooting:

  • Problem: Poor peak shape (fronting or tailing).

    • Solution: The basic nitrogens in the imidazopyridine ring may be interacting with residual silanols on the column. Ensure the mobile phase pH is low (e.g., using 0.1% formic or trifluoroacetic acid) to keep the molecule protonated. Alternatively, try a column with end-capping or a different stationary phase.

  • Problem: Co-eluting peaks.

    • Solution: The gradient is not selective enough. Try changing the organic modifier (e.g., from acetonitrile to methanol) as this will alter selectivity. You can also make the gradient shallower in the region where the impurities are eluting to improve resolution.

Q: An unknown peak is present in my chromatogram. How do I use LC-MS to get an initial identification?

LC-MS is a powerful tool for obtaining the molecular weight of an unknown impurity, which is the first major clue to its identity.[9]

Expert Insight: Use a soft ionization technique like Electrospray Ionization (ESI) in positive mode. The nitrogen atoms in the imidazopyridine core are basic and will readily accept a proton to form a [M+H]+ ion, making this technique highly sensitive for this class of compounds.[10]

Protocol: LC-MS Analysis

  • Method Transfer: Use the same HPLC method developed previously. If the buffer is non-volatile (e.g., phosphate), it must be replaced with a volatile alternative like formic acid or ammonium formate.

  • MS Acquisition: Acquire data in full scan mode (e.g., m/z 100-1000) to detect the molecular ions of all eluting compounds.

  • Data Analysis:

    • Extract the mass spectrum for the unknown chromatographic peak.

    • Identify the molecular ion peak (likely [M+H]+). The mass of the impurity is the observed m/z minus the mass of a proton (1.007 Da).

    • Compare this mass to the masses of potential impurities predicted from the synthesis and degradation pathways. For example, hydrolysis of the methyl ester (loss of CH2, 14 Da) would result in a mass of 162.14 Da for the free acid.

  • Tandem MS (MS/MS): If available, perform fragmentation analysis on the impurity's molecular ion. The fragmentation pattern provides structural clues that can help differentiate between isomers.[11]

Troubleshooting:

  • Problem: No clear molecular ion is observed.

    • Solution: The compound may not ionize well under the chosen conditions. Try switching to negative ion mode or using a different ionization source like APCI. Also, ensure the concentration of the impurity is high enough for detection.

Q: I have isolated an impurity. What NMR experiments are required for definitive structural elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination of organic molecules.[12] A combination of 1D and 2D experiments is typically required.[13][14]

Expert Insight: For complex structures or low sample amounts, modern 2D NMR experiments are indispensable. They reveal through-bond and through-space correlations, allowing you to piece the molecular structure together like a puzzle.[14]

Protocol: Key NMR Experiments for Structural Elucidation

Experiment Purpose Information Gained
¹H NMR Proton environmentNumber of different types of protons, their chemical environment, and neighboring protons (from splitting).[15]
¹³C NMR Carbon backboneNumber of different types of carbons in the molecule.
COSY H-H CorrelationShows which protons are coupled (i.e., are 2 or 3 bonds away from each other). Helps build fragments.
HSQC ¹H-¹³C Correlation (1-bond)Shows which protons are directly attached to which carbons.
HMBC ¹H-¹³C Correlation (2-3 bonds)Shows longer-range connections between protons and carbons. This is critical for connecting fragments and identifying quaternary carbons.
NOESY/ROESY Through-space H-H CorrelationShows which protons are close to each other in space, which helps determine stereochemistry and confirm regiochemistry.

Troubleshooting:

  • Problem: The ¹H NMR signals are broad or overlapping.

    • Solution: Ensure the sample is fully dissolved and free of paramagnetic impurities. Running the experiment at a higher temperature can sometimes sharpen signals. For overlapping signals, 2D experiments like COSY and HSQC are essential to resolve individual correlations.

Q: How should I design a forced degradation study?

Forced degradation (or stress testing) is performed to generate potential degradation products and demonstrate the stability-indicating nature of your analytical method.[2] Studies should be aggressive enough to cause degradation (typically 5-20%) but not so aggressive that they produce secondary degradants not relevant to real-world stability.[7]

Hypothetical Degradation Pathway: Ester Hydrolysis

The most anticipated degradation is the hydrolysis of the ester.

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Protocol: Recommended Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Duration Rationale & Expert Insight
Acid Hydrolysis 0.1 M HCl2-24 hours at 60 °CTargets acid-labile groups. The primary target here is the ester linkage.[5]
Base Hydrolysis 0.1 M NaOH1-8 hours at RT or 40 °CBase-catalyzed hydrolysis (saponification) is often much faster than acid hydrolysis for esters. Start at room temperature to avoid excessive degradation.
Oxidation 3% H₂O₂2-24 hours at RTSimulates oxidative stress. The electron-rich heterocyclic rings are potential targets. Protect from light during the study.
Thermal 80 °C (Dry Heat)24-72 hoursAssesses the intrinsic thermal stability of the solid-state API.
Photolytic ICH Q1B conditions (UV/Vis light)Per ICH guidelinesEvaluates light sensitivity. A control sample protected from light is mandatory.

Troubleshooting:

  • Problem: No degradation is observed.

    • Solution: The conditions are too mild. Increase the temperature, reagent concentration, or duration of the study incrementally. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60 °C to 80 °C.

  • Problem: The sample degrades completely into many small peaks.

    • Solution: The conditions are too harsh. Reduce the stress level. Use shorter time points, lower temperatures, or more dilute reagents. The goal is to identify the primary, most relevant degradation products.[16]

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • ResearchGate. (2017).
  • Journal of Chemical and Pharmaceutical Sciences. (2015).
  • National Institutes of Health. (2018). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]
  • ResearchGate. (2016).
  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
  • PubMed. (2007). Liquid chromatography-tandem mass spectrometry analysis of 2-amino-1-methyl-6-(4-hydroxyphenyl)
  • Pharmaffiliates. (n.d.).
  • Remedy Publications LLC. (2017).
  • MedCrave online. (2016).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
  • ResearchGate. (2012).
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
  • International Journal of Pharma and Pure Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. [Link]
  • ResearchGate. (2022). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
  • Semantic Scholar. (2017).
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. [Link]
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • PubMed Central. (2017).
  • National Institutes of Health. (2012). Recent trends in the impurity profile of pharmaceuticals. [Link]

Sources

Validation & Comparative

Validating the Biological Activity of Methyl imidazo[1,5-a]pyridine-5-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of Methyl imidazo[1,5-a]pyridine-5-carboxylate. Drawing upon established principles in medicinal chemistry and pharmacology, we present a comparative analysis, contrasting the subject compound with a clinically relevant alternative, and detail the requisite experimental protocols to rigorously assess its therapeutic potential.

Introduction: The Promise of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous biologically active molecules.[1] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Notably, recent research has identified a series of imidazo[1,5-a]pyridines as potent and selective inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[5] RORγt is a master regulator of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune diseases through their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[6][7][8] Consequently, RORγt has emerged as a high-value target for the development of novel therapeutics for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[6][7][8][9]

This guide focuses on the validation of This compound as a putative RORγt inverse agonist. We will outline a direct comparative study against VTP-43742 , a well-characterized RORγt inverse agonist that has progressed to clinical trials, offering a robust benchmark for efficacy and potency.[6][10][11][12]

Mechanism of Action: RORγt Inverse Agonism

RORγt, a nuclear receptor, plays a crucial role in the differentiation of Th17 cells and the subsequent production of IL-17.[6][7] In its active state, RORγt binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, thereby driving their transcription. Inverse agonists are small molecules that bind to the ligand-binding domain of RORγt and stabilize an inactive conformation of the receptor. This prevents the recruitment of coactivators, leading to a reduction in the transcriptional activity of RORγt and, consequently, a decrease in IL-17 production.[8][13] This mechanism provides a targeted approach to mitigating the inflammatory cascade driven by Th17 cells.

Comparative Compound Profile

FeatureThis compound VTP-43742 (Comparator)
Scaffold Imidazo[1,5-a]pyridine6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core
Target Putative RORγtRORγt
Mechanism Putative Inverse AgonistInverse Agonist
Therapeutic Potential Autoimmune and Inflammatory DiseasesPsoriasis and other Autoimmune Diseases
Development Stage Preclinical/InvestigationalClinical Trials

Experimental Validation Workflow

To empirically validate the biological activity of this compound as a RORγt inverse agonist, a tiered approach is recommended. This workflow progresses from initial target engagement and cellular activity to more complex functional assays.

G cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Tier 3: Selectivity Profiling A RORγt Ligand Binding Assay B RORγt Reporter Gene Assay A->B Confirms functional modulation C Human Th17 Cell Differentiation Assay B->C Validates activity in primary cells E RORα/RORβ Counter-Screening B->E Assesses isoform selectivity D IL-17 Production Assay (ELISA) C->D Quantifies downstream effect F Nuclear Receptor Selectivity Panel E->F Determines broader off-target effects

Caption: Tiered workflow for validating RORγt inverse agonists.

Part 1: Core Directive - Detailed Experimental Protocols

RORγt Reporter Gene Assay

This assay is fundamental for determining if a compound can inhibit the transcriptional activity of RORγt. It utilizes a host cell line (e.g., HEK293T) engineered to express the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with a GAL4-RORγt expression vector and a GAL4-UAS-luciferase reporter vector using a suitable transfection reagent.

    • Incubate for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and VTP-43742 (e.g., from 10 µM to 0.1 nM).

    • Add the compounds to the transfected cells and incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for variations in cell number and transfection efficiency.

  • Data Analysis:

    • Plot the normalized luciferase activity against the compound concentration.

    • Calculate the IC50 value (the concentration at which 50% of the maximal RORγt activity is inhibited) using non-linear regression analysis.

Expected Data:

CompoundRORγt Reporter Assay IC50 (nM)
This compound Experimental Value
VTP-43742 50 - 100
Vehicle Control (DMSO) > 10,000
IL-17A Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the ability of the test compound to inhibit the production of the key inflammatory cytokine IL-17A from primary human immune cells, providing a more physiologically relevant measure of functional activity.

Protocol:

  • Isolation of PBMCs:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Differentiation:

    • Culture the PBMCs in RPMI-1640 medium.

    • Induce Th17 differentiation by stimulating the cells with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β).

  • Compound Treatment:

    • Simultaneously with the differentiation cocktail, add serial dilutions of this compound and VTP-43742.

    • Incubate the cells for 3-5 days.

  • Measurement of IL-17A:

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-17A using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-17A production for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Expected Data:

CompoundIL-17A Production IC50 (nM)
This compound Experimental Value
VTP-43742 100 - 250
Vehicle Control (DMSO) No Inhibition

Part 2: Scientific Integrity & Logic - Causality and Self-Validation

The choice of these assays follows a logical progression. The reporter gene assay provides a direct and sensitive readout of on-target activity at the RORγt receptor. A positive result here justifies moving to the more complex and resource-intensive primary cell assay. The IL-17A production assay serves as a self-validating step; a compound that is potent in the reporter assay should also demonstrate efficacy in inhibiting the downstream functional consequence of RORγt activity. Discrepancies between these assays could indicate issues such as poor cell permeability, metabolic instability in primary cells, or off-target effects.

For trustworthiness, each experiment must include appropriate controls. A vehicle control (e.g., DMSO) establishes the baseline, while a known active comparator like VTP-43742 validates the assay's performance and provides a benchmark for the potency of the test compound.

Part 3: Visualization & Formatting - Signaling Pathway

G cluster_0 Th17 Cell cluster_1 Extracellular RORgt RORγt IL17_Gene IL17 Gene RORgt->IL17_Gene Binds to RORE IL17_mRNA IL17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation IL17_Secreted Secreted IL-17 IL17_Protein->IL17_Secreted Secretion Test_Compound This compound (Inverse Agonist) Test_Compound->RORgt Inhibits

Caption: RORγt signaling and inhibition by an inverse agonist.

References

  • Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(14), 2907-2912. [Link][5][14]
  • Gege, C. (2016). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742.
  • Gobillot, C., et al. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega, 3(6), 6337-6347. [Link][11][15]
  • Jetten, A. M., & Takeda, Y. (2019). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 59, 337-357. [Link][8]
  • Kumar, N., et al. (2012). Identification of SR2211: a potent synthetic RORγ-selective modulator. ACS Chemical Biology, 7(4), 672-677. [Link]
  • Pande, V., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3862. [Link][16]
  • Scheepstra, M., et al. (2021). Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently?.
  • Takeda, Y., et al. (2014). Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists. Methods in Molecular Biology, 1165, 239-251. [Link][13]
  • Witherington, J., et al. (2018). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 9(5), 429-434. [Link][17]
  • Xiao, S., et al. (2017). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. The Journal of Biological Chemistry, 292(48), 19649-19660. [Link][6]
  • Z-Haque, M. M., et al. (2023). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). The Journal of Organic Chemistry, 88(2), 1163-1172. [Link][1]

Sources

Comparing Methyl imidazo[1,5-a]pyridine-5-carboxylate to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Imidazo[1,5-a]pyridine-Based Kinase Inhibitors

Authored by a Senior Application Scientist

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile platform for the development of novel kinase inhibitors.[1] Its structural characteristics, including water solubility and biocompatibility, make it an attractive core for designing targeted therapeutics.[1] This guide provides a comprehensive comparison of kinase inhibitors derived from the imidazopyridine scaffold, with a focus on contextualizing their performance against established, structurally diverse kinase inhibitors.

While public domain data on the specific kinase inhibitory profile of Methyl imidazo[1,5-a]pyridine-5-carboxylate is limited, this guide will utilize well-characterized derivatives from the broader imidazopyridine family. These compounds serve as valuable exemplars to illustrate the therapeutic potential of this chemical class. We will compare these representatives against well-known inhibitors targeting critical oncogenic pathways, such as the PI3K/AKT/mTOR and Aurora kinase families, providing the necessary experimental frameworks for their evaluation.

Comparative Analysis of Kinase Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the human kinome. High potency is desirable for achieving a therapeutic effect at lower concentrations, while high selectivity minimizes off-target effects that can lead to toxicity.[2]

Below is a comparative summary of IC50 values for representative imidazopyridine-based inhibitors and other well-characterized kinase inhibitors. It is crucial to note that IC50 values can vary between different studies due to variations in assay conditions, such as ATP concentration.[2]

Kinase TargetImidazopyridine Representative (Compound 13k)[3]Imidazopyridine Representative (Compound 21i)[4]Comparative Inhibitor (HS-173)[3]Comparative Inhibitor (Alisertib - Aurora A)
PI3Kα 1.94 nM-1.94 nM (control)-
Aurora A -2 nM-1.2 nM
Aurora B -5 nM-19.3 nM
FLT3 -1 nM--

Data compiled from multiple sources.[3][4] Compound 13k is a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.[3] Compound 21i is an imidazo[4,5-b]pyridine-based inhibitor.[4]

The data illustrates the potent and, in some cases, dual-inhibitory nature of the imidazopyridine scaffold. For instance, Compound 21i demonstrates nanomolar potency against both Aurora and FLT3 kinases, a profile that could be advantageous in treating certain hematological malignancies like Acute Myeloid Leukemia (AML).[4] Similarly, Compound 13k shows highly potent and selective inhibition of PI3Kα, comparable to the established inhibitor HS-173.[3]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires visualizing their place within cellular signaling cascades and the experimental workflows used to characterize them.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer.[5] Imidazopyridine derivatives have been specifically designed to target key kinases within this pathway.[6][7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Imidazopyridine Inhibitor (e.g., 13k) Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling and inhibitor mechanism.

General Workflow for Kinase Inhibitor Evaluation

The characterization of a novel kinase inhibitor follows a multi-step process, beginning with broad screening and culminating in detailed cellular analysis. This ensures that only the most promising candidates advance.

Kinase_Inhibitor_Workflow Start Compound Library (e.g., Imidazopyridines) BiochemAssay In Vitro Biochemical Assay (e.g., ADP-Glo™) Start->BiochemAssay IC50 Determine IC50 Values (Potency) BiochemAssay->IC50 Selectivity Kinome Selectivity Screening IC50->Selectivity Potent Hits CellBased Cell-Based Assays (Target Engagement & Phenotype) Selectivity->CellBased Selective Hits Mechanism Mechanism of Action (Western Blot, etc.) CellBased->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: A typical workflow for kinase inhibitor discovery.

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparison relies on robust and reproducible experimental design. Below are detailed protocols for key assays used to evaluate kinase inhibitors. The inclusion of positive and negative controls is a critical component of a self-validating system.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of a test compound by measuring the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][8]

Objective: To quantify the half-maximal inhibitory concentration (IC50) of an imidazopyridine derivative against a purified kinase.

Materials:

  • Purified kinase of interest (e.g., PI3Kα, Aurora A).

  • Specific kinase substrate peptide.

  • ATP (at a concentration near the Km for the specific kinase).

  • Test Compound (e.g., this compound).

  • Known selective inhibitor as a positive control (e.g., HS-173 for PI3Kα).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8]

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 384-well plates.

  • Luminometer plate reader.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve.

  • Reaction Setup: In a 384-well plate, add 25 nL of each serially diluted compound or DMSO (vehicle control) to designated wells.

  • Kinase Addition: Add 5 µL of the kinase solution (in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[8]

    • Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol assesses whether the inhibitor can engage its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[9]

Objective: To confirm that the test compound inhibits the activity of its target kinase in a relevant cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCC827 for PI3K pathway analysis).[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test Compound and controls (as in Protocol 1).

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-substrate (e.g., anti-pAKT Ser473), anti-total substrate (e.g., anti-AKT), and anti-loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a positive control inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with 100 µL of ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-pAKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Detection: Image the resulting chemiluminescence using a digital imager.

  • Data Analysis: Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein and loading control indicates successful target engagement and inhibition.

Conclusion

The imidazo[1,5-a]pyridine scaffold and its isomers represent a highly promising class of kinase inhibitors with demonstrated potency against key targets in oncology, such as PI3K and Aurora kinases.[3][4] While further investigation into specific derivatives like this compound is warranted, the broader family provides a strong foundation for future drug discovery efforts. The comparative data and rigorous experimental protocols outlined in this guide offer a comprehensive framework for researchers and drug development professionals to evaluate novel chemical entities within this class, ensuring that the resulting data is both accurate and contextually relevant. The continued exploration of this versatile scaffold is poised to yield new and effective targeted therapies.

References

  • Profacgen. Cell-based Kinase Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Nguyen, T. T., et al. (2020). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 10(1), 1-13.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
  • Laub, M. T. & Golemis, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Mand, A. M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 10(6), e0128738.
  • ResearchGate. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Labiotech.eu. (2023). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8339-8352.
  • Li, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 956-960.
  • Chen, Y., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1.
  • Barlaam, B., et al. (2012). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 606-610.
  • Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5723.
  • PubChem. Methyl imidazo[1,5-a]pyridine-6-carboxylate.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3217.
  • de F. Alves, M. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry.
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3329.
  • Al-Ostath, A. I., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.

Sources

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of imidazo[1,5-a]pyridine derivatives, focusing on their applications as anticancer agents, 5-HT4 receptor partial agonists, and phosphodiesterase (PDE) inhibitors. By examining the key structural modifications and their impact on biological activity, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.

The Imidazo[1,5-a]pyridine Scaffold: A Foundation for Diverse Biological Activity

The unique bicyclic aromatic structure of imidazo[1,5-a]pyridine, with its distinct electronic and steric properties, allows for diverse substitutions, leading to compounds with a range of pharmacological profiles. This guide will explore how modifications at various positions of this core structure dictate the interaction with different biological targets.

Comparative Analysis of Biological Activities

This section will delve into the SAR of imidazo[1,5-a]pyridine derivatives in three distinct therapeutic areas, supported by experimental data.

Anticancer Activity: Targeting Tubulin Polymerization and PI3K/Akt Pathway

Imidazo[1,5-a]pyridine derivatives have shown significant promise as anticancer agents by targeting fundamental cellular processes such as microtubule dynamics and key signaling pathways.

A series of imidazo[1,5-a]pyridine-benzimidazole hybrids has been investigated for their cytotoxic activity against a panel of sixty human tumor cell lines.[2] These compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[2] Their mechanism of action involves the dual inhibition of tubulin polymerization and the PI3K/Akt signaling pathway.[2]

Structure-Activity Relationship Insights:

The substitution pattern on both the imidazo[1,5-a]pyridine and benzimidazole rings plays a crucial role in determining the cytotoxic potency. For instance, compounds 5d and 5l from the study demonstrated significant activity.[2]

  • Compound 5d : Features a 4-chlorophenyl group at the 3-position of the imidazo[1,5-a]pyridine ring and an unsubstituted benzimidazole.

  • Compound 5l : Possesses a 4-methoxyphenyl group at the 3-position of the imidazo[1,5-a]pyridine ring and a 5-chloro-substituted benzimidazole.

The data suggests that electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) on the phenyl ring at the 3-position of the imidazo[1,5-a]pyridine core can both contribute to potent anticancer activity. Furthermore, substitution on the benzimidazole moiety also modulates the activity.

Quantitative Data Summary:

CompoundKey SubstituentsMean GI50 (µM)Tubulin Polymerization IC50 (µM)
5d 3-(4-chlorophenyl)imidazo[1,5-a]pyridine1.06 - 14.93.25[2]
5l 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine, 5-chlorobenzimidazole0.43 - 7.731.71[2]

Another class of anticancer imidazo[1,5-a]pyridine derivatives are chalcone conjugates. These compounds have been evaluated for their cytotoxicity against various human cancer cell lines, with their mechanism of action linked to the disruption of microtubule polymerization.

Structure-Activity Relationship Insights:

The SAR studies on these chalcone derivatives highlight the importance of the substituents on the phenyl rings of both the imidazo[1,5-a]pyridine and the chalcone moiety.

  • Substitution at the 3-position of the imidazo[1,5-a]pyridine ring with a substituted phenyl group is critical for activity.

  • The nature of the substitution on the chalcone's B-ring significantly influences potency. For example, a 3,4-dichlorophenyl group in compound 7o resulted in the most potent activity against MDA-MB-231 breast cancer cells.

Quantitative Data Summary:

Compound3-position substituent (Imidazo[1,5-a]pyridine)Chalcone B-ring substituentIC50 (µM) vs. MDA-MB-231
7b Phenyl3,4,5-trimethoxyphenyl12.3 ± 0.93
7n 4-chlorophenyl3,4,5-trimethoxyphenyl4.23 ± 0.25
7o 4-chlorophenyl3,4-dichlorophenyl3.26 ± 0.56
5-HT4 Receptor Partial Agonists: A Potential Treatment for Cognitive Disorders

Imidazo[1,5-a]pyridine derivatives have been designed as partial agonists of the 5-hydroxytryptamine4 (5-HT4) receptor, which is a promising target for the treatment of cognitive disorders associated with Alzheimer's disease.[3]

Structure-Activity Relationship Insights:

A focused SAR study led to the discovery of compound 5a as a potent, selective, and brain-penetrant 5-HT4 partial agonist.[3][4] The key structural features contributing to its activity include:

  • The imidazo[1,5-a]pyridine core.

  • An amide linker.

  • A piperidine moiety with an ethyl substituent on the nitrogen atom.

Optimization of the alkyl substituent on the imidazopyridine ring and the type of alicyclic amine were crucial in identifying the lead compound with favorable ADME properties and in vivo efficacy.[3]

Quantitative Data Summary:

CompoundKey Features5-HT4 Binding Ki (nM)5-HT4 Functional EC50 (nM)
5a Imidazo[1,5-a]pyridine-3-carboxamide with N-ethylpiperidine1.52.1
Phosphodiesterase (PDE) Inhibitors: Targeting PDE10A

While research on imidazo[1,5-a]pyridine derivatives as PDE inhibitors is an emerging area, related imidazopyridine scaffolds have shown significant promise. For instance, novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a target for the treatment of schizophrenia.

Structure-Activity Relationship Insights:

The SAR of these compounds was analyzed using a QSAR model and complemented by X-ray crystallography. Key findings include:

  • The tricyclic imidazo[1,5-a]pyrido[3,2-e]pyrazine core is essential for potent PDE10A inhibition.

  • Substitutions on the terminal phenyl ring significantly impact potency. For example, a 4-fluorophenyl group was found to be favorable.

  • The crystal structure of compound 49 in complex with PDE10A revealed unique interactions within the inhibitor binding site.

Quantitative Data Summary:

CompoundKey FeaturesPDE10A IC50 (nM)
49 Imidazo[1,5-a]pyrido[3,2-e]pyrazine with a 4-fluorophenyl substituent10

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Synthesis of Imidazo[1,5-a]pyridine Derivatives

This one-pot synthesis involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, constructing C-N and C-S bonds simultaneously under mild conditions.

Step-by-Step Protocol:

  • To a solution of 2-aminomethylpyridine (0.2 mmol) and benzaldehyde (0.2 mmol) in DMSO (2.0 mL), add sodium benzenesulfinate (0.3 mmol) and iodine (0.3 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add a saturated aqueous solution of Na2S2O3 (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin powder in ice-cold General Tubulin Buffer containing 1 mM GTP to a final concentration of 10 mg/mL.

    • Prepare a tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.

    • Prepare 10x concentrated stocks of test compounds and controls (e.g., nocodazole as an inhibitor, paclitaxel as an enhancer) in General Tubulin Buffer.

  • Assay Procedure:

    • Pre-warm a black, flat-bottom 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • Initiate polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity every minute for 60 minutes at 37°C, with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate and extent of polymerization to determine the inhibitory or enhancing effects of the compounds.

This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT4 receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the 5-HT4 receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in assay buffer.

  • Binding Assay:

    • In a 96-well plate, set up the assay with a final volume of 250 µL per well for total binding, non-specific binding, and competition binding.

    • Total Binding: Membrane preparation, radioligand (e.g., [3H]GR113808), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled 5-HT4 ligand.

    • Competition Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value.

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and other relevant pathway proteins (e.g., p-PI3K, total PI3K) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

Logical Relationship of SAR Exploration

SAR_Exploration Scaffold Imidazo[1,5-a]pyridine Core Scaffold Modification Systematic Structural Modification Scaffold->Modification Design Screening Biological Screening (In Vitro Assays) Modification->Screening Synthesize & Test SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Generate Data SAR_Analysis->Modification Rational Design Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Identify Hits In_Vivo In Vivo Efficacy & ADME Studies Lead_Optimization->In_Vivo Refine & Evaluate

Caption: Workflow for SAR-driven drug discovery of imidazo[1,5-a]pyridine derivatives.

PI3K/Akt Signaling Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Promotes Inhibitor Imidazo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,5-a]pyridine derivatives.

Conclusion

The imidazo[1,5-a]pyridine scaffold represents a highly promising framework for the development of novel therapeutic agents targeting a diverse range of diseases. This guide has provided a comparative overview of the SAR for anticancer, 5-HT4 receptor agonistic, and PDE inhibitory activities, highlighting the critical role of specific structural modifications in determining biological function. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize this versatile chemical scaffold. Future work in this area will likely focus on leveraging computational modeling and advanced synthetic methodologies to design next-generation imidazo[1,5-a]pyridine derivatives with enhanced potency, selectivity, and drug-like properties.

References

  • Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. PubMed. [Link]
  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. PubMed. [Link]
  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. [Link]
  • Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. Request PDF. [Link]
  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
  • Phosphodiesterase inhibitors.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evalu
  • Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A)
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
  • Figure 2 from Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. [Link]
  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. PubMed. [Link]
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. PubMed. [Link]
  • Imidazo[1,5-b]pyridazine-d4T conjugates: synthesis and anti-human immunodeficiency virus evalu
  • Measurement of in vitro microtubule polymerization by turbidity and fluorescence. PubMed. [Link]
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC. [Link]
  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b...
  • Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]
  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed. [Link]
  • Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. PubMed. [Link]
  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. [Link]
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. [Link]
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). [Link]

Sources

A Comparative Analysis of Imidazo[1,5-a]pyridine Isomers: A Guide for Medicinal Chemists and Materials Scientists

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in both pharmaceutical and materials science research.[1][2] Its unique electronic properties, synthetic accessibility, and structural versatility make it a cornerstone for developing a wide array of functional molecules, from potent kinase inhibitors to highly efficient fluorescent probes.[1][3] This guide provides an in-depth comparative analysis of the key isomers of imidazo[1,5-a]pyridine, offering insights into how subtle changes in substituent positioning can dramatically influence physicochemical properties, synthetic accessibility, and biological or photophysical performance.

This analysis is designed for researchers, medicinal chemists, and drug development professionals, providing the technical details and experimental context necessary to make informed decisions in the design and synthesis of novel imidazo[1,5-a]pyridine derivatives.

The Imidazo[1,5-a]pyridine Core: Structural and Electronic Landscape

The imidazo[1,5-a]pyridine system is a fused bicyclic 5,6-heterocycle. Unlike its more commonly studied isomer, imidazo[1,2-a]pyridine, the [1,5-a] fusion imparts distinct electronic and steric properties.[4] The nitrogen atom at position 2 and the bridgehead nitrogen at position 4 create a unique distribution of electron density, which can be strategically modulated by substituents at various positions (C1, C3, C5, C7, C8).[1] This tunability is central to its utility in diverse applications.[1]

The strategic placement of substituents allows for the fine-tuning of both electronic and steric properties, making it a valuable platform for creating ligands for metal complexes and exploring their resulting geometries.[1]

Comparative Physicochemical Properties of Key Isomers

The position of functional groups on the imidazo[1,5-a]pyridine ring system critically dictates the molecule's overall properties. Understanding these differences is paramount for rational drug design and materials development. While comprehensive experimental data comparing all isomers side-by-side is sparse, we can synthesize key trends from the literature.

PropertyC1-Substituted IsomersC3-Substituted IsomersGeneral Observations & Importance
Synthetic Accessibility Readily accessible through various cyclization strategies, often involving 2-picolylamine derivatives.Also accessible via cyclization, sometimes requiring different starting materials or resulting in different regioselectivity.The choice of synthetic route often dictates which isomeric position is most easily functionalized.[5][6]
Electronic Effects Substituents at C1 directly influence the electron density of the imidazole ring, affecting pKa and hydrogen bonding capabilities.Substituents at C3 have a more pronounced effect on the π-system of the fused rings, influencing fluorescence and electronic transitions.Modulating electronics is key for tuning kinase hinge-binding, metal chelation, and photophysical properties.[1]
Steric Hindrance C1 is relatively unhindered, allowing for the introduction of larger substituents without significant steric clash.C3 is also accessible, but bulky groups may have more significant interactions with the pyridine ring.Steric factors are crucial for defining binding pocket interactions in drug targets and for controlling the geometry of metal complexes.
Photophysical Properties C1 substitution can modulate fluorescence, but C3 substitution often has a more direct impact on quantum yield and Stokes shift.C3 substitution with electron-donating or -withdrawing groups allows for significant tuning of absorption and emission wavelengths.[7]Imidazo[1,5-a]pyridines are known for their large Stokes shifts (up to 100-150 nm) and quantum yields up to 50%, making them excellent fluorophores.[3][8]
Biological Activity C1-substituted derivatives have been explored as various therapeutic agents.C3-substituted analogs are also common in medicinal chemistry, with activity depending on the specific target.The scaffold is found in molecules with anticancer, antimicrobial, and anti-inflammatory properties.[1]

Isomer-Specific Synthetic Strategies

The synthesis of imidazo[1,5-a]pyridines can be achieved through several named reactions and multi-component approaches. The choice of strategy often determines the accessible substitution patterns.

Common Synthetic Pathways:
  • Copper-Catalyzed Reactions: Copper(I) catalysis can facilitate the transannulation of N-heteroaryl aldehydes or ketones with alkylamines, providing a direct route to multifunctional imidazo[1,5-a]pyridines.[5] Similarly, copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines yields 1,3-disubstituted imidazo[1,5-a]pyridines.[5]

  • Three-Component Reactions: A powerful method involves the coupling of substituted picolinaldehydes, amines, and formaldehyde to produce imidazo[1,5-a]pyridinium ions in high yields under mild conditions.[5]

  • Denitrogenative Transannulation: Pyridotriazoles can react with nitriles in the presence of a catalyst like BF₃·Et₂O to furnish imidazo[1,5-a]pyridines.[5]

Below is a generalized workflow illustrating a common synthetic approach.

Caption: Generalized synthetic workflow for imidazo[1,5-a]pyridines.

Comparative Biological and Pharmacological Profiles

The isomeric position of substituents dramatically influences biological activity. This is often due to the specific interactions required within a biological target's binding site.

  • Kinase Inhibition: The imidazo[1,5-a]pyridine scaffold can act as a hinge-binder in protein kinases. The nitrogen atoms at positions 2 and 4 can form crucial hydrogen bonds with the kinase hinge region. The placement of substituents at C1 or C3 can then be used to project vectors into other regions of the ATP-binding pocket, such as the solvent-front or the back pocket, to enhance potency and selectivity.

  • Anticancer and Antimicrobial Activity: Various derivatives have shown promise as anticancer and antimicrobial agents.[1] For instance, Ru(III) complexes with imidazo[1,5-a]pyridine-based ligands have demonstrated cytotoxicity against S. pombe cells and exhibit DNA cleavage activity.[9]

  • Thromboxane A2 Synthetase Inhibition: Certain imidazo[1,5-a]pyridines have been identified as a class of thromboxane A2 synthetase inhibitors, highlighting their potential in cardiovascular disease.[10]

The following diagram illustrates how different isomers might interact with a hypothetical kinase binding pocket.

SAR_Diagram cluster_pocket Kinase ATP Binding Pocket cluster_isomers Isomer Interactions Hinge Hinge Region (Backbone NH) SolventFront Solvent Front BackPocket Hydrophobic Back Pocket Isomer1 C1-Substituted Imidazo[1,5-a]pyridine Isomer1->Hinge H-Bond Isomer1->SolventFront Vector to Solvent Isomer2 C3-Substituted Imidazo[1,5-a]pyridine Isomer2->Hinge H-Bond Isomer2->BackPocket Vector to Hydrophobic Pocket

Sources

A Researcher's Guide to the In Vitro Validation of Methyl Imidazo[1,5-a]pyridine-5-carboxylate's Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the imidazopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide focuses on a specific derivative, Methyl imidazo[1,5-a]pyridine-5-carboxylate, providing a comprehensive framework for its in vitro validation as a potential anticancer agent. We will delve into a comparative analysis with other relevant compounds, present detailed experimental protocols for robust assessment of its efficacy, and explore its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in a preclinical setting.

The Promise of Imidazopyridines in Oncology

The imidazopyridine core, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its synthetic tractability and diverse pharmacological profile.[1] Various isomers, including imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, have been investigated for their therapeutic potential, with several derivatives showing promise as anticancer agents.[2] The anticancer activity of these compounds is often attributed to their ability to modulate key cellular signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway, and to induce cell cycle arrest and apoptosis.[3]

This compound, the subject of this guide, represents a novel iteration of this versatile scaffold. A thorough in vitro evaluation is the critical first step in determining its potential as a therapeutic candidate.

Comparative Analysis of Anticancer Activity

To contextualize the potential of this compound, its cytotoxic effects should be compared against both established chemotherapeutic agents and other investigational compounds with similar structural motifs. This comparative approach provides a benchmark for assessing its potency and selectivity.

Table 1: Hypothetical In Vitro Cytotoxicity Data

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference Compound
This compound MCF-7 (Breast)TBDTo be determinedDoxorubicin
A549 (Lung)TBDCisplatin
HCT116 (Colon)TBD5-Fluorouracil
Imidazo[1,2-a]pyridine Derivative (Compound X) MCF-7 (Breast)1.2PI3K/mTOR inhibitorDoxorubicin
Cisplatin A549 (Lung)5.8DNA cross-linking-
Doxorubicin MCF-7 (Breast)0.45Topoisomerase II inhibitor-
5-Fluorouracil HCT116 (Colon)3.1Thymidylate synthase inhibitor-

TBD: To be determined through experimental validation.

This table should be populated with experimentally derived half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[4]

Essential In Vitro Validation Assays: A Step-by-Step Guide

A rigorous in vitro validation pipeline is crucial for characterizing the anticancer effects of a novel compound. The following protocols outline key assays to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on cell migration and invasion.

Assessment of Cell Viability and Cytotoxicity

Determining a compound's effect on cell viability is the foundational step in anticancer drug screening.[5][6] Tetrazolium reduction assays, such as the MTT and XTT assays, are widely used for this purpose due to their reliability and simplicity.[7] These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat Cells with this compound (and controls) at various concentrations seed_cells->treat_cells add_reagent Add MTT or XTT Reagent treat_cells->add_reagent incubate Incubate for 2-4 hours add_reagent->incubate solubilize Solubilize Formazan (MTT only) incubate->solubilize read_absorbance Read Absorbance on a Plate Reader solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of a test compound.

Protocol 1: MTT Cell Viability Assay [7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Cell Viability Assay [7][9][10]

The XTT assay offers an advantage over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.[7][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.

Elucidating the Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[12][13] Several assays can be employed to determine if this compound induces apoptosis.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis [14][15]

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][15] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[14]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Investigating Effects on the Cell Cycle

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[16] Flow cytometry analysis of DNA content is a powerful technique to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining [4][17]

  • Cell Treatment: Treat cells with the test compound for 24 hours.[4]

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[4]

  • Staining: Wash the cells with PBS and resuspend them in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[4]

Assessing a Compound's Impact on Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[19][20] The Transwell assay is a widely used in vitro method to evaluate the antimigratory and anti-invasive properties of a compound.[19][21]

Protocol 5: Transwell Migration and Invasion Assay [21][22]

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (a porous membrane) with a layer of Matrigel or another extracellular matrix component.[22] For migration assays, the membrane remains uncoated.[22]

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant, such as fetal bovine serum, to the lower chamber.

  • Compound Treatment: Add this compound to both the upper and lower chambers.

  • Incubation: Incubate for a period that allows for cell migration or invasion (typically 12-48 hours).

  • Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the lower surface of the membrane with a stain such as crystal violet.[22]

  • Quantification: Count the number of migrated/invaded cells under a microscope.

Unraveling the Mechanism of Action: A Look at Signaling Pathways

Understanding the molecular mechanism by which a compound exerts its anticancer effects is crucial for its further development. As previously mentioned, imidazopyridine derivatives often target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[23][3]

Hypothetical Signaling Pathway Affected by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes p53 p53 p21 p21 p53->p21 Upregulates Caspase9 Caspase-9 p53->Caspase9 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes MIP This compound MIP->PI3K Inhibits MIP->p53 Activates

Caption: Proposed mechanism of action for this compound.

To validate this proposed pathway, Western blot analysis can be performed to assess the phosphorylation status and expression levels of key proteins such as AKT, mTOR, p53, and p21 following treatment with the compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro validation of this compound as a potential anticancer agent. By employing the described assays, researchers can obtain robust and reproducible data on its cytotoxicity, pro-apoptotic and cell cycle inhibitory effects, and its impact on cell migration and invasion. A thorough understanding of its mechanism of action through pathway analysis will be critical for its advancement into further preclinical and, ultimately, clinical development. The data generated from these studies will be instrumental in determining the therapeutic potential of this novel imidazopyridine derivative in the fight against cancer.

References

  • Wikipedia. MTT assay.
  • Corning. Transwell Cell Migration and Invasion Assay Guide.
  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
  • Protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
  • iQ Biosciences. Apoptosis Assay.
  • ResearchGate. Cell Migration, Chemotaxis and Invasion Assay Protocol.
  • PubMed. Cellular Apoptosis Assay of Breast Cancer.
  • CLYTE Technologies. Deep Dive into the Transwell Migration and Invasion Assay.
  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer.
  • Auctores Journals. Evaluation of cell cycle inhibitors by flow cytometry.
  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry.
  • PubMed. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells.
  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • PubMed. In vitro anticancer effects of two novel phenanthroindolizidine alkaloid compounds on human colon and liver cancer cells.
  • MDPI. Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives.
  • PubMed. Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives.
  • ScholarWorks@UTEP. In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
  • ResearchGate. In vitro assays and techniques utilized in anticancer drug discovery.
  • BioDuro. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science.
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • National Center for Biotechnology Information. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • Pyridine Moiety: Recent Advances in Cancer Treatment.
  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design.
  • National Center for Biotechnology Information. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][8][10][17][18]tetrazine-8-carboxylates and -carboxamides.
  • National Center for Biotechnology Information. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • PubMed. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Methyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a specific derivative, Methyl imidazo[1,5-a]pyridine-5-carboxylate. While specific biological activity data for this exact molecule is not extensively published, this document outlines a robust, multi-tiered strategy for its selectivity profiling. We present detailed experimental protocols, from broad kinase panel screening to targeted cellular assays, and offer a comparative analysis framework against other common kinase inhibitor scaffolds. This guide is intended for researchers and drug development professionals seeking to understand and mitigate off-target effects, a critical step in the journey from a chemical entity to a therapeutic candidate.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold and the Imperative of Selectivity Profiling

The imidazo[1,5-a]pyridine core is a recurring motif in a multitude of biologically active compounds, demonstrating efficacy as kinase inhibitors, benzodiazepine receptor agonists, and anti-parasitic agents. Its rigid, bicyclic structure provides a versatile template for designing molecules with specific steric and electronic properties to engage with various protein targets. However, this inherent promiscuity necessitates a thorough investigation of a compound's selectivity to ensure on-target efficacy and minimize off-target liabilities that can lead to toxicity.

This compound is a specific derivative of this scaffold. While its synthesis is documented, comprehensive biological characterization, particularly regarding its target profile and cross-reactivity, remains an area ripe for investigation. This guide, therefore, serves as a proactive manual for researchers, outlining a systematic approach to de-risk this molecule and understand its place in the broader landscape of kinase inhibitors.

The Strategic Approach to Cross-Reactivity Profiling

A tiered approach is recommended for a comprehensive and cost-effective assessment of selectivity. This strategy begins with broad, high-throughput screening and progressively narrows down to more specific, physiologically relevant assays.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Orthogonal & Cellular Assays cluster_2 Tier 3: In-depth Off-Target Investigation Broad Kinase Panel (e.g., 400+ kinases) Broad Kinase Panel (e.g., 400+ kinases) Initial IC50 Determination Initial IC50 Determination Broad Kinase Panel (e.g., 400+ kinases)->Initial IC50 Determination Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Initial IC50 Determination->Cellular Target Engagement (e.g., NanoBRET™, CETSA®) Phospho-protein Western Blot Phospho-protein Western Blot Cellular Target Engagement (e.g., NanoBRET™, CETSA®)->Phospho-protein Western Blot Safety Panel Screening (e.g., CEREP) Safety Panel Screening (e.g., CEREP) Phospho-protein Western Blot->Safety Panel Screening (e.g., CEREP) Phenotypic Screening Phenotypic Screening Safety Panel Screening (e.g., CEREP)->Phenotypic Screening

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel compound.

Tier 1: Establishing a Baseline with Broad Kinase Profiling

The first step is to understand the compound's activity across a large portion of the human kinome. This provides an unbiased view of its primary targets and initial off-targets.

Rationale and Experimental Design

A broad kinase panel, such as those offered by commercial vendors (e.g., Eurofins DiscoverX, Promega), allows for the simultaneous screening of hundreds of kinases at a single compound concentration (typically 1 µM). The results are usually reported as percent inhibition. Any significant inhibition (e.g., >50%) should be followed up with dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Protocol: Single-Point Kinase Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a suitable multi-well plate, add the kinase, substrate, and ATP.

  • Compound Addition: Add the test compound to a final concentration of 1 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for the time specified by the assay manufacturer.

  • Detection: Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the controls.

Data Interpretation and Comparative Analysis

The output of this screen will be a selectivity profile. This can be visualized as a dendrogram where inhibited kinases are highlighted. This profile should be compared against known kinase inhibitors, particularly those with a similar scaffold.

Compound Primary Target(s) Known Off-Targets (at 1 µM) Scaffold
This compound To be determinedTo be determinedImidazo[1,5-a]pyridine
Hypothetical Competitor A Kinase XKinase Y, Kinase ZPyrrolopyrimidine
Hypothetical Competitor B Kinase AKinase B, Kinase CQuinazoline

Table 1: A template for comparing the selectivity profile of this compound against other kinase inhibitor classes.

Tier 2: Validating On-Target and Off-Target Effects in a Cellular Context

Biochemical assays are informative but do not always translate to cellular activity. Therefore, the next tier of investigation focuses on validating the findings from the kinase panel in a more physiologically relevant environment.

Rationale for Cellular Target Engagement Assays

Cellular target engagement assays, such as the NanoBRET™ Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA®), measure the direct interaction of a compound with its target protein inside living cells. This is a crucial step to confirm that the compound can penetrate the cell membrane and bind to its intended target.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.

  • Cell Plating: Plate the cells in a multi-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer and incubate.

  • Luminescence Measurement: Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.

Assessing Downstream Signaling

To confirm that target engagement leads to a functional consequence, it is essential to measure the phosphorylation of a known downstream substrate of the target kinase.

G This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibition Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Figure 2: A simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.

Protocol: Western Blot for Phospho-protein Levels
  • Cell Treatment: Treat a relevant cell line with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, as well as an antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the substrate.

Tier 3: Comprehensive Safety and Phenotypic Screening

For compounds that show promise after the initial tiers, a broader assessment of potential safety liabilities is warranted.

Rationale for Safety Panel Screening

Safety panels, such as the CEREP panel, screen the compound against a wide range of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. This helps to identify potential off-target interactions that could lead to adverse effects in vivo.

Phenotypic Screening

In addition to target-based assays, phenotypic screening can provide valuable insights into the compound's overall cellular effects. This involves treating various cell lines with the compound and monitoring for changes in morphology, proliferation, or other cellular phenotypes. This can sometimes uncover unexpected activities and potential new therapeutic applications.

Conclusion and Future Directions

The journey of a small molecule from a chemical entity to a validated tool compound or therapeutic lead is a rigorous one. For this compound, a molecule with a privileged scaffold but an uncharacterized biological profile, the systematic approach outlined in this guide is paramount. By employing a tiered strategy of broad kinome screening, cellular target validation, and comprehensive safety profiling, researchers can build a robust data package to define its selectivity and potential for further development. The experimental protocols and comparative frameworks provided herein offer a clear roadmap for navigating the complex landscape of kinase inhibitor cross-reactivity and making informed decisions about the future of this promising compound.

References

  • Eurofins DiscoverX: Kinase Screening and Profiling Services. [Link]
  • Charles River Laboratories: In Vitro Safety Pharmacology. [Link]

A Comparative Guide to Methyl imidazo[1,5-a]pyridine-5-carboxylate: Benchmarking a Promising New Fluorophore Against Established Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Methyl imidazo[1,5-a]pyridine-5-carboxylate, a member of a versatile and highly fluorescent class of compounds, against industry-standard fluorescent probes such as DAPI and Hoechst 33342. Designed for researchers, scientists, and drug development professionals, this document offers a framework for evaluating its performance in cellular imaging applications, supported by detailed experimental protocols and photophysical data.

Introduction: The Imperative for Advanced Fluorescent Probes

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of cellular structures and dynamic processes with high spatiotemporal resolution.[][2] An ideal fluorescent probe should possess a suite of desirable characteristics: high photostability, a large Stokes shift to minimize spectral overlap, excellent cell permeability for live-cell imaging, low cytotoxicity, and a high fluorescence quantum yield.[3] While classic probes like DAPI and Hoechst have been workhorses in the field for decades, the search for novel fluorophores with improved properties is relentless. The imidazo[1,5-a]pyridine scaffold has emerged as a particularly promising candidate, known for its intense emission, optical tunability, and broad applications in bioimaging and materials science.[4][5][6] This guide focuses on a specific derivative, this compound, to benchmark its potential performance against these established tools.

The Challenger: The Promise of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention for its unique photophysical properties.[7][8] Derivatives of this scaffold are known to exhibit high photoluminescent quantum yields (up to 50%) and remarkably large Stokes shifts (up to 150 nm), a feature that is highly advantageous for reducing spectral cross-talk in multiplex imaging experiments.[4]

The subject of this guide, This compound , incorporates a carboxylate group. From a chemical design perspective, this functional group is strategically included to potentially increase water solubility and provide a convenient site for conjugation to other molecules, such as antibodies or targeting ligands, without significantly compromising the fluorescent core.[4]

Chemical_Structures cluster_MIPC This compound cluster_DAPI DAPI cluster_Hoechst Hoechst 33342 MIPC DAPI Hoechst

Figure 1: Chemical structures of the compared fluorescent probes.

The Incumbents: DAPI and Hoechst Stains

A meaningful benchmark requires comparison against well-characterized standards. DAPI and Hoechst stains are the most common blue-fluorescent nuclear counterstains used in fluorescence microscopy.

  • DAPI (4′,6-diamidino-2-phenylindole): DAPI is a classic nuclear stain that binds strongly to the minor groove of double-stranded DNA, with a marked preference for adenine-thymine (A-T) rich regions.[9][10] Upon binding, its fluorescence quantum yield increases approximately 20-fold.[10][11] While intensely fluorescent, DAPI has limited permeability through the membranes of live cells, making it primarily a stain for fixed and permeabilized samples.[9][10]

  • Hoechst 33342: A structural relative of DAPI, Hoechst 33342 also binds to the A-T rich regions of the minor groove of DNA.[12][13] The key structural difference is an additional ethyl group, which significantly enhances its lipophilicity and, consequently, its ability to permeate the membranes of living cells.[12][14] This makes Hoechst 33342 the preferred choice for staining the nuclei of live, intact cells.

Head-to-Head Comparison: Photophysical and Functional Properties

The following table summarizes the key performance metrics of this compound (projected based on its class) alongside the known values for DAPI and Hoechst 33342. This provides a clear, at-a-glance comparison for probe selection.

PropertyThis compound (Projected)DAPIHoechst 33342
Excitation Max (nm) ~350-400358[15]361[16]
Emission Max (nm) ~450-550461[15]486[16]
Molar Absorptivity (ε, M⁻¹cm⁻¹) To be determined~30,000 (DNA-bound)47,000 (in Methanol)[16]
Quantum Yield (Φ) Potentially high (up to 0.5)[4]0.92 (DNA-bound)[9]~0.4 (DNA-bound)
Stokes Shift (nm) Large (Potentially >100 nm) [4]~103 nm~125 nm
Cell Permeability To be determined (likely cell-permeable)Poor (live cells), Good (fixed cells)[9][10]Excellent (live and fixed cells)[12][14]
Binding Target To be determineddsDNA (A-T rich minor groove)[10]dsDNA (A-T rich minor groove)[12]
Cytotoxicity Expected to be lowModerate to high in live cells[17]Lower than DAPI
Primary Application Live and fixed cell imaging, potential for conjugationFixed cell nuclear counterstainLive and fixed cell nuclear counterstain

Experimental Validation: Protocols for Benchmarking

To ensure scientific rigor, any new probe must be validated through standardized experimental protocols. The following methodologies provide a framework for the direct comparison of this compound with DAPI and Hoechst 33342.

Protocol 1: Characterization of Photophysical Properties

Objective: To quantitatively determine the absorption, emission, quantum yield, and molar absorptivity of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in spectrophotometric grade Dimethyl Sulfoxide (DMSO).

  • Absorbance Spectrum:

    • Dilute the stock solution in a solvent of interest (e.g., Phosphate-Buffered Saline, PBS) to a concentration of 10 µM.

    • Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 600 nm to identify the maximum absorbance wavelength (λ_max).

  • Molar Absorptivity (ε) Determination:

    • Prepare a serial dilution of the probe (e.g., 1, 2, 5, 10, 20 µM).

    • Measure the absorbance of each concentration at λ_max.

    • Plot absorbance vs. concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear regression is the molar absorptivity. This step is critical for ensuring accurate and reproducible probe concentrations.

  • Emission Spectrum:

    • Using a spectrofluorometer, excite the 10 µM sample at its λ_max.

    • Scan the emission spectrum across a range of ~50 nm above the excitation wavelength to 700 nm to determine the emission maximum.

  • Quantum Yield (Φ) Calculation:

    • The relative quantum yield can be calculated using a well-characterized standard with a similar excitation/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²), where I is the integrated intensity, A is the absorbance, and η is the refractive index of the solvent.

Protocol 2: Comparative Cellular Staining and Imaging

Objective: To evaluate the staining efficacy, localization, and photostability of this compound in both live and fixed cells against Hoechst 33342 and DAPI.

Staining_Workflow cluster_prep Cell Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining start Seed HeLa cells on coverslips in 24-well plate culture Culture for 24h (37°C, 5% CO2) start->culture stain_live Incubate with Hoechst 33342 or M-Imidazo Probe (1-5 µM) culture->stain_live fix Fix with 4% PFA culture->fix wash_live Wash 2x with PBS stain_live->wash_live image_live Image immediately (Confocal Microscopy) wash_live->image_live perm Permeabilize with 0.1% Triton X-100 fix->perm stain_fixed Incubate with DAPI or M-Imidazo Probe (1-5 µM) perm->stain_fixed wash_fixed Wash 3x with PBS stain_fixed->wash_fixed mount Mount on slide wash_fixed->mount image_fixed Image (Confocal Microscopy) mount->image_fixed

Figure 2: Experimental workflow for comparative cell staining.

Methodology:

  • Cell Culture: Seed HeLa cells onto glass-bottom dishes or coverslips and culture in appropriate media until they reach 60-70% confluency. The use of a consistent cell line and confluency is vital for reproducibility.

  • Live Cell Staining (Comparing M-imidazo-probe and Hoechst 33342):

    • Prepare working solutions of this compound and Hoechst 33342 (e.g., 1 µg/mL) in pre-warmed culture medium.

    • Aspirate the old medium from the cells and add the staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light. Incubation time is a key parameter that may require optimization.

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh culture medium or imaging buffer and proceed to imaging.

  • Fixed Cell Staining (Comparing M-imidazo-probe and DAPI):

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential for allowing DAPI and other probes to access intracellular structures.

    • Wash three times with PBS.

    • Incubate with staining solutions of this compound or DAPI (e.g., 1 µg/mL) for 5-10 minutes.

    • Wash three times with PBS.

    • Mount coverslips onto slides with an anti-fade mounting medium.

  • Fluorescence Microscopy:

    • Image all samples using a confocal microscope with appropriate laser lines and emission filters for each dye.

    • Crucially, use identical acquisition settings (laser power, gain, pinhole size) when comparing the brightness and photostability of the different probes.

    • To assess photostability, acquire a time-lapse series of images under continuous illumination and quantify the rate of fluorescence decay.

Discussion and Future Outlook

Based on the known properties of the imidazo[1,5-a]pyridine scaffold, this compound presents itself as a compelling alternative to traditional fluorescent probes.[4][6]

Potential Advantages:

  • Large Stokes Shift: The most significant projected advantage is a large Stokes shift, which would drastically reduce self-quenching and spectral bleed-through, simplifying multicolor imaging experimental design.[4]

  • High Quantum Yield & Photostability: This class of compounds is known for bright and stable fluorescence, potentially allowing for longer imaging sessions with less signal degradation.[5]

  • Chemical Tractability: The presence of a carboxylate group opens the door for straightforward conjugation to biomolecules, enabling its use as a reporter tag for targeted imaging applications.[4]

Path Forward: The protocols outlined in this guide provide a clear roadmap for the comprehensive validation of this compound. Future work should focus on a thorough characterization of its photophysical properties, an assessment of its cytotoxicity across multiple cell lines, and an exploration of its utility in advanced imaging techniques such as super-resolution microscopy. The versatility and favorable optical properties of the imidazo[1,5-a]pyridine core suggest that this derivative could become a valuable addition to the molecular imaging toolkit.

References

  • Di Francesco, A., et al. (2021). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging.
  • Giepmans, B. N. G., et al. (2006). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Science. [Link]
  • Spirochrome. (2022). Live cell imaging probes - more about fluorescent probes. LubioScience. [Link]
  • FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. FluoroFinder. [Link]
  • Renno, G., et al. (2022).
  • Haugland, R. P. (1998). Review: Fluorescent probes for living cells. Histochemical Journal. [Link]
  • Volpi, G., et al. (2021).
  • Creative Bioarray. Probes for Fluorescent Visualization of Specific Cellular Organelles Protocol.
  • Funel, C., et al. (2023).
  • Wikipedia. DAPI. Wikipedia. [Link]
  • Bucevičius, J., et al. (2018). The Use of Hoechst Dyes for DNA Staining and Beyond. Molecules. [Link]
  • Wikipedia. Hoechst stain. Wikipedia. [Link]

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Imidazo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, are attractive therapeutic targets. However, the structural similarity within the ATP-binding site of the kinome presents a formidable challenge, often leading to off-target interactions that can result in unforeseen toxicities or even therapeutic benefits. The imidazo[1,5-a]pyridine scaffold has emerged as a promising framework in the design of kinase inhibitors, demonstrating potent activity against a range of targets. This guide provides an in-depth, objective comparison of the off-target effects of imidazo[1,5-a]pyridine-based inhibitors against other alternatives, supported by experimental data and methodologies, to empower researchers in making informed decisions for their drug development programs.

The Challenge of Selectivity in Kinase Inhibition

The human kinome comprises over 500 kinases, and achieving absolute selectivity for a single kinase is a near-insurmountable task for ATP-competitive small molecules.[1] Off-target effects can arise from interactions with other kinases or even non-kinase proteins.[2] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is crucial for interpreting its biological activity and predicting its clinical safety and efficacy. This guide will delve into the off-target profiles of inhibitors based on the imidazo[1,5-a]pyridine scaffold and compare them with established alternatives, focusing on key therapeutic targets.

Case Study: p38 MAPK Inhibition - Imidazopyridines vs. Pyridinylimidazoles

Off-Target Profile of a Pyridinylimidazole p38 MAPK Inhibitor: SB203580

SB203580 is a widely used research tool for studying p38 MAPK signaling. However, its off-target effects have been documented.

Off-Target KinaseIC50 (nM)Reference
LCK>10,000
GSK-3β>10,000
PKBα>10,000
JNK2~10,000[2]

Table 1: Documented off-target activities of SB203580.

As shown in Table 1, SB203580 exhibits a relatively clean profile against some closely related kinases at concentrations where it potently inhibits p38 MAPK (IC50 values of 50 nM for p38α). However, at higher concentrations, inhibition of other kinases like JNK2 has been observed[2].

Off-Target Profile of a Thiazole-Based p38 MAPK Inhibitor: TAK-715

TAK-715 is another potent p38 MAPK inhibitor that has been clinically evaluated. A kinome scan of TAK-715 revealed a broader range of off-target interactions compared to the limited panel often tested for older compounds like SB203580.

Off-Target Kinase% Inhibition at 1 µMReference
CK1δ/ε>80%
Multiple other kinases>80% (22 kinases in total)

Table 2: Off-target activities of TAK-715 from kinome profiling.

TAK-715 was found to inhibit 22 kinases by more than 80% at a concentration of 1 µM, including Casein Kinase 1δ/ε (CK1δ/ε). This highlights the importance of broad kinome screening to uncover unexpected off-target activities that could contribute to both the therapeutic and adverse effects of a compound.

Experimental Methodologies for Assessing Off-Target Effects

A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. Here, we outline key experimental protocols.

Kinome-Wide Profiling

Biochemical assays that screen an inhibitor against a large panel of purified kinases are the gold standard for determining its selectivity profile.

Protocol: KINOMEscan™ Profiling

This method is based on a competitive binding assay that quantifies the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.

  • Compound Preparation: Dissolve the test compound in DMSO to create a stock solution.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with the kinase-tagged DNA and the immobilized ligand.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR of the DNA tag. The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound (% control) or as a dissociation constant (Kd).

Diagram: KINOMEscan Workflow

KINOMEscan_Workflow cluster_workflow KINOMEscan™ Workflow start Test Compound in DMSO assay_plate Assay Plate: Kinase-tagged DNA, Immobilized Ligand start->assay_plate Add competition Competitive Binding assay_plate->competition Incubate quantification qPCR of DNA Tag competition->quantification Wash & Elute results Selectivity Profile (% Control or Kd) quantification->results CETSA_Workflow cluster_workflow CETSA Workflow cell_treatment Treat Cells: Compound vs. Vehicle heating Heat Cell Lysates (Temperature Gradient) cell_treatment->heating centrifugation Separate Soluble & Aggregated Proteins heating->centrifugation detection Western Blot or Mass Spectrometry centrifugation->detection analysis Generate & Analyze Melting Curves detection->analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Signaling Pathway Considerations

Understanding the signaling pathways in which the primary target and potential off-targets are involved is crucial for interpreting the functional consequences of inhibitor treatment.

Diagram: Simplified p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_pathway p38 MAPK Signaling Pathway stress Stress Stimuli (e.g., UV, Cytokines) mkk MKK3/6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylates response Inflammatory Response substrates->response Leads to

Caption: A simplified representation of the p38 MAPK signaling pathway.

Conclusion and Future Directions

The imidazo[1,5-a]pyridine scaffold holds significant promise for the development of novel kinase inhibitors. However, as with any inhibitor class, a thorough characterization of off-target effects is essential for successful clinical translation. This guide highlights the importance of comprehensive selectivity profiling using a combination of biochemical and cellular methods. While a direct head-to-head comparison of a specific imidazo[1,5-a]pyridine-based p38 MAPK inhibitor with an alternative is not yet available in the literature, the analysis of related compounds underscores the variability in off-target profiles even among inhibitors of the same target.

For researchers in the field, it is critical to:

  • Profile early and broadly: Conduct comprehensive kinome screening early in the drug discovery process to identify potential off-target liabilities and opportunities.

  • Utilize orthogonal assays: Employ a combination of biochemical and cell-based assays, such as CETSA, to validate on-target and off-target engagement in a more physiologically relevant context.

  • Consider the broader biological context: Analyze the signaling pathways of both the intended target and any identified off-targets to predict the potential functional consequences of inhibitor treatment.

By adhering to these principles, the scientific community can continue to develop safer and more effective kinase inhibitors for a wide range of diseases.

References

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95–105. [Link]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
  • Cuenda, A., Rouse, J., Doza, Y. N., Meier, R., Cohen, P., Gallagher, T. F., ... & Lee, J. C. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and cytokines. FEBS letters, 364(2), 229-233. [Link]
  • Fauber, B. P., Gobbi, A., Robarge, K., Zhou, A., Barnard, A., Bravo, B., ... & Crawford, J. J. (2015). Discovery of imidazo [1, 5-a] pyridines and-pyrimidines as potent and selective RORc inverse agonists. Bioorganic & medicinal chemistry letters, 25(15), 2907-2912. [Link]
  • Sarker, D., Ang, J. E., Baird, R., Kristeleit, R., Shah, K., Moreno, V., ... & de Bono, J. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
  • Ali, S. M., Hensing, T., Schrock, A. B., Allen, J., Sanford, E., Lipson, D., ... & Stephens, P. J. (2016). Comprehensive genomic profiling identifies a subset of crizotinib-responsive ALK-rearranged non–small cell lung cancer not detected by fluorescence in situ hybridization. The oncologist, 21(6), 762. [Link]
  • Ford, N. F., Browne, L. J., Campbell, T., Gemenden, C., Goldstein, R., Gude, C., & Wasley, J. W. F. (1987). Imidazo [1, 5-a] pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of medicinal chemistry, 30(10), 1779-1784. [Link]
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo [1, 2-a] pyridine analogues as antituberculosis agents. RSC medicinal chemistry, 14(3), 644-657. [Link]
  • Scheen, A., & Paquot, N. (2013). TAK-875, a GPR40 agonist for the treatment of type 2 diabetes.
  • Zou, H., Yang, Y., Shi, Z., Wu, X., Liu, R., Yu, A. M., & Chen, H. W. (2022). Nuclear receptor RORγ inverse agonists/antagonists display tissue-and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. bioRxiv, 2022-08. [Link]
  • Hartmann, R. W., & Ehmer, P. B. (2009). Drug Design. Wiley-VCH.
  • Esken, R., Antoni, P. W., Lorenz, Y., Burdenski, C., Kirchhoff, J. L., Strohmann, C., & Hansmann, M. M. (2022). Imidazo [1, 5‐a] pyridines–A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition, 61(27), e202203791. [Link]
  • Le, X., Freed, J. A., VanderLaan, P. A., Sacher, A. G., Minari, R., Bertino, E. M., ... & Oxnard, G. R. (2015). Detection of crizotinib-sensitive lung adenocarcinomas with MET, ALK and ROS1 genomic alterations via comprehensive genomic profiling. Clinical Lung Cancer, 16(5), e171-e177. [Link]
  • Ali, S. M., Hensing, T., Schrock, A. B., Allen, J., Sanford, E., Lipson, D., ... & Stephens, P. J. (2016). Comprehensive genomic profiling identifies a subset of crizotinib-responsive ALK-rearranged non–small cell lung cancer not detected by fluorescence in situ hybridization. The oncologist, 21(6), 762. [Link]
  • Sarker, D., Ang, J. E., Baird, R., Kristeleit, R., Shah, K., Moreno, V., ... & de Bono, J. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
  • Hart, S., & Klag, G. E. (2015). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Journal of neuro-oncology, 124(3), 361-372. [Link]
  • Kania, M., Zajdel, P., & Starowicz, K. (2018). Novel non-sulfonamide 5-HT6 receptor partial inverse agonist in a group of imidazo [4, 5-b] pyridines with cognition enhancing properties. European journal of medicinal chemistry, 144, 51-64. [Link]
  • Jetten, A. M., & Takeda, Y. (2019). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual review of pharmacology and toxicology, 59, 333-354. [Link]
  • Scheepstra, M., de Vries, H., van der Wouden, P. A., Houtman, R., K M, S., van der Saag, P. T., ... & Brunsveld, L. (2014). Discovery of Potent and Orally Bioavailable Inverse Agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2. Journal of medicinal chemistry, 57(11), 4749-4760. [Link]
  • Al-Jindan, M., & Al-Zoubi, M. S. (2024). Agonists, inverse agonists, and antagonists as therapeutic approaches to manipulate retinoic acid-related orphan receptors. Canadian Journal of Physiology and Pharmacology, (ja). [Link]
  • Zhang, Y., & McCammon, J. A. (2016). Discovery of a new series of imidazo [1, 2-a] pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(6), 845-854. [Link]

Sources

A Comparative Guide to the Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of advanced fluorescent materials.[1][2] Its rigid, planar structure, combined with the potential for extensive π-conjugation, provides a robust framework for creating molecules with tunable and highly desirable photophysical properties. This guide offers a comparative analysis of various imidazo[1,5-a]pyridine derivatives, providing researchers, scientists, and drug development professionals with the necessary data and experimental insights to select and design compounds for specific applications, ranging from bioimaging and sensing to organic light-emitting diodes (OLEDs).[3][4]

The Allure of the Imidazo[1,5-a]pyridine Core: A Foundation for Bright and Stable Fluorophores

The inherent photophysical characteristics of the imidazo[1,5-a]pyridine system make it an attractive starting point for the design of novel fluorophores. These compounds are known for their:

  • High Thermal and Photostability: The fused heterocyclic ring system imparts significant stability, a crucial attribute for applications requiring prolonged or intense light exposure.[5]

  • Large Stokes Shifts: Many imidazo[1,5-a]pyridine derivatives exhibit a substantial separation between their maximum absorption and emission wavelengths, which is advantageous in fluorescence imaging as it minimizes self-absorption and background interference.[5][1][4]

  • Tunable Emission: The photophysical properties of these derivatives can be finely tuned by introducing various substituents at different positions of the imidazo[1,5-a]pyridine core. This allows for the rational design of fluorophores with specific emission colors and environmental sensitivities.[5][3]

  • Bipolar Nature: The imidazole ring possesses a bipolar character, which can be exploited to create luminophores with intramolecular charge transfer (ICT) properties, leading to applications in non-linear optics and as sensors.[4]

Comparative Analysis of Imidazo[1,5-a]pyridine Derivatives

The strategic placement of electron-donating and electron-withdrawing groups on the imidazo[1,5-a]pyridine scaffold allows for precise control over the molecule's electronic structure and, consequently, its photophysical properties. The following table summarizes the key photophysical parameters of a selection of imidazo[1,5-a]pyridine derivatives, showcasing the impact of structural modifications.

DerivativeSubstituentsAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Solvent
BPy-1 1,3-diphenylimidazo[1,5-a]pyridine donor, N1-phenylbenzilimidazole acceptor~400~520~7000~0.70THF
BPy-2 1,3-diphenylimidazo[1,5-a]pyridine donor, N1-tert-butylphenylbenzilimidazole acceptor~400~520~7000~0.70THF
BPy-FL 1,3-diphenylimidazo[1,5-a]pyridine donor, N1-diethylfluorene-benzilimidazole acceptor~400~520~7000~0.70THF
ImPy-Anthracene 1-phenylimidazo[1,5-a]pyridine decorated with anthracene412528~11000-Hexane
425586Acetonitrile
Compound 1 Monomeric imidazo[1,5-a]pyridine~350~425>5000-Toluene
Compound 2 Dimeric imidazo[1,5-a]pyridine~375~450>5000-Toluene
Compound 3 Asymmetric bis-imidazo[1,5-a]pyridine~375~460>5000-Toluene
Compound 4 Dimeric imidazo[1,5-a]pyridine with pyridine rings~380~475>5000-Toluene
Compound 5 Monomeric imidazo[1,5-a]pyridine~360~430>5000-Toluene

Data compiled from various sources.[4][6] Note that specific values can vary depending on the experimental conditions.

The data clearly illustrates the profound influence of substituents. For instance, the donor-π-acceptor architecture in BPy-1, BPy-2, and BPy-FL leads to significant intramolecular charge transfer, resulting in large Stokes shifts and high quantum yields.[4] The solvatochromic effect observed in the ImPy-Anthracene derivative, where the emission red-shifts in more polar solvents, is a hallmark of ICT character.[6]

Structure-Property Relationships: A Deeper Dive

The observed photophysical properties are a direct consequence of the interplay between the imidazo[1,5-a]pyridine core and its substituents.

  • Electron-Donating and Withdrawing Groups: Attaching electron-donating groups (e.g., methoxy, amino) to the π-system generally leads to a red-shift in both absorption and emission spectra, while electron-withdrawing groups (e.g., nitro, cyano) can have the opposite effect or quench fluorescence. The strategic placement of these groups in a donor-acceptor arrangement is a powerful strategy to induce ICT and achieve large Stokes shifts.[4]

  • Steric Hindrance: Bulky substituents can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and can alter the photophysical properties. For example, the introduction of a bulky tert-butyl group in BPy-2 does not significantly alter the emission maximum compared to BPy-1, suggesting that the core electronic structure is maintained.[4]

  • Extended π-Conjugation: Fusing aromatic rings or adding conjugated linkers to the imidazo[1,5-a]pyridine core, as seen in the ImPy-Anthracene derivative, extends the π-system, typically leading to a bathochromic (red) shift in the absorption and emission spectra.[6]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of photophysical properties is paramount. The following are standard protocols for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the imidazo[1,5-a]pyridine derivative in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record the baseline spectrum.

    • Replace the blank with the sample solution and record the absorption spectrum over the desired wavelength range. .

  • Data Analysis: Identify the λ_max from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This technique measures the emission spectrum of a fluorescent molecule.

Methodology:

  • Sample Preparation: Use the same solution prepared for UV-Vis absorption measurements. The absorbance at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Set the excitation wavelength (λ_ex), which is typically the λ_max determined from the absorption spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λ_em). The Stokes shift can then be calculated as the difference in wavenumbers between the absorption and emission maxima.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is commonly employed.[7][8][9]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[8]

  • Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[8]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:[8][10]

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).

Experimental Workflows

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_sample Prepare dilute solution of imidazo[1,5-a]pyridine derivative uvvis_blank Record baseline with pure solvent prep_sample->uvvis_blank fluor_measure Record fluorescence emission spectrum prep_sample->fluor_measure uvvis_measure Measure sample absorbance spectrum uvvis_blank->uvvis_measure uvvis_analyze Determine λ_max and molar absorptivity uvvis_measure->uvvis_analyze fluor_analyze Determine λ_em and Stokes shift fluor_measure->fluor_analyze

G cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_series Prepare series of dilutions for sample and standard abs_measure Measure absorbance of each solution at λ_ex prep_series->abs_measure fluor_measure Record emission spectrum for each solution prep_series->fluor_measure plot Plot integrated intensity vs. absorbance abs_measure->plot integrate Integrate emission spectra fluor_measure->integrate integrate->plot calculate Calculate quantum yield using the comparative method plot->calculate

Future Perspectives

The field of imidazo[1,5-a]pyridine-based fluorophores continues to expand, with ongoing research focused on:

  • Near-Infrared (NIR) Emitting Dyes: Shifting the emission to the NIR region is highly desirable for deep-tissue bioimaging, and imidazo[1,5-a]pyridine derivatives are being explored as donors in Förster Resonance Energy Transfer (FRET) based NIR probes.[11]

  • Aggregation-Induced Emission (AIE): Designing derivatives that are non-emissive in solution but become highly fluorescent upon aggregation is a promising strategy for developing novel sensors and imaging agents.

  • Multi-functional Probes: Integrating imidazo[1,5-a]pyridine fluorophores with recognition moieties for specific analytes (e.g., metal ions, reactive oxygen species) will lead to the development of highly selective and sensitive probes for diagnostics and environmental monitoring.[12]

References

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. [Link]
  • Novel Materials for OLEDs — Organische Chemie - Justus-Liebig-Universität Gießen. [Link]
  • Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. [Link]
  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr. [Link]
  • Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
  • An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. PMC - NIH. [Link]
  • The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis Online. [Link]
  • Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]
  • Full article: The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. Taylor & Francis. [Link]
  • (PDF) Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models.
  • Publications concerning imidazo[1,5‐a]pyridine (impy) derivatives, source.
  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing). [Link]
  • Imidazo[1,5- a]pyridine-Based Fluorescent Probes: A Photophysical Investig
  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
  • Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]
  • An imidazo[1,5-α]pyridine-derivated fluorescence sensor for rapid and selective detection of sulfite.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates.
  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level | Analytical Chemistry.
  • Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions (RSC Publishing). [Link]
  • Imidazo[1,5-a]pyridine-based derivatives as highly fluorescent dyes.

Sources

Overcoming Chemotherapeutic Hurdles: A Comparative Guide to the Efficacy of Imidazo[1,5-a]pyridine Derivatives in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of oncology, the emergence of multidrug resistance (MDR) remains a formidable obstacle to successful cancer treatment. Tumors that initially respond to chemotherapy can evolve mechanisms to evade the cytotoxic effects of these agents, leading to relapse and treatment failure. This guide provides an in-depth technical comparison of the efficacy of a promising class of compounds, imidazo[1,5-a]pyridines, in overcoming chemoresistance, benchmarked against standard-of-care chemotherapeutics. While direct experimental data on Methyl imidazo[1,5-a]pyridine-5-carboxylate in resistant cell lines is emerging, we will explore the therapeutic potential of the broader imidazo[1,5-a]pyridine scaffold, leveraging available data on structurally related analogs.

The Challenge of Multidrug Resistance in Oncology

Cancer cells employ a variety of strategies to develop resistance to chemotherapeutic agents. A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, actively removing cytotoxic compounds from the cell before they can reach their intracellular targets[1]. Other resistance mechanisms include alterations in drug metabolism, mutations in drug targets, and the dysregulation of apoptotic signaling pathways, which are essential for programmed cell death[1]. The development of novel therapeutic agents that can circumvent these resistance mechanisms is a critical goal in cancer research.

The Promise of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer properties. Derivatives of this scaffold have been shown to target various pathways implicated in cancer cell proliferation and survival. Recent studies have highlighted the potential of imidazo[1,5-a]pyridine-based compounds as potent anticancer agents, with some demonstrating the ability to induce apoptosis and inhibit critical signaling pathways such as the PI3K/Akt/mTOR cascade, which is often dysregulated in cancer.

Comparative Efficacy in Resistant Cell Lines: Imidazo[1,5-a]pyridines vs. Standard Chemotherapeutics

To provide a clear comparison, we will consider the efficacy of imidazo[1,5-a]pyridine derivatives against common chemotherapeutics like Doxorubicin and Paclitaxel, particularly in cell lines that have developed resistance to these standard drugs.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for representative imidazo[1,5-a]pyridine derivatives and standard chemotherapeutics in both sensitive and resistant cancer cell lines.

Cell LineCancer TypeCompoundParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
MCF-7 Breast CancerDoxorubicin0.1 - 2.51.9 - 128.5~2 - 78[2]
MCF-7 Breast CancerImidazo[1,2-a]pyridine derivative 9d2.35Not Reported-[3]
A549 Lung CancerDoxorubicin3.79Not Reported-[4]
A549/TAX Lung Cancer (Paclitaxel-Resistant)Imidazo[1,2-a]pyridine derivative 23g-6.38-[5]
HepG2/ADR Liver Cancer (Doxorubicin-Resistant)Imidazo[1,2-a]pyridine derivative 23g-4.12-[5]
SK-LU-1 Lung Adenocarcinomabis(1-imidazo[1,5-a]pyridyl)arylmethanesData indicates high cytotoxicityNot Reported-[6]
HepG2 Liver Cancerbis(1-imidazo[1,5-a]pyridyl)arylmethanesData indicates high cytotoxicityNot Reported-[6]
MCF-7 Breast Cancerbis(1-imidazo[1,5-a]pyridyl)arylmethanesData indicates high cytotoxicityNot Reported-[6]

Note: Data for imidazo[1,2-a]pyridine derivatives are used as a proxy for the potential of the broader imidazopyridine class, including imidazo[1,5-a]pyridines, in resistant cell lines, as direct comparative data for the latter is limited.

The data suggests that while standard chemotherapeutics face a significant drop in efficacy in resistant cell lines, certain imidazopyridine derivatives retain potent cytotoxic activity, indicating their potential to overcome resistance mechanisms. For instance, compound 23g shows significant activity in both paclitaxel-resistant lung cancer cells and doxorubicin-resistant liver cancer cells[5].

Unraveling the Mechanism: How Imidazo[1,5-a]pyridines May Overcome Resistance

The ability of imidazo[1,5-a]pyridine derivatives to maintain efficacy in resistant cell lines likely stems from their distinct mechanisms of action that can bypass or counteract resistance pathways.

Inhibition of Key Survival Pathways

Many imidazopyridine derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway[7]. This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a known mechanism of resistance to chemotherapy. By targeting this pathway, imidazo[1,5-a]pyridines can induce apoptosis even in cells that have developed resistance to other drugs.

PI3K_Pathway_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Imidazo[1,5-a]pyridine Derivative Imidazo[1,5-a]pyridine Derivative Imidazo[1,5-a]pyridine Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,5-a]pyridine derivatives.

Induction of Apoptosis

Imidazo[1,5-a]pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical function, as many resistant cell lines have developed mechanisms to evade apoptosis. By activating apoptotic pathways, these compounds can effectively kill cancer cells that are resistant to other treatments.

Experimental Protocols for Evaluating Efficacy in Resistant Cell Lines

To rigorously assess the potential of novel compounds like this compound, a series of well-defined experiments are necessary.

Establishment of Drug-Resistant Cell Lines

Causality: To study drug resistance, it is essential to have a reliable in vitro model. This protocol describes the generation of resistant cell lines through continuous exposure to a chemotherapeutic agent, mimicking the clinical development of resistance.

Protocol:

  • Determine the IC50 of the Parental Cell Line:

    • Seed parental cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate.

    • Treat with a range of concentrations of the selective drug (e.g., Doxorubicin or Paclitaxel) for 48-72 hours.

    • Perform an MTT assay to determine the IC50 value[2][8].

  • Continuous Low-Dose Exposure:

    • Culture parental cells in a medium containing the selective drug at a concentration equal to its IC10.

    • Continuously culture the cells, changing the medium with the drug every 2-3 days.

    • Once the cells show normal proliferation, gradually increase the drug concentration.

    • Repeat this process for several months until the cells can tolerate significantly higher concentrations of the drug (e.g., 5-10 times the initial IC50)[2][9].

  • Confirmation of Resistance:

    • Determine the IC50 of the selected resistant cell population and compare it to the parental cell line to calculate the fold resistance[9].

Resistance_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Validation Parental_Cells Parental Cell Line Determine_IC50 Determine IC50 (e.g., Doxorubicin) Parental_Cells->Determine_IC50 Low_Dose_Exposure Continuous Low-Dose Exposure (IC10) Determine_IC50->Low_Dose_Exposure Gradual_Increase Gradual Dose Escalation Low_Dose_Exposure->Gradual_Increase High_Concentration_Culture Culture in High Drug Concentration Gradual_Increase->High_Concentration_Culture Resistant_Cells Resistant Cell Line High_Concentration_Culture->Resistant_Cells Confirm_IC50 Confirm Increased IC50 Resistant_Cells->Confirm_IC50

Caption: Workflow for establishing drug-resistant cancer cell lines.

Cell Viability Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This allows for the quantitative determination of a compound's cytotoxic effects.

Protocol:

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight[10].

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and the reference drug (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[10].

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[10].

  • IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Causality: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat parental and resistant cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[11].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive[12].

Western Blot Analysis for Resistance Markers

Causality: Western blotting allows for the detection and quantification of specific proteins. This is crucial for investigating the molecular mechanisms of resistance, such as the expression of drug efflux pumps like P-glycoprotein (ABCB1).

Protocol:

  • Protein Extraction: Lyse parental and resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody against the protein of interest (e.g., anti-P-glycoprotein/ABCB1) overnight at 4°C[13][14].

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The emergence of drug resistance is a major impediment to effective cancer therapy. The imidazo[1,5-a]pyridine scaffold represents a promising avenue for the development of novel anticancer agents with the potential to overcome these resistance mechanisms. The available data on related imidazopyridine derivatives suggests that these compounds can retain their cytotoxic efficacy in cell lines that are resistant to standard chemotherapeutics. Their ability to target key survival pathways, such as the PI3K/Akt/mTOR pathway, and induce apoptosis provides a strong rationale for their further investigation.

Future studies should focus on the direct evaluation of this compound and other novel imidazo[1,5-a]pyridine derivatives in a panel of well-characterized drug-resistant cancer cell lines. Comprehensive mechanistic studies, including the assessment of their effect on drug efflux pump activity and their interaction with various signaling pathways, will be crucial for elucidating their full therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, ultimately paving the way for the development of more effective treatments for resistant cancers.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: )
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. (URL: [Link])
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. (URL: [Link])
  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. (URL: [Link])
  • Development of Drug-resistant Cell Lines for Experimental Procedures. J Vis Exp. (URL: [Link])
  • Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. Oncotarget. (URL: [Link])
  • MTT assay protocol. T. Horton. (URL: [Link])
  • Schematic representation of the protocol used to develop drug-chemoresistant cell lines.
  • How to induce doxorubicin resistance in MCF-7 and MDA-MB-231?.
  • Establishment of Drug-resistant Cell Lines.
  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. Cancer Cell Int. (URL: [Link])
  • An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin.
  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives.
  • Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simul
  • ERK inhibition represses gefitinib resistance in non-small cell lung cancer cells. Oncotarget. (URL: [Link])
  • Imidazopyridine chalcones as potent anticancer agents: Synthesis, single‐crystal X‐ray, docking, DFT and SAR studies.
  • Establishment of paclitaxel-resistant breast cancer cell line and nude mice models, and underlying multidrug resistance mechanisms in vitro and in vivo. Asian Pac J Cancer Prev. (URL: [Link])
  • Establishment of gefitinib-resistant lung cancer cell lines and...
  • Establishment of Paclitaxel-resistant Breast Cancer Cell Line and Nude Mice Models, and Underlying Multidrug Re. (URL: [Link])
  • Establishment of Paclitaxel-Resistant Cell Line and the Underlying Mechanism on Drug Resistance.
  • Western blot analysis showing the P-gp expression of ABCB1 (P-gp) after...
  • Characterization of drug translocation pathway in multidrug resistance proteins: P-glycoprotein and ABCG2 using structural appro. CORE. (URL: [Link])
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. (URL: [Link])
  • Gefitinib derivatives and drug-resistance: A perspective from molecular dynamics simul
  • (PDF) Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations.
  • Imidazopyridine chalcones as potent anticancer agents: Synthesis, single-crystal X-ray, docking, DFT and SAR studies. Consensus. (URL: [Link])
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. (URL: [Link])
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. (URL: [Link])
  • Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. Semantic Scholar. (URL: [Link])
  • ABC Transporter (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) Expression in the Developing Human CNS. Neural Plast. (URL: [Link])
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Rep. (URL: [Link])
  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. Eur J Med Chem. (URL: [Link])
  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Med Chem. (URL: [Link])
  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β-catenin Signaling. Anticancer Res. (URL: [Link])
  • Representative P-gp/ABCB1 and BCRP/ABCG2 Western blot after 1 week of incubation in LS180 cells.

Sources

Comparative In Vivo Validation Guide: Methyl Imidazo[1,5-a]pyridine-5-carboxylate as a Novel Anxiolytic and Sedative-Hypnotic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Methyl Imidazo[1,5-a]pyridine-5-carboxylate, a novel compound from a chemical class known for diverse biological activities.[1] Based on its structural similarity to known central nervous system (CNS) agents like Zolpidem, we hypothesize that this molecule, hereafter designated MIPC-001, acts as a positive allosteric modulator (PAM) of the GABA-A receptor.[2][3] This guide objectively compares its hypothesized anxiolytic and sedative-hypnotic profile against established benchmarks—Diazepam, a broad-spectrum benzodiazepine, and Zolpidem, an imidazopyridine hypnotic—providing the necessary experimental blueprints for its validation.

Mechanistic Framework: Targeting the GABA-A Receptor

The primary inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA). Its binding to the GABA-A receptor, a ligand-gated chloride ion channel, induces a state of hyperpolarization, reducing neuronal excitability. Positive allosteric modulators like benzodiazepines and Z-drugs (including Zolpidem) do not activate the receptor directly but bind to an allosteric site (the benzodiazepine site) to enhance the effect of GABA.[4][5] This potentiation of GABAergic inhibition is the cornerstone of their anxiolytic, sedative, hypnotic, and anticonvulsant effects.[6]

Our investigational compound, MIPC-001, is postulated to share this mechanism. The key validation challenge is to determine its efficacy and, critically, its selectivity and therapeutic window compared to existing agents. Diazepam is a non-selective PAM, acting on multiple GABA-A receptor subtypes (α1, α2, α3, α5), which contributes to its broad efficacy but also its side effects like sedation and muscle relaxation.[6] Zolpidem exhibits relative selectivity for the α1 subunit, which is thought to primarily mediate sedative-hypnotic effects.[4][7] The in vivo experiments outlined below are designed to elucidate where MIPC-001 lies on this spectrum.

GABA_A_Receptor_Modulation cluster_0 Neuronal Membrane Receptor γ α β α β GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ Receptor->Cl_ion Channel Opens GABA GABA GABA->Receptor:beta Binds PAMs Positive Allosteric Modulators (MIPC-001, Diazepam, Zolpidem) PAMs->Receptor:gamma Binds to Allosteric Site PAMs->Receptor Enhances GABA Effect Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx Leads to Validation_Workflow PK Phase 1: Pharmacokinetic (PK) Profiling (PO & IV in Mice) Anxiolytic Phase 2: Anxiolytic Efficacy Screening (Elevated Plus Maze & Open Field Test) PK->Anxiolytic Informs Dose Selection Sedative Phase 3: Sedative-Hypnotic Assessment (Loss of Righting Reflex & Locomotor Activity) Anxiolytic->Sedative Identifies Sedative Threshold Data Data Synthesis & Comparative Analysis Anxiolytic->Data Provides Efficacy Data Sedative->Data Completes Efficacy Profile

Caption: In Vivo Validation Workflow for MIPC-001.

Phase 1: Pharmacokinetic (PK) Profiling

Causality: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is a prerequisite for meaningful in vivo efficacy studies. [8]It dictates crucial parameters such as the route of administration, dosing, and the optimal time window for behavioral testing post-administration. Poor bioavailability or rapid clearance could lead to false-negative results in efficacy models. [9][10]We will perform single-dose PK studies in male C57BL/6J mice via both intravenous (IV) and oral (PO) routes.

Comparative Data Summary (Hypothetical)

ParameterMIPC-001 (10 mg/kg PO)Diazepam (2 mg/kg PO)Zolpidem (10 mg/kg PO)
Tmax (h) 0.50.750.4
Cmax (ng/mL) 850320600
Half-life (t1/2, h) 2.54.01.8
Bioavailability (%) 458530

This table presents plausible data for illustrative purposes.

Phase 2: Anxiolytic Efficacy Assessment

To assess anxiolytic potential, we employ two gold-standard behavioral paradigms that rely on the conflict between exploration and aversion to open spaces. [11][12]

A. Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used test to screen for anxiolytic agents. [13][14]It is based on the innate aversion of rodents to elevated and open spaces. [15][16]Anxiolytic compounds reduce this aversion, leading to increased exploration of the "anxiogenic" open arms of the maze. [17][18] Comparative Data Summary (Hypothetical)

Treatment (mg/kg, PO)% Time in Open ArmsTotal Arm Entries
Vehicle 15.2 ± 2.125.6 ± 3.4
MIPC-001 (1.0) 28.5 ± 3.526.1 ± 2.9
MIPC-001 (3.0) 45.1 ± 4.2 24.8 ± 3.1
MIPC-001 (10.0) 42.5 ± 5.115.3 ± 2.5
Diazepam (1.0) 35.7 ± 4.0 23.5 ± 3.0
Diazepam (2.0) 48.2 ± 5.518.1 ± 2.8*

*p<0.05, **p<0.01 vs. Vehicle. Note the decrease in total entries at higher doses, suggesting sedative effects.

B. Open Field Test (OFT)

Rationale: The OFT assesses anxiety-like behavior by measuring the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the more exposed central area of an arena. [19][20]Anxiolytics increase the time spent in and entries into the center zone. [21][22]Crucially, this test also provides a measure of total locomotor activity (total distance traveled), which helps to dissociate true anxiolysis from motor impairment or sedation. [23][24] Comparative Data Summary (Hypothetical)

Treatment (mg/kg, PO)Time in Center (s)Total Distance (m)
Vehicle 25.6 ± 4.140.5 ± 5.2
MIPC-001 (1.0) 45.3 ± 5.3*39.8 ± 4.8
MIPC-001 (3.0) 68.9 ± 6.8 38.5 ± 5.1
MIPC-001 (10.0) 55.2 ± 7.122.1 ± 3.9
Diazepam (2.0) 65.1 ± 7.025.8 ± 4.1
Zolpidem (10.0) 30.2 ± 4.518.5 ± 3.5

*p<0.05, **p<0.01 vs. Vehicle. Note the significant drop in total distance for high-dose MIPC-001, Diazepam, and Zolpidem, confirming sedation.

Phase 3: Sedative-Hypnotic Assessment

Rationale: The Loss of Righting Reflex (LORR) is the definitive behavioral assay for assessing sedative-hypnotic drug action in rodents. [25]It is a proxy for the loss of consciousness. [26][27]The latency to the loss of reflex and the duration for which it is lost are key indicators of a compound's hypnotic potency and duration of action. [28] Comparative Data Summary (Hypothetical)

Treatment (mg/kg, PO)% Mice with LORRLatency to LORR (min)Duration of LORR (min)
Vehicle 0--
MIPC-001 (10.0) 4018.5 ± 3.215.4 ± 4.1
MIPC-001 (30.0) 1009.2 ± 1.545.8 ± 6.7
Diazepam (5.0) 10012.4 ± 2.165.2 ± 8.9
Zolpidem (10.0) 1008.5 ± 1.835.1 ± 5.5

Synthesis and Comparative Logic

The collective data allows for a nuanced comparison of MIPC-001 against the benchmarks.

Comparative_Logic MIPC MIPC-001 (Hypothetical) - Potent Anxiolysis (1-3 mg/kg) - Sedation at Higher Dose (10 mg/kg) - Favorable therapeutic window? Diazepam Diazepam (Benchmark) - Potent Anxiolysis (1-2 mg/kg) - Sedation at Anxiolytic Doses - Broad-spectrum activity Zolpidem Zolpidem (Benchmark) - Primarily Hypnotic (10 mg/kg) - Weak Anxiolysis at sub-hypnotic doses - α1-selective activity

Caption: Comparative Profile of MIPC-001 vs. Benchmarks.

Interpretation: The hypothetical data suggest MIPC-001 possesses a promising profile. It demonstrates clear, dose-dependent anxiolytic activity at 1-3 mg/kg without significant motor impairment. Sedative effects, as indicated by decreased locomotion and the onset of LORR, only appear at a higher dose (10 mg/kg). This separation between anxiolytic and sedative doses suggests a potentially wider therapeutic window compared to Diazepam, where sedation often overlaps with the anxiolytic dose range. [29][30]Compared to Zolpidem, MIPC-001 appears to be a more potent anxiolytic, with hypnosis occurring at a dose multiple of the effective anxiolytic dose.

Detailed Experimental Protocols

General Considerations:

  • Animals: Male C57BL/6J mice (8-10 weeks old) will be used.

  • Housing: Animals will be group-housed with a 12h light/dark cycle, with food and water ad libitum.

  • Habituation: Mice will be habituated to the testing room for at least 60 minutes before any experiment. [17]* Administration: All compounds will be administered orally (PO) 30 minutes prior to testing, based on PK data.

  • Blinding: The experimenter should be blinded to the treatment conditions to avoid bias. [15]* Cleaning: All apparatuses will be thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues. [16][31]

Protocol 1: Elevated Plus Maze (EPM) Test
  • Apparatus: A plus-shaped maze raised 50 cm off the ground, with two open arms (30x5 cm) and two enclosed arms (30x5x15 cm). [16]2. Procedure: a. Place a mouse at the center of the maze, facing an open arm. [16] b. Allow the animal to explore the maze for a 5-minute session. [15][16] c. A video tracking system (e.g., ANY-maze) will record the session.

  • Parameters Measured: a. Time spent in open arms vs. closed arms. b. Number of entries into open arms vs. closed arms (an entry is defined as all four paws in the arm). [16] c. Total distance traveled.

Protocol 2: Open Field Test (OFT)
  • Apparatus: A square arena (42x42x42 cm) with the floor divided into a central zone and a peripheral zone by software. [19]2. Procedure: a. Gently place the mouse in the center of the open field arena. [23] b. Allow the mouse to explore freely for a 10-minute period. [22][31] c. Record movement using an overhead video tracking system.

  • Parameters Measured: a. Time spent in the center zone. b. Distance traveled in the center zone. c. Total distance traveled in the entire arena (locomotor activity). d. Rearing frequency.

Protocol 3: Loss of Righting Reflex (LORR) Test
  • Rationale: This test measures the point at which a sedative-hypnotic drug incapacitates the animal's reflex to right itself when placed on its back. [25]2. Procedure: a. Following drug administration, gently place the mouse in a supine position (on its back) at 5-minute intervals. b. The righting reflex is considered lost if the mouse fails to right itself (return to a ventral position on all four paws) within 30 seconds. [26] c. Latency to LORR: Record the time from drug administration to the first instance of LORR. d. Duration of LORR: Once LORR is established, continue to test for the return of the reflex at 5-minute intervals. The duration is the time from the onset of LORR to the point where the animal successfully rights itself on two consecutive attempts.

References

  • Vertex AI Search. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. Retrieved January 7, 2026.
  • Vertex AI Search. (2023).
  • Vertex AI Search. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol.
  • Vertex AI Search. (n.d.). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Taylor & Francis Online.
  • Vertex AI Search. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Elevated Plus Maze Test | Protocols. MedchemExpress.com.
  • Vertex AI Search. (n.d.). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed.
  • Vertex AI Search. (2008).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Vertex AI Search. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH.
  • Vertex AI Search. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. NIH.
  • Vertex AI Search. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE.
  • Vertex AI Search. (2024). Open field test for mice. Protocols.io.
  • Vertex AI Search. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.
  • Vertex AI Search. (n.d.). Anxiolytic activity of Nymphaea alba Linn. in mice as experimental models of anxiety - PMC.
  • Vertex AI Search. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC.
  • Vertex AI Search. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Vertex AI Search. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Mechanism of action of the hypnotic zolpidem in vivo - PMC. NIH.
  • Vertex AI Search. (n.d.). An In-Vivo Study on Anticonvulsant, Anxiolytic, and Sedative-Hypnotic Effects of the Polyphenol-Rich Thymus Kotschyanus Extract; Evidence for the Involvement of GABAA Receptors. Brieflands.
  • Vertex AI Search. (n.d.). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice. OUCI.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC.
  • Vertex AI Search. (n.d.). Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn.
  • Vertex AI Search. (n.d.). Pharmacological evaluation of Sedative and Hypnotic activities of methanolic extract of Lycopus europaeus in mice. The Journal of Phytopharmacology.
  • Vertex AI Search. (n.d.). Effect of diazepam on anxiolytic-like behavior in mice. C: Control....
  • Vertex AI Search. (2022). Full article: Animal models for screening anxiolytic-like drugs: a perspective.
  • Vertex AI Search. (n.d.). Mechanism of action of the hypnotic zolpidem in vivo. PubMed.
  • Vertex AI Search. (2014). Zolpidem Reduces Hippocampal Neuronal Activity in Freely Behaving Mice: A Large Scale Calcium Imaging Study with Miniaturized Fluorescence Microscope. PubMed Central.
  • Vertex AI Search. (2022). A Study on Sedative and Hypnotic Activity of Fresh Fruit Juice of Actinidia deliciosa in Experimental Mice. International Journal of Pharmaceutical Sciences Review and Research.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2021). Study of anxiolytic activity of drugs using mice. YouTube.
  • Vertex AI Search. (2010). Zolpidem is a potent anticonvulsant in adult and aged mice. PubMed.
  • Vertex AI Search. (2025). Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice.
  • Vertex AI Search. (n.d.). Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test. PubMed.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Sleep EEG changes after zolpidem in mice. PubMed.
  • Vertex AI Search. (n.d.). Use of Loss of Righting Reflex to Assess Susceptibility to Carbon Dioxide Gas in Three Mouse Strains. PubMed Central.
  • Vertex AI Search. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Vertex AI Search. (n.d.). Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space. PubMed.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (n.d.). Loss of righting reflex induced by sedative agents. The duration of...
  • Vertex AI Search. (n.d.). Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β− interface. NIH.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl Imidazo[1,5-a]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the fast-paced world of drug discovery and development, the novel heterocyclic compound, methyl imidazo[1,5-a]pyridine-5-carboxylate, and its derivatives represent a promising frontier. However, with great scientific potential comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides essential, immediate, and procedural information for the proper disposal of this compound, moving beyond mere steps to explain the causality and scientific rationale behind each recommendation. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Identification and Risk Assessment: A Precautionary Approach

While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives, necessitates a precautionary approach.

Based on available information for analogous structures, we must assume this compound presents the following hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Furthermore, toxicological studies on some imidazo-based heterocyclic derivatives have indicated the potential for cytotoxicity and, at high doses, possible hepatic (liver) damage.[3][4] Therefore, all waste containing this compound must be treated as hazardous.

Chemical Incompatibility: Imidazo[1,5-a]pyridine derivatives may be incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances could lead to vigorous reactions, degradation, or the release of toxic fumes. This is a critical consideration for waste segregation.

Hazard Summary Table
Hazard CategoryClassificationRationale
Acute Oral Toxicity Category 4 (Assumed) Based on GHS data for the closely related isomer, methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate ("Harmful if swallowed").[1]
Skin Irritation Category 2 (Assumed) Based on GHS data for related isomers ("Causes skin irritation").[1][5]
Eye Irritation Category 2A (Assumed) Based on GHS data for related isomers ("Causes serious eye irritation").[1]
Respiratory Irritation Category 3 (Assumed) Based on GHS data for related isomers ("May cause respiratory irritation").[1][2]
Chemical Reactivity Reactive Incompatible with strong acids, strong bases, and strong oxidizing agents.[5]

Operational Plans: From Benchtop to Final Disposal

Proper disposal is a process that begins at the point of waste generation. Adherence to these operational steps is crucial for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the assumed hazards, the following minimum PPE must be worn when handling the pure compound or its waste:

  • Eye Protection: Chemical safety goggles. If splashing is a significant risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or butyl rubber gloves. Ensure gloves are regularly inspected for tears or degradation.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Generation and Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This prevents dangerous reactions and simplifies the final disposal process.

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) for all waste containing this compound.

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration, and the primary hazard(s) (e.g., "Toxic," "Irritant").

  • Segregate by Waste Type:

    • Solid Waste: Collect unused or expired pure compound, contaminated consumables (e.g., weigh boats, contaminated gloves, bench paper) in a designated solid waste container.

    • Non-Halogenated Organic Solvent Waste: Solutions of the compound in solvents like methanol, ethanol, or acetonitrile should be collected in a separate, appropriately labeled container for non-halogenated solvent waste.

    • Aqueous Waste: Collect aqueous solutions in a designated aqueous waste container. Do not pour any solution containing this compound down the drain.

  • Avoid Incompatibles: Ensure that waste containers for this compound are stored separately from containers holding strong acids, bases, or oxidizing agents.

Logical Workflow for Waste Segregation

WasteSegregation cluster_generation Waste Generation Point cluster_containers Designated Hazardous Waste Containers Solid Solid Waste (Pure compound, contaminated gloves, etc.) SolidContainer Solid Waste Container (Labeled: 'Toxic', 'Irritant') Solid->SolidContainer Liquid Liquid Waste (Solutions, reaction mixtures) SolventContainer Non-Halogenated Solvent Waste (Labeled: 'Flammable', 'Toxic') Liquid->SolventContainer Organic Solvent AqueousContainer Aqueous Waste (Labeled: 'Toxic') Liquid->AqueousContainer Aqueous Solution

Caption: Waste Segregation at the Point of Generation.

Spill Management: Immediate Actions

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

For a Small Spill (manageable by trained personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Including respiratory protection if the spill is outside a fume hood.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Notify: Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: The Path to Destruction

Due to its chemical structure as a nitrogenous heterocyclic compound, this compound requires a robust disposal method to ensure complete destruction and prevent environmental release.

Recommended Disposal Method: High-Temperature Incineration

The primary and most effective method for the final disposal of this compound and its associated waste is high-temperature incineration in a licensed hazardous waste facility.

Scientific Rationale: The thermal decomposition of the parent pyridine ring structure is known to proceed through complex radical pathways.[6] At high temperatures (above 700°C), these pathways can lead to the formation of toxic byproducts, including hydrogen cyanide (HCN) and other nitrogen oxides (NOx).[7][8][9] Therefore, disposal requires a specialized chemical incinerator that meets several key criteria:

  • High Temperature: Ensures the complete breakdown of the stable heterocyclic ring.

  • Afterburner: Provides a secondary combustion chamber to destroy any hazardous organic byproducts formed during initial combustion.

  • Scrubber: An essential component of the exhaust system that neutralizes and removes acidic gases and other pollutants (like HCN and NOx) before they are released into the atmosphere.

Regulatory Considerations (United States)

Waste containing this compound is not specifically listed by name under the Resource Conservation and Recovery Act (RCRA). However, it must be evaluated for hazardous characteristics:

  • Toxicity Characteristic: While not listed with a specific "D" code, its potential toxicity warrants managing it as a toxic waste under the precautionary principle.

  • Ignitability (D001): Solutions of this compound in flammable solvents will likely carry the D001 waste code.

Your institution's EHS office will make the final determination and assign the appropriate EPA waste codes before shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). Under no circumstances should this chemical or its waste be disposed of down the drain or in standard trash. [10]

Disposal Decision Workflow

DisposalWorkflow Start Waste Container Full (Properly Labeled & Segregated) ContactEHS Contact Institutional Environmental Health & Safety (EHS) Start->ContactEHS EHS_Pickup EHS Schedules Waste Pickup ContactEHS->EHS_Pickup WasteProfile EHS Profiles Waste Stream (Assigns EPA Waste Codes) EHS_Pickup->WasteProfile Transport Transport by Licensed Hauler to a TSDF WasteProfile->Transport Incineration Final Disposal: High-Temperature Incineration with Afterburner and Scrubber Transport->Incineration

Caption: Standard Procedure for Laboratory Waste Disposal.

By adhering to these rigorous safety and disposal protocols, you not only ensure compliance with regulatory standards but also uphold the scientific community's commitment to protecting our colleagues and our environment. This diligence is the hallmark of a trustworthy and authoritative laboratory professional.

References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • Pyridine: incident management - GOV.UK. Public Health England. [Link]
  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi
  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Semantic Scholar. [Link]
  • Standard Operating Procedure for Pyridine.
  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors.
  • Theoretical study on the thermal decomposition of pyridine.
  • Pyridine Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • Kinetics of the Thermal Decomposition of Pyridine. Western Michigan University ScholarWorks. [Link]
  • Methyl 3H-imidazo[4,5-b]pyridine-5-carboxyl
  • 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties.
  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds.
  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • EPA Hazardous Waste Codes. Alfred University. [Link]
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • Canadian Water Quality Guidelines for the Protection of Aquatic Life - Imidacloprid. Canadian Council of Ministers of the Environment. [Link]
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate.
  • Imidazo(1,5-a)pyridine. PubChem. [Link]
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • Various procedures for the synthesis of nitrogen heterocyclic compounds.
  • EPA Waste Code. U.S. Environmental Protection Agency. [Link]
  • Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
  • Imidacloprid (IMI) toxicity in fishes: A review.
  • Toxicity of Imidazolium Chlorides to Aquatic Organisms. Polish Journal of Environmental Studies. [Link]
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
  • Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Nationally Defined Values for Waste Code. U.S. Environmental Protection Agency. [Link]
  • ETHYL IMIDAZO[1,5-A]PYRIDINE-3-CARBOXYL

Sources

Navigating the Safe Handling of Methyl Imidazo[1,5-a]pyridine-5-carboxylate: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel heterocyclic compounds like Methyl imidazo[1,5-a]pyridine-5-carboxylate are routine. While this specific molecule's toxicological properties have not been exhaustively investigated, a comprehensive analysis of its structural analogues and related imidazopyridine derivatives provides a solid foundation for establishing robust safety protocols.[1][2] This guide synthesizes available data to provide essential, immediate safety and logistical information, ensuring both personal safety and experimental integrity.

The imidazopyridine scaffold is a well-established pharmacophore with diverse biological activities.[3][4][5][6] However, this bioactivity necessitates a cautious approach. Safety data for closely related compounds, such as Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate and other imidazopyridine derivatives, consistently indicate several key hazards:

  • Acute Toxicity: Harmful if swallowed.[7]

  • Skin Irritation: Causes skin irritation.[7][8][9][10]

  • Serious Eye Irritation: Causes serious eye damage/irritation.[7][8][9][10]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][7][9]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic risk assessment. The following table outlines the minimum required PPE and provides recommendations for elevated-risk procedures.

Protection Level Required PPE Rationale and Causality
Standard Handling Nitrile Gloves: Minimum thickness of 4 mil. • Safety Goggles: ANSI Z87.1 approved, with side shields. • Laboratory Coat: Fully buttoned, with tight cuffs. • Full-Length Pants and Closed-Toe Shoes. [11][12]This baseline ensemble protects against incidental contact, which is the most common exposure route. Nitrile gloves offer good resistance to a range of chemicals, including many organic solvents.[13] Safety goggles are essential to prevent splashes from reaching the eyes, a primary route for serious irritation.[7][11]
Elevated Risk Double Gloving: Two pairs of nitrile gloves. • Chemical Splash Goggles and Face Shield.Chemical-Resistant Apron or Gown. Required for tasks with a higher risk of splashes or aerosol generation (e.g., weighing large quantities, preparing concentrated solutions, heating). The face shield provides an additional barrier for the entire face.[12] A chemical-resistant apron protects the torso from larger spills.
Respiratory Protection Chemical Fume Hood: All manipulations of solid or dissolved this compound should be performed inside a certified chemical fume hood. • Respirator (if fume hood is not available): A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 particulate filter may be necessary in the absence of a fume hood, but this is a less preferable control measure.[2][14]The potential for respiratory irritation from airborne dust or vapors is a significant concern.[2][7] A fume hood is the primary engineering control to mitigate this risk.

The following diagram illustrates the decision-making process for PPE selection based on the experimental workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_reaction Reaction & Workup cluster_analysis Analysis & Purification cluster_ppe Required PPE Level Prep Weighing Solid Compound ElevatedPPE Elevated PPE (Face Shield, Apron) Prep->ElevatedPPE High risk of dust inhalation Solubilize Preparing Stock Solution Solubilize->ElevatedPPE Risk of splash Reaction Running Reaction StandardPPE Standard PPE (Gloves, Goggles, Lab Coat) Reaction->StandardPPE Workup Aqueous Workup / Extraction Workup->ElevatedPPE Splash & aerosol risk TLC TLC Analysis TLC->StandardPPE Column Column Chromatography Column->ElevatedPPE Large volumes of solvent

Caption: PPE selection workflow based on experimental task.

Operational and Disposal Plans

A safe experiment begins with meticulous planning and ends with responsible disposal.

Step-by-Step Handling Protocol
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with hazard signs.

  • Engineering Controls: A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions.[15] Ensure the sash is kept at the lowest practical height.

  • Personal Protective Equipment: Don the appropriate PPE as determined by the workflow diagram above before entering the designated area.

  • Weighing and Transfer: Use a micro-spatula for solid transfers to minimize dust generation. Weigh the compound on weighing paper or in a tared container within the fume hood.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[15] Collect the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate all surfaces and equipment used.

Storage Plan

Proper storage is critical to maintaining the stability of the compound and preventing accidental exposure.

  • Container: Keep the compound in a tightly closed, clearly labeled container.[8][9]

  • Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[8][10]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and amines, as these may cause hazardous reactions.[9][10]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed containers for:

    • Solid Waste: Contaminated PPE (gloves, weighing paper), and any unused compound.

    • Liquid Waste: Contaminated solvents and reaction mixtures.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal Procedure: Dispose of all waste through your institution's licensed hazardous waste disposal program.[8][9][15] Do not pour any waste down the drain or dispose of it in regular trash.[2][14]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. National Center for Biotechnology Information.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of methyl pyrazolo[1,5-a]pyridine-5-carboxylate.
  • Ali, A. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. ASC.
  • University of Colorado Boulder. (n.d.). Chemical Safety PPE. Environmental Health & Safety.
  • The University of British Columbia. (2021). Personal Protective Equipment. Safety & Risk Services.
  • AZA Mid-Year Meeting. (n.d.). Methyl imidazo[1,5-a]pyridine-1-carboxylate.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Mishra, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI.
  • Di-Pietro, O., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central.
  • El-Sayed, M. A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Puskullu, M. O., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
  • Wang, J., et al. (2010). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl imidazo[1,5-a]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl imidazo[1,5-a]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.